molecular formula C21H23NO B195078 Dapoxetine CAS No. 119356-77-3

Dapoxetine

Cat. No.: B195078
CAS No.: 119356-77-3
M. Wt: 305.4 g/mol
InChI Key: USRHYDPUVLEVMC-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dapoxetine is a potent, short-acting, selective serotonin reuptake inhibitor (SSRI) provided for research purposes to investigate the physiological mechanisms of ejaculation . Initially developed for the treatment of premature ejaculation (PE), its research value lies in its unique pharmacokinetic profile, characterized by rapid absorption (reaching peak plasma concentration in 1-2 hours) and a short initial half-life of approximately 1.5 hours . This fast-acting and rapidly eliminated profile makes this compound a valuable tool for on-demand experimental models, minimizing the risk of drug accumulation in long-term studies . The compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT), which increases serotonin's action at pre- and postsynaptic receptors in the central nervous system . Experimental evidence suggests that serotonin, through descending pathways in the brain, exerts an inhibitory role on the ejaculatory reflex . Research indicates that this compound may modulate the ejaculatory expulsion reflex at a supraspinal level by influencing the activity of neurons in the lateral paragigantocellular nucleus (LPGi) . This compound is extensively metabolized in the liver and kidneys by multiple enzymes, primarily CYP2D6, CYP3A4, and flavin monooxygenase 1 (FMO1) . Its major metabolites include this compound-N-oxide (an inactive metabolite) and desmethylthis compound (an active metabolite) . Intended Research Applications: This product is intended for fundamental biological research, including exploring basic serotonergic pathways and investigating the neuropharmacology of the ejaculatory circuit. It is suitable for use in pharmaceutical development and preclinical studies. Important Notice: This product is strictly labeled and sold for Research Use Only (RUO). It is not intended for diagnostic or therapeutic purposes, nor for human consumption. RUO products are not subjected to the same regulatory standards as drugs approved for clinical use. Handling of this compound should be performed by qualified laboratory professionals in a controlled research setting.

Properties

IUPAC Name

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRHYDPUVLEVMC-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

129938-20-1 (hydrochloride)
Record name Dapoxetine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0057627
Record name Dapoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119356-77-3, 129938-20-1
Record name Dapoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119356-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dapoxetine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04884
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dapoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAPOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB2433A4M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Dapoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI) specifically developed and approved for the on-demand treatment of premature ejaculation (PE) in adult men.[1][2] Unlike other SSRIs that are used off-label for PE and require chronic daily dosing, this compound's unique pharmacokinetic profile allows for rapid absorption and elimination, making it suitable for as-needed use approximately 1 to 3 hours before sexual activity.[2][3] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and mechanism of action.

Pharmacokinetics

This compound is characterized by its rapid absorption and elimination, which minimizes drug accumulation and reduces the risk of certain adverse effects associated with long-term SSRI use.[3][4] Its pharmacokinetic properties are dose-proportional and are not significantly affected by multiple dosing.[3][5]

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Cmax) achieved within approximately 1 to 2 hours.[3][6] The absolute bioavailability of this compound is about 42%, with considerable interindividual variability.[4][6] A high-fat meal has a modest impact on this compound's pharmacokinetics, slightly reducing the Cmax and delaying the Tmax, but it does not affect the overall systemic exposure (AUC).[7][8] this compound is highly protein-bound (>99%) in the plasma.[7]

Metabolism and Elimination

This compound undergoes extensive metabolism in the liver and kidneys, primarily by cytochrome P450 isoenzymes CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1).[7][9] This metabolism results in the formation of several metabolites, with the main ones being this compound-N-oxide, desmethylthis compound, and didesmethylthis compound.[7] Desmethylthis compound is roughly equipotent to this compound, while the other metabolites are essentially inactive or present at pharmacologically insignificant concentrations.[4][7]

The elimination of this compound is biphasic.[3][9] It has a short initial half-life of approximately 1.3 to 1.5 hours and a terminal half-life of about 19 to 22 hours.[3][7] Plasma concentrations of this compound decline rapidly, falling to less than 5% of peak levels 24 hours after administration.[3][4] The metabolites are primarily excreted in the urine.[9]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound after single oral doses of 30 mg and 60 mg in healthy male subjects.

Table 1: Pharmacokinetic Parameters of this compound (Single Dose)

Parameter30 mg Dose60 mg DoseReference(s)
Tmax (hours) 1.01 - 1.421.27 - 2.0[3][7]
Cmax (ng/mL) 297498[3][7]
AUC (ng·h/mL) 20402280[8]
Initial Half-life (hours) 1.31 - 1.41.42 - 1.5[5][7]
Terminal Half-life (hours) 18.7 - 2021.9 - 24[3][5][7]
Absolute Bioavailability (%) \multicolumn{2}{c}{42 (15-76)}[4][6]
Protein Binding (%) \multicolumn{2}{c}{>99}[6][7]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the delay of ejaculation.[10] This is achieved through its action as a potent SSRI.[9]

Mechanism of Action

Ejaculation is a complex reflex controlled by various areas in the central nervous system (CNS), with the neurotransmitter serotonin (5-HT) playing a crucial inhibitory role.[7] this compound works by inhibiting the presynaptic serotonin transporter (SERT), which leads to an increased concentration of serotonin in the synaptic cleft.[7][10] This enhanced serotonergic neurotransmission potentiates the inhibitory effect on the ejaculatory reflex, thereby delaying ejaculation.[6] Animal studies suggest that this compound modulates the activity of neurons in the lateral paragigantocellular nucleus (LPGi) at a supraspinal level, which in turn increases the latency of the pudendal motoneuron reflex discharge.[7]

Dose-Response Relationship and Efficacy

Clinical trials have consistently demonstrated the efficacy of this compound in treating premature ejaculation.[7] The effects are dose-dependent, with the 60 mg dose generally providing a greater increase in intravaginal ejaculatory latency time (IELT) compared to the 30 mg dose.[7] In addition to prolonging IELT, this compound has been shown to improve patient-reported outcomes, including perceived control over ejaculation and satisfaction with sexual intercourse.[4][11]

Table 2: Pharmacodynamic Effects of this compound (12-week treatment)

Outcome MeasurePlacebo30 mg this compound60 mg this compoundReference(s)
Mean IELT Fold Increase from Baseline 1.42.5 - 3.03.0 - 3.4[11]
Mean IELT (minutes) at 12 weeks 1.752.78-[12]
Patients with IELT ≥ 3 minutes at 12 weeks (%) 142934[12]
"Good" or "Very Good" Control Over Ejaculation (%) 11.226.230.2[11]
"Good" or "Very Good" Satisfaction with Sexual Intercourse (%) 24.437.942.8[11]

Experimental Protocols

Typical Pharmacokinetic Study Design

Pharmacokinetic studies of this compound are typically conducted as randomized, open-label, crossover studies in healthy male volunteers.[3][5]

  • Study Design: A common design is a two-period, two-sequence crossover study.[13] Subjects are randomized to receive a single oral dose of this compound (e.g., 30 mg or 60 mg) in one period and the other dose in the second period, with a washout period of at least 7 days between doses.[13][14]

  • Subjects: Healthy male volunteers, typically between 18 and 64 years of age, are recruited.[7][13] Exclusion criteria often include any clinically significant abnormalities identified through medical history, physical examination, laboratory tests, and electrocardiograms (ECGs).[15]

  • Dosing and Sample Collection: this compound is administered orally after an overnight fast.[13] Serial blood samples are collected at predefined time points before and up to 72 hours after dosing.[13] Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalytical Method: Plasma concentrations of this compound and its metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[16][17]

Analytical Method for this compound Quantification in Plasma

A sensitive and validated LC-MS/MS method is employed for the quantitative analysis of this compound in human plasma.[16]

  • Sample Preparation: this compound and an internal standard (e.g., this compound-d6 or this compound-d7) are extracted from plasma using liquid-liquid extraction or protein precipitation.[16][17]

  • Chromatographic Separation: The separation is achieved on a C8 or C18 reversed-phase column with a mobile phase typically consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate with formic acid).

  • Mass Spectrometric Detection: Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode.[18] Multiple reaction monitoring (MRM) is used to monitor the precursor-to-product ion transitions for this compound and the internal standard.[17]

  • Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[16] The linear range for this compound in human plasma is typically between 2.0 and 1000 ng/mL.[19]

Visualizations

Metabolic Pathway of this compound

Dapoxetine_Metabolism This compound This compound Desmethyl Desmethylthis compound This compound->Desmethyl N-Demethylation (CYP2D6, CYP3A4) N_Oxide This compound-N-Oxide This compound->N_Oxide N-Oxidation (FMO1) Hydroxylated Hydroxylated Metabolites This compound->Hydroxylated Hydroxylation Didesmethyl Didesmethylthis compound Desmethyl->Didesmethyl N-Demethylation

Caption: Metabolic pathway of this compound.

Mechanism of Action at the Synaptic Cleft

Dapoxetine_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft Synaptic Cleft Serotonin_Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) Postsynaptic_Receptor Postsynaptic Serotonin Receptor Ejaculatory_Delay Delayed Ejaculation Postsynaptic_Receptor->Ejaculatory_Delay Increased Signal Leads to Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Postsynaptic_Receptor Binds This compound This compound This compound->SERT Inhibits Serotonin Serotonin

Caption: Mechanism of action of this compound.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Sample and Data Analysis cluster_reporting Reporting Protocol Protocol Development Ethics Ethics Committee Approval Protocol->Ethics Recruitment Subject Recruitment & Screening Ethics->Recruitment Dosing This compound Administration Recruitment->Dosing Sampling Blood Sample Collection Dosing->Sampling Bioanalysis Plasma Sample Analysis (LC-MS/MS) Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Report Clinical Study Report PK_Analysis->Report

Caption: Experimental workflow for a pharmacokinetic study.

References

Chemical synthesis pathways for (S)-Dapoxetine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Synthesis Pathways for (S)-Dapoxetine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Dapoxetine, the active pharmaceutical ingredient in treatments for premature ejaculation, is a short-acting selective serotonin reuptake inhibitor (SSRI).[1] Its stereospecific nature necessitates highly selective and efficient synthetic routes to obtain the desired (S)-enantiomer, which is 3.5 times more potent than its (R)-counterpart. This document provides a comprehensive technical overview of the prominent chemical synthesis pathways for (S)-Dapoxetine. It includes detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic routes to aid researchers and professionals in drug development and manufacturing.

Introduction

Dapoxetine, chemically known as (S)-(+)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, was initially developed as an antidepressant.[1] However, its unique pharmacokinetic profile, characterized by rapid absorption and elimination, made it more suitable for the on-demand treatment of premature ejaculation.[1][2] The synthesis of enantiomerically pure (S)-Dapoxetine has been a significant area of research, leading to the development of several distinct synthetic strategies. These approaches can be broadly categorized into:

  • Asymmetric synthesis from prochiral starting materials.

  • Synthesis using chiral auxiliaries.

  • Resolution of racemic mixtures.

This guide will focus on the most efficient and practical asymmetric synthesis routes reported in the literature.

Asymmetric Synthesis via Sharpless Epoxidation

A notable pathway for the synthesis of (S)-Dapoxetine commences with the commercially available trans-cinnamyl alcohol.[1] This route leverages a Sharpless asymmetric epoxidation to establish the key stereocenter.

Synthesis Pathway

The overall synthetic scheme is as follows:

G cluster_0 Sharpless Asymmetric Epoxidation Route A trans-Cinnamyl alcohol B (2S,3S)-Epoxy alcohol A->B (+)-DIPT, Ti(OiPr)4, TBHP, CH2Cl2 C (R)-1,3-Diol B->C Red-Al, DME D Hydroxy ether C->D 1-Naphthol, PPh3, DIAD, THF E (R)-Phthalimido ether D->E Phthalimide, PPh3, DIAD, THF F Crude Amine E->F N2H4·H2O, EtOH G (S)-Dapoxetine F->G HCHO, HCOOH G cluster_1 Chiral Auxiliary Mediated Synthesis A 3-(Naphthalen-1-yloxy)- 1-phenylpropan-1-one C N-tert-Butanesulfinyl imine A->C Ti(OEt)4 B (S)-tert-Butanesulfinamide B->C D Sulfinamide C->D BH3·THF, i-Pr2O E Primary Amine D->E HCl/EtOH, MeOH F (S)-Dapoxetine E->F HCOOH, HCHO G (S)-Dapoxetine HCl F->G HCl G cluster_2 Asymmetric C-H Amination Route A 3-Phenyl-1-propanol B Prochiral Sulfamate A->B ClSO2NH2, DMA C 6-Membered-Ring Sulfamate Ester B->C Rh2(R-nap)4, PhI=O D N-Methylated Intermediate C->D 1-Naphthol, NaH E (S)-Dapoxetine D->E HCOOH, aq. HCHO

References

Dapoxetine's Binding Affinity for the Serotonin Transporter (SERT): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI), is a pharmacotherapeutic agent primarily indicated for the treatment of premature ejaculation. Its mechanism of action is centered on its high binding affinity for the human serotonin transporter (SERT). By inhibiting SERT, this compound blocks the reuptake of serotonin from the synaptic cleft, leading to an increase in serotonergic neurotransmission. This enhanced serotonergic activity in the central nervous system, particularly at postsynaptic 5-HT receptors, is believed to modulate the ejaculatory reflex, resulting in a delay in ejaculation. This technical guide provides a comprehensive overview of this compound's binding affinity for SERT, including quantitative binding data, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the serotonin transporter (SERT), as well as for the norepinephrine transporter (NET) and dopamine transporter (DAT), has been characterized in vitro using radioligand binding assays. The key parameters used to quantify this binding are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

This compound demonstrates a high affinity and selectivity for SERT compared to NET and DAT. Studies have shown that this compound's potency in inhibiting serotonin uptake is significantly greater than its effect on norepinephrine and dopamine uptake[1].

Table 1: this compound Binding Affinity (Ki) for Monoamine Transporters

TransporterRadioligandThis compound KiReference
Serotonin Transporter (SERT)[3H]citalopram9.5[1]
Norepinephrine Transporter (NET)[3H]nisoxetine6.6[1]
Dopamine Transporter (DAT)[3H]WIN354285.8[1]

Table 2: this compound Inhibitory Activity (IC50) for Monoamine Uptake

TransporterRadioligandThis compound IC50 (nM)Reference
Serotonin Transporter (SERT)[3H]5-HT1.12[1][2]
Norepinephrine Transporter (NET)[3H]norepinephrine202[1][2]
Dopamine Transporter (DAT)[3H]dopamine1720[1][2]

The data clearly illustrates that this compound is a potent inhibitor of the serotonin transporter, with significantly lower affinity for the norepinephrine and dopamine transporters[1]. This selectivity for SERT is a key feature of its pharmacological profile as an SSRI.

Experimental Protocols for SERT Binding Assays

The determination of this compound's binding affinity for SERT is typically conducted using in vitro radioligand binding assays. The following is a detailed methodology based on standard protocols for such experiments.

Objective

To determine the binding affinity (Ki) of this compound for the human serotonin transporter (SERT) through a competitive radioligand binding assay using [3H]citalopram.

Materials
  • Biological Material: Cell membranes prepared from a stable cell line expressing the recombinant human serotonin transporter (hSERT).

  • Radioligand: [3H]citalopram (a high-affinity radiolabeled ligand for SERT).

  • Competitor: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled SERT ligand (e.g., unlabeled citalopram or another potent SSRI).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation Cocktail.

  • Instrumentation: Microplate scintillation counter, filtration apparatus with glass fiber filters.

Experimental Workflow

experimental_workflow prep Membrane Preparation incubation Incubation prep->incubation Prepared Membranes sub_prep1 Homogenization of hSERT-expressing cells filtration Filtration & Washing incubation->filtration Incubation Mixture sub_inc1 Addition of: - hSERT membranes - [3H]citalopram (constant concentration) - this compound (varying concentrations) counting Scintillation Counting filtration->counting Filters with Bound Radioligand sub_filt1 Rapid filtration through glass fiber filters analysis Data Analysis counting->analysis Radioactivity Data (CPM) sub_count1 Addition of scintillation cocktail to filters sub_ana1 Calculation of IC50 from competition curve sub_prep2 Centrifugation to isolate membranes sub_inc2 Incubate to reach equilibrium sub_filt2 Washing to remove unbound radioligand sub_count2 Measurement of radioactivity (CPM) sub_ana2 Conversion of IC50 to Ki using Cheng-Prusoff equation

Caption: Experimental workflow for determining this compound's SERT binding affinity.

Detailed Procedure
  • Membrane Preparation:

    • Cells expressing hSERT are harvested and homogenized in ice-cold buffer.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

  • Competitive Binding Assay:

    • The assay is performed in microplates.

    • To each well, the following are added in order:

      • Assay buffer.

      • A constant concentration of [3H]citalopram (typically at or near its Kd value for SERT).

      • Varying concentrations of this compound (the competitor). A wide range of concentrations is used to generate a full competition curve.

      • The reaction is initiated by the addition of the prepared hSERT-containing membranes.

    • Total Binding: Determined in the absence of any competitor.

    • Non-specific Binding: Determined in the presence of a saturating concentration of a non-radiolabeled SERT ligand.

  • Incubation:

    • The microplates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are immediately washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a microplate scintillation counter, providing data in counts per minute (CPM).

  • Data Analysis:

    • Specific Binding: Calculated by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • IC50 Determination: The specific binding data is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.

    • Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for SERT.

Signaling Pathway and Mechanism of Action

This compound's therapeutic effect in premature ejaculation is a direct consequence of its high-affinity binding to and inhibition of the serotonin transporter. The subsequent increase in synaptic serotonin levels modulates the ejaculatory reflex at the level of the central nervous system.

signaling_pathway This compound This compound sert Serotonin Transporter (SERT) on Presynaptic Neuron This compound->sert Binds to and inhibits reuptake Serotonin Reuptake This compound->reuptake sert->reuptake synaptic_5ht Increased Synaptic Serotonin (5-HT) postsynaptic_receptors Postsynaptic 5-HT Receptors (e.g., 5-HT1A, 5-HT2C) synaptic_5ht->postsynaptic_receptors Activates neuronal_activity Modulation of Neuronal Activity in Ejaculatory Control Centers postsynaptic_receptors->neuronal_activity Results in ejaculation_delay Delayed Ejaculation neuronal_activity->ejaculation_delay Causes

Caption: Mechanism of action of this compound in delaying ejaculation.

The ejaculatory reflex is a complex process involving both the sympathetic and parasympathetic nervous systems, which are modulated by supraspinal centers in the brain. Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial inhibitory role in this process. Specifically, the activation of certain postsynaptic serotonin receptors is associated with a delay in ejaculation.

  • 5-HT2C Receptors: Activation of these receptors is thought to exert an inhibitory effect on ejaculation.

  • 5-HT1A Receptors: The role of these receptors is more complex. While presynaptic 5-HT1A autoreceptors can inhibit serotonin release, the stimulation of postsynaptic 5-HT1A receptors may have a pro-ejaculatory effect. The net effect of increased synaptic serotonin is a dominant inhibitory influence on the ejaculatory reflex.

By blocking SERT, this compound enhances the action of serotonin at these key postsynaptic receptors, thereby strengthening the inhibitory signals within the neural circuits that control ejaculation. This leads to an increased ejaculatory latency time.

Conclusion

This compound's high binding affinity and selectivity for the serotonin transporter are fundamental to its clinical efficacy in the treatment of premature ejaculation. The quantitative data from in vitro binding assays unequivocally demonstrate its potent inhibition of SERT. The established experimental protocols for radioligand binding assays provide a robust framework for the characterization of this compound and other SERT inhibitors. The mechanism of action, stemming from the inhibition of serotonin reuptake and subsequent modulation of postsynaptic serotonergic signaling, provides a clear rationale for its therapeutic effect. This in-depth understanding of this compound's interaction with SERT is crucial for ongoing research and the development of novel therapies for ejaculatory dysfunction and other serotonin-related disorders.

References

Early Preclinical Animal Studies on Dapoxetine Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational preclinical animal studies that established the initial efficacy of Dapoxetine for the treatment of premature ejaculation (PE). The document focuses on quantitative data, detailed experimental protocols, and the underlying neurobiological mechanisms elucidated in these early investigations.

Quantitative Efficacy Data

The preclinical efficacy of this compound was primarily evaluated in rat models designed to mimic premature ejaculation. The following tables summarize the key quantitative findings from these studies, demonstrating this compound's dose-dependent effects on ejaculatory parameters.

Table 1: Effect of this compound on Ejaculatory Latency in Sexually Experienced Rats

Treatment GroupAdministration RouteDoseTime of Administration Pre-MatingEjaculatory Latency (minutes, Mean ± SD)p-value vs. Control
Saline ControlSubcutaneousN/A15 minutes10 ± 1N/A
This compoundSubcutaneousNot Specified15 minutes16 ± 4< 0.05
This compoundOralNot Specified60 minutesNo significant effectN/A
This compoundOralNot Specified180 minutesNo significant effectN/A

Data synthesized from a behavioral study in sexually experienced rats, where the greatest delay was observed in animals with shorter baseline latencies[1][2].

Table 2: Effect of Intravenous this compound on Pudendal Motoneuron Reflex Discharge (PMRD) in Anesthetized Rats

Treatment GroupDose (mg/kg)Change in PMRD Latency from BaselineChange in PMRD Amplitude from BaselineChange in PMRD Duration from Baseline
This compound1Significantly IncreasedDecreasedDecreased
This compound3Significantly IncreasedDecreasedDecreased
This compound10Significantly IncreasedDecreasedDecreased
Paroxetine (IV)1, 3, 10Less effective than this compoundNot specifiedNot specified

This study utilized electrical stimulation of the dorsal nerve of the penis to elicit PMRD, a proxy for the ejaculatory reflex[1].

Table 3: Efficacy of Acute Oral this compound in a "Rapid Ejaculator" Rat Model

Treatment GroupDose (mg/kg)Effect on Ejaculation Latency (EL)Effect on Ejaculation Frequency (EF)
Vehicle ControlN/ABaselineBaseline
This compound300LengthenedDecreased

This study used a model where rats were pre-categorized based on their ejaculatory performance[3][4].

Table 4: Effect of Intravenous this compound on p-Chloroamphetamine (PCA)-Induced Ejaculation in Anesthetized Rats

Treatment GroupDose (mg/kg)Proportion of Rats EjaculatingReduction in Intraseminal Vesicle Pressure (AUC)Reduction in Bulbospongiosus Muscle Contractions (AUC)
Vehicle ControlN/A78%N/AN/A
This compound133%78%91%
This compound322%78%85%
This compound1013%78%91%

PCA was used to chemically induce ejaculation, and this compound's inhibitory effect was measured[1].

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical animal studies that investigated the efficacy of this compound.

"Rapid Ejaculator" Rat Model and Behavioral Testing

This protocol was designed to assess the effect of this compound on copulatory behavior in a subset of male rats exhibiting shorter ejaculation latencies, serving as an animal model for premature ejaculation.[3][4]

Experimental Workflow:

G cluster_0 Phase 1: Animal Selection cluster_1 Phase 2: Drug Administration cluster_2 Phase 3: Behavioral Assessment cluster_3 Phase 4: Neurobiological Analysis A Male rats subjected to standard copulatory tests B Categorization based on ejaculatory performance: - Sluggish - Middle - Rapid A->B C Selection of 'Rapid Ejaculator' rats for the study B->C D Rapid ejaculator rats randomly assigned to treatment groups C->D E Acute oral administration of This compound (e.g., 300 mg/kg) or vehicle D->E F Mating test with receptive females E->F G Measurement of primary endpoints: - Ejaculation Latency (EL) - Ejaculation Frequency (EF) F->G H Post-mortem brain extraction G->H I Immunohistochemistry for Fos protein in specific brain regions H->I J Quantification of Fos-immunopositive cells as a marker of neuronal activity I->J

Workflow for the "Rapid Ejaculator" Rat Model Study.

Methodology:

  • Animal Selection: Male rats undergo standard copulatory tests to determine their baseline ejaculatory performance. Based on parameters like ejaculation latency, they are categorized into "sluggish," "middle," or "rapid" ejaculators. Only the "rapid" ejaculators are selected for the subsequent stages of the experiment.[3][4]

  • Drug Administration: The selected rapid ejaculator rats are randomly assigned to receive either an acute oral dose of this compound or a vehicle control.

  • Behavioral Assessment: Following drug administration, the rats are introduced to receptive females, and their sexual behavior is recorded. The primary endpoints measured are Ejaculation Latency (EL) and Ejaculation Frequency (EF).[3][4]

  • Neurobiological Analysis: After the behavioral tests, the animals are euthanized, and their brains are processed for immunohistochemistry to detect the expression of Fos protein. The density of Fos-positive neurons is quantified in specific brain regions associated with the ejaculatory circuit to assess changes in neuronal activity.[3][5]

Pudendal Motoneuron Reflex Discharge (PMRD) Model

This electrophysiological model in anesthetized rats was used to directly assess the effect of this compound on the spinal control of the ejaculatory reflex.[1]

Experimental Workflow:

G A Anesthetized male rat preparation B Bilateral electrical stimulation of the dorsal nerve of the penis A->B C Recording of Pudendal Motoneuron Reflex Discharges (PMRD) B->C D Establishment of baseline PMRD (latency, amplitude, duration) C->D E Intravenous (IV) injection of: - Vehicle - this compound (e.g., 1, 3, 10 mg/kg) - Paroxetine D->E F Post-injection recording of PMRD E->F G Comparison of post-injection PMRD parameters to baseline F->G

Workflow for the Pudendal Motoneuron Reflex Discharge (PMRD) Study.

Methodology:

  • Animal Preparation: Male rats are anesthetized and surgically prepared for the experiment.

  • Stimulation and Recording: Electrodes are placed to bilaterally stimulate the dorsal nerve of the penis. Recording electrodes are positioned to measure the reflex discharges of the pudendal motoneuron.

  • Baseline Measurement: A baseline PMRD is established by recording the latency, amplitude, and duration of the reflex in response to the electrical stimulation.[1]

  • Drug Administration: A vehicle control, this compound, or another SSRI like Paroxetine is administered intravenously at various doses.

  • Post-Treatment Measurement: The PMRD is recorded again following the drug infusion.

  • Data Analysis: The changes in PMRD latency, amplitude, and duration from baseline are calculated and compared across the different treatment groups to determine the drug's effect on the ejaculatory reflex arc.

Neurobiological Signaling and Mechanism of Action

Preclinical studies have indicated that this compound inhibits the ejaculatory reflex at a supraspinal level.[1][5] A key brain structure identified in this action is the lateral paragigantocellular nucleus (LPGi).[1][6] The mechanism involves the modulation of neuronal activity in a network of brain regions that control ejaculation.

Proposed Supraspinal Mechanism of this compound Action

The following diagram illustrates the proposed mechanism by which this compound modulates the ejaculatory reflex through its action on the central nervous system. As a selective serotonin reuptake inhibitor (SSRI), this compound increases serotonin levels in the synaptic cleft.[5] This increased serotonergic tone is thought to influence key brain nuclei that regulate ejaculation.

G cluster_0 This compound Administration cluster_1 Central Nervous System cluster_2 Key Brain Regions cluster_3 Physiological Outcome A This compound (Acute Oral/IV) B Inhibition of Serotonin Reuptake Transporter (SERT) A->B Acts on C Increased Serotonin (5-HT) in Synaptic Cleft B->C Leads to D Modulation of Neuronal Activity in Ejaculatory Control Centers C->D Results in E Lateral Paragigantocellular Nucleus (LPGi) D->E F Hypothalamus D->F G Thalamus D->G H Amygdala D->H I Inhibition of the Ejaculatory Reflex D->I Causes J Delayed Ejaculation I->J Results in

Proposed Supraspinal Mechanism of this compound Action on Ejaculation.

Studies using Fos protein expression as a marker for neuronal activity have shown that in "rapid ejaculator" rats, there is significantly higher Fos expression in the hypothalamus, amygdala, and LPGi compared to normal rats.[5][6] Acute oral administration of this compound significantly lowered these Fos expression levels in the hypothalamus, thalamus, and amygdala of the rapid ejaculator rats, correlating with a delay in ejaculation.[5][6] This provides strong evidence that this compound exerts its effects by reducing neuronal activity in these excitatory areas of the ejaculatory circuit.[5]

References

In Vivo Metabolic Pathways of Dapoxetine in Hepatic Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is rapidly absorbed and metabolized, making it a suitable on-demand treatment for premature ejaculation. Its metabolic fate is primarily determined by hepatic enzymes, particularly in the microsomal fraction. This technical guide provides a comprehensive overview of the in vivo metabolic pathways of this compound in human liver microsomes (HLM). It details the key enzymatic reactions, identifies the major and minor metabolites, and presents available quantitative data on its metabolism. Furthermore, this guide outlines the experimental protocols for studying this compound metabolism in vitro and includes visualizations of the metabolic pathways and experimental workflows to aid in understanding.

Introduction

This compound undergoes extensive hepatic metabolism, leading to the formation of multiple metabolites that are primarily excreted in the urine.[1] The key enzymes responsible for its biotransformation are cytochrome P450 isoenzymes CYP2D6 and CYP3A4, as well as flavin-containing monooxygenase 1 (FMO1).[1] The primary metabolic pathways involved are N-dealkylation, N-oxidation, hydroxylation, and dearylation.[2][3] Understanding these pathways is crucial for predicting potential drug-drug interactions and for the overall safety and efficacy assessment of this compound.

Key Metabolic Pathways and Metabolites

The metabolism of this compound in human liver microsomes results in the formation of at least eleven phase I metabolites. The major metabolic transformations include:

  • N-demethylation: This process leads to the formation of desmethylthis compound and didesmethylthis compound. Desmethylthis compound is reported to be equipotent to this compound, but its clinical effect is limited due to lower plasma concentrations.[4]

  • N-oxidation: This reaction, primarily catalyzed by FMO1, results in the formation of this compound-N-oxide, a major circulating metabolite with no significant clinical effect.[5]

  • Hydroxylation: Hydroxylated metabolites are also formed, though they are generally considered minor pathways.[3]

  • Dearylation: This is another identified metabolic route for this compound.[3]

A diagram illustrating the primary metabolic pathways of this compound is presented below.

Dapoxetine_Metabolism cluster_CYP CYP2D6, CYP3A4 cluster_FMO FMO1 cluster_Other Other Pathways This compound This compound Desmethyl Desmethylthis compound This compound->Desmethyl N-demethylation N_Oxide This compound-N-oxide This compound->N_Oxide N-oxidation Hydroxylated Hydroxylated Metabolites This compound->Hydroxylated Hydroxylation Dearylated Dearylated Metabolites This compound->Dearylated Dearylation Didesmethyl Didesmethylthis compound Desmethyl->Didesmethyl N-demethylation

Figure 1: Primary metabolic pathways of this compound.

Quantitative Analysis of this compound Metabolism

The following table summarizes the known enzymes and resulting major metabolites.

MetaboliteFormation PathwayKey Enzymes
Desmethylthis compoundN-demethylationCYP2D6, CYP3A4
Didesmethylthis compoundN-demethylationCYP2D6, CYP3A4
This compound-N-oxideN-oxidationFMO1

Experimental Protocols

The following sections detail the methodologies for key experiments in the study of this compound metabolism in hepatic microsomes.

In Vitro Metabolism of this compound in Human Liver Microsomes (HLM)

This protocol is based on the methodology described by Skibiński et al. (2021).[1]

Objective: To identify the metabolites of this compound formed by human liver microsomes.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate buffer (55 mM, pH 7.4)

  • NADPH regenerating system (or NADPH solution, 20 mM)

  • Acetonitrile (ice-cold)

  • Methanol (ice-cold)

  • Centrifuge

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare the incubation mixture in microcentrifuge tubes containing 55 mM phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and this compound (final concentration 50 µM).

  • Pre-incubation: Pre-incubate the mixture for 2 minutes at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system (or NADPH solution to a final concentration of 1 mM). The total volume of the reaction mixture is typically 200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Termination of Reaction: Terminate the reaction at each time point by adding an equal volume (200 µL) of ice-cold acetonitrile:methanol (1:1, v/v) to precipitate the proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

The following diagram illustrates the experimental workflow for the in vitro metabolism study.

Experimental_Workflow cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Processing & Analysis A Prepare Incubation Mixture (this compound, HLM, Buffer) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C (Time Course) C->D E Terminate Reaction (Acetonitrile/Methanol) D->E F Centrifuge E->F G Analyze Supernatant (LC-MS/MS) F->G

Figure 2: Experimental workflow for in vitro metabolism of this compound.
LC-MS/MS Analysis for Metabolite Identification and Quantification

Objective: To separate, identify, and quantify this compound and its metabolites.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Full scan for metabolite identification and Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its known metabolites (e.g., Desmethylthis compound, this compound-N-oxide). An example MRM transition for this compound is m/z 306.2 -> 157.2.[6]

  • Data Analysis: Metabolites are identified by their retention times and mass spectra. Quantification is achieved by comparing the peak areas of the analytes to those of a standard curve.

The logical relationship for metabolite identification using LC-MS/MS is depicted below.

LCMS_Logic Sample Incubation Supernatant LC LC Separation Sample->LC Injection MS Mass Spectrometry (Full Scan & MS/MS) LC->MS Elution Data Data Analysis MS->Data Spectral Data Identification Metabolite Identification Data->Identification Interpretation

Figure 3: Logical flow for metabolite identification by LC-MS/MS.

Conclusion

The in vivo metabolism of this compound in hepatic microsomes is a complex process involving multiple enzymatic pathways, primarily mediated by CYP2D6, CYP3A4, and FMO1. The main metabolic routes are N-demethylation and N-oxidation, leading to the formation of desmethylthis compound, didesmethylthis compound, and this compound-N-oxide. While the qualitative aspects of this compound's metabolism are well-documented, a significant gap exists in the public domain regarding the quantitative kinetics of individual metabolite formation in pooled human liver microsomes. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the metabolism of this compound and similar compounds, which is essential for drug development and a comprehensive understanding of its pharmacological profile.

References

An In-Depth Technical Guide to the Physicochemical Properties and Solubility of Dapoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is a therapeutic agent primarily indicated for the treatment of premature ejaculation. A comprehensive understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This technical guide provides a detailed overview of the essential physicochemical characteristics of this compound and its hydrochloride salt, including its chemical identity, melting point, boiling point, pKa, lipophilicity, and solubility profile. Detailed experimental protocols for the determination of these properties are also presented, alongside visualizations of its mechanism of action and typical analytical workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and analysis of this compound.

Chemical Identity

This compound is chemically designated as (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine. It is most commonly available as its hydrochloride salt, which enhances its stability and aqueous solubility.

PropertyThis compound (Free Base)This compound Hydrochloride
IUPAC Name (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine[1](1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride
Chemical Formula C₂₁H₂₃NO[1]C₂₁H₂₄ClNO
Molecular Weight 305.41 g/mol [2]341.87 g/mol [3]
CAS Number 119356-77-3[1][2]129938-20-1[4]

Physicochemical Properties

The physicochemical properties of this compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueMethod
Melting Point (this compound HCl) 181.75 °C - 183.57 °C[5][6]Differential Scanning Calorimetry (DSC)[5][6]
Melting Point (this compound Free Base) 48 - 49 °C[2]Not specified
Boiling Point (Predicted) 454.4 ± 38.0 °C[2]Computational Prediction
pKa 8.6[7]Potentiometric Titration
LogP (Predicted) 4.91Computational Prediction

Note on Boiling Point: The boiling point of this compound is predicted as it is likely to decompose at such high temperatures, which is common for complex pharmaceutical molecules.

Solubility Profile

The solubility of this compound is a key factor influencing its bioavailability. The hydrochloride salt is significantly more water-soluble than the free base.

SolventSolubility of this compound Hydrochloride
Water Soluble (amorphous form has a solubility of approximately 95 mg/mL)[8]
Methanol Freely Soluble[4]
Ethanol Slightly Soluble[4]
Propylene Glycol Freely Soluble[4]
N,N-Dimethylformamide (DMF) Freely Soluble[4]
Phosphate Buffer (pH 7.2) Approximately 10 mg/mL[9]
0.01 N HCl 71 mg/mL[10]
DMSO Approximately 16 mg/mL[9]

Experimental Protocols

This section outlines the methodologies for determining the key physicochemical properties of this compound.

Physicochemical Characterization Workflow

A general workflow for the physicochemical profiling of a new chemical entity like this compound is crucial for efficient drug development.

G cluster_0 Early Stage Characterization cluster_1 Physicochemical Profiling cluster_2 Pre-formulation Studies Compound Synthesis Compound Synthesis Structural Confirmation (NMR, MS) Structural Confirmation (NMR, MS) Compound Synthesis->Structural Confirmation (NMR, MS) Purity Analysis (HPLC) Purity Analysis (HPLC) Structural Confirmation (NMR, MS)->Purity Analysis (HPLC) Aqueous Solubility Aqueous Solubility Purity Analysis (HPLC)->Aqueous Solubility pKa Determination pKa Determination Purity Analysis (HPLC)->pKa Determination LogP/LogD Measurement LogP/LogD Measurement Purity Analysis (HPLC)->LogP/LogD Measurement Melting Point (DSC) Melting Point (DSC) Purity Analysis (HPLC)->Melting Point (DSC) Solid-State Characterization (XRPD) Solid-State Characterization (XRPD) Purity Analysis (HPLC)->Solid-State Characterization (XRPD) Excipient Compatibility Excipient Compatibility Aqueous Solubility->Excipient Compatibility pKa Determination->Excipient Compatibility LogP/LogD Measurement->Excipient Compatibility Forced Degradation Studies Forced Degradation Studies Melting Point (DSC)->Forced Degradation Studies Solid-State Characterization (XRPD)->Forced Degradation Studies Preliminary Formulation Preliminary Formulation Excipient Compatibility->Preliminary Formulation Forced Degradation Studies->Preliminary Formulation

Physicochemical Characterization Workflow
Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal behavior of this compound hydrochloride.

Instrumentation: A differential scanning calorimeter (DSC), such as a Q1000 DSC from TA Instruments.[11]

Methodology:

  • Sample Preparation: Accurately weigh approximately 1-2 mg of this compound hydrochloride into an aluminum DSC pan. Crimp the pan to seal it.

  • Instrument Calibration: Calibrate the instrument for temperature and heat flow using a certified indium standard.

  • Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.

  • Data Acquisition: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.[5][6]

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound.

Instrumentation: A calibrated potentiometer with a pH electrode, a magnetic stirrer, and a burette.

Methodology:

  • Solution Preparation: Prepare a 1 mM solution of this compound hydrochloride in water. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions. A 0.15 M KCl solution is used to maintain constant ionic strength.[12][13]

  • Titration Setup: Place a known volume (e.g., 20 mL) of the this compound solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution.

  • Titration: Make the sample solution acidic (pH 1.8-2.0) with 0.1 M HCl. Titrate the solution with the standardized 0.1 M NaOH, adding small increments of the titrant and recording the pH after each addition. Continue the titration until the pH reaches approximately 12-12.5 and stabilizes.[12][13]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. The first derivative of the curve can be used to accurately locate the equivalence point.

Determination of LogP by Shake-Flask Method

Objective: To determine the partition coefficient (LogP) of this compound between n-octanol and water.

Instrumentation: A mechanical shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).

Methodology:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by shaking equal volumes of the two solvents and allowing them to separate. The aqueous phase should be buffered to a pH where the compound is in its neutral form (at least 2 pH units above the pKa for a base).

  • Partitioning: Accurately weigh a small amount of this compound and dissolve it in one of the phases. Add a known volume of the second phase.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 24 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Quantification by UV-Visible Spectrophotometry

Objective: To quantify this compound in solution.

Instrumentation: A UV-Visible spectrophotometer with 1 cm quartz cuvettes.

Methodology:

  • Solvent Selection: Methanol is a suitable solvent for this compound analysis.

  • Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in methanol and scan the UV spectrum from 200 to 400 nm to determine the λmax. For this compound, a λmax of approximately 291-292 nm is typically observed.

  • Calibration Curve: Prepare a series of standard solutions of this compound in methanol of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in methanol and measure its absorbance at the λmax. Determine the concentration of this compound in the sample using the calibration curve.

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and concentration of this compound.

Instrumentation: A high-performance liquid chromatograph (HPLC) with a UV detector and a suitable column.

Methodology (Example Conditions):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 230 nm or 292 nm.[3]

  • Injection Volume: 20 µL.

  • Procedure: Prepare standard and sample solutions in the mobile phase. Inject the solutions into the HPLC system and record the chromatograms. The retention time and peak area are used to identify and quantify this compound.

Mechanism of Action: Serotonin Reuptake Inhibition

This compound's therapeutic effect in premature ejaculation is attributed to its action as a selective serotonin reuptake inhibitor (SSRI). It blocks the serotonin transporter (SERT) in the presynaptic neuron, leading to an increased concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to modulate the ejaculatory reflex.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin Synthesis Serotonin Synthesis Serotonin Vesicles Serotonin Vesicles Serotonin Synthesis->Serotonin Vesicles Release Serotonin Serotonin Serotonin Vesicles->Serotonin Release Serotonin Receptors Serotonin Receptors Serotonin->Serotonin Receptors SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Signal Transduction Signal Transduction Serotonin Receptors->Signal Transduction This compound This compound This compound->SERT Inhibition

Mechanism of Action of this compound

Conclusion

This technical guide has provided a detailed compilation of the physicochemical properties and solubility of this compound and its hydrochloride salt. The presented data and experimental protocols offer a valuable resource for scientists and researchers in the pharmaceutical industry. A thorough understanding and application of this information are essential for the successful development, formulation, and analysis of this compound-containing products, ultimately ensuring their quality, safety, and efficacy.

References

Dapoxetine's Supraspinal Modulation of the Ejaculatory Expulsion Reflex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI), is a widely recognized treatment for premature ejaculation (PE).[1] Its efficacy is primarily attributed to its ability to modulate the ejaculatory reflex at the supraspinal level.[2] This technical guide provides an in-depth analysis of the core mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. The central focus is on the role of the lateral paragigantocellular nucleus (LPGi) as a critical brain structure in mediating this compound's inhibitory effect on the ejaculatory expulsion reflex.[3][4]

Core Mechanism of Action: Supraspinal Inhibition

This compound's primary mechanism of action involves the inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[1][5] This enhanced serotonergic neurotransmission at pre- and postsynaptic receptors is believed to be the foundation of its ability to delay ejaculation.[1] Animal studies have been pivotal in elucidating that this compound's inhibitory effect on the ejaculatory reflex is not a direct spinal action but is mediated at a supraspinal level.[4]

The Role of the Lateral Paragigantocellular Nucleus (LPGi)

Research has identified the lateral paragigantocellular nucleus (LPGi), located in the ventral portion of the rostral medulla, as a crucial brain structure for this compound's ejaculatory-delaying effects.[1][3] The LPGi is known to be a source of tonic descending inhibition of genital reflexes in male rats.[6] Studies in anesthetized male rats have demonstrated that the acute administration of this compound modulates the activity of LPGi neurons, leading to an inhibition of the ejaculatory expulsion reflex.[1][4] This modulation results in an increased latency of the pudendal motoneuron reflex discharge (PMRD), a physiological marker of the ejaculatory reflex.[1][3] Importantly, the ejaculatory-delaying effects of intravenous this compound are abolished in rats with chemically induced lesions of the LPGi, confirming its necessary role in this process.[3][4]

Serotonergic Signaling Pathways

The ejaculatory process is complex and involves a network of neurotransmitters, with serotonin (5-HT) playing a significant inhibitory role.[7][8] Increased central 5-HT levels are associated with an elevated ejaculatory threshold.[9] Several 5-HT receptor subtypes are implicated in this regulation:

  • 5-HT1A Receptors: Activation of these receptors, particularly presynaptic autoreceptors, can reduce serotonin levels and consequently lower the ejaculatory threshold, accelerating ejaculation.[8][9]

  • 5-HT1B and 5-HT2C Receptors: Stimulation of these receptors is thought to mediate the inhibitory effects of serotonin on ejaculation, leading to a delay.[8][9]

This compound, by increasing synaptic serotonin, likely enhances the stimulation of postsynaptic 5-HT2C receptors, contributing to ejaculatory delay.[10]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: Preclinical Data in Animal Models
ParameterAnimal ModelThis compound Dose/AdministrationControlResultSignificanceCitation
Ejaculatory LatencySexually experienced ratsSubcutaneous or oralSaline controlSignificantly delayed ejaculation (16 ± 4 min vs. 10 ± 1 min)P < 0.05[2][10]
PMRD LatencyAnesthetized rats1, 3, and 10 mg/kg IVVehicleSignificantly increased from baseline-[10]
PMRD AmplitudeAnesthetized rats1, 3, and 10 mg/kg IVVehicleDecreased from baseline-[10]
PMRD AmplitudeAnesthetized rats1 and 80 µg intrathecallyNaCl 0.9% intrathecallySignificantly increased-[4]
Ejaculatory LatencyRapid ejaculator rats300 mg/kg oralVehicleLengthened-[11]
Ejaculation FrequencyRapid ejaculator rats300 mg/kg oralVehicleDecreased-[11]
Table 2: Clinical Data in Men with Premature Ejaculation
ParameterStudy PopulationThis compound DosePlaceboResultSignificanceCitation
Mean Average IELT (minutes) at Week 12Pooled Phase 3 Data30 mg1.93.1P < 0.001[2][10]
Mean Average IELT (minutes) at Week 12Pooled Phase 3 Data60 mg1.93.6P < 0.001[2][10]
Geometric Mean Average IELT (minutes) at 12 weeksIntegrated Phase III Trials30 mg1.32.0P < 0.001[3]
Geometric Mean Average IELT (minutes) at 12 weeksIntegrated Phase III Trials60 mg1.32.3P < 0.001[3]
Geometric Mean IELT Fold IncreasePooled Phase 3 Data30 mg1.62.5P < 0.0001[2]
Geometric Mean IELT Fold IncreasePooled Phase 3 Data60 mg1.63.0P < 0.0001[2]
Mean IELT Increase (minutes)165 male patients30 mg on demandPre-treatment: 1.53 ± 0.50Post-treatment: 3.16 ± 1.41P < 0.001[12]

Experimental Protocols

Pudendal Motoneuron Reflex Discharges (PMRD) Model in Anesthetized Rats

This experimental paradigm is used to assess the ejaculatory expulsion reflex.[4]

  • Animal Model: Male Wistar rats are anesthetized.

  • Surgical Preparation: The dorsal nerves of the penis (DNP) are dissected and mounted on stimulating electrodes. The pudendal nerve is also dissected and a branch innervating the bulbospongiosus muscle is mounted on recording electrodes.

  • Stimulation: The DNP are electrically stimulated to elicit PMRDs.

  • Drug Administration: this compound or a vehicle control is administered intravenously (IV) or intrathecally.

  • Measurement: The latency, amplitude, and duration of the PMRDs are recorded and analyzed before and after drug administration.[10]

  • LPGi Lesion Sub-protocol: To investigate the role of the LPGi, bilateral chemical lesions are created in the LPGi using kainic acid one day before the PMRD experiment. The effects of IV this compound on PMRDs are then compared between rats with and without LPGi lesions.[4]

Behavioral Studies in Sexually Experienced Rats

These studies evaluate the effect of this compound on ejaculatory behavior.

  • Animal Model: Sexually experienced male rats are used.

  • Drug Administration: this compound or a saline control is administered subcutaneously or orally at specific time points (e.g., 15, 60, or 180 minutes) before mating tests.[2][10]

  • Mating Test: Treated male rats are placed with receptive female rats, and their copulatory behavior is observed and recorded.

  • Measurement: Key parameters measured include ejaculatory latency (time from the first intromission to ejaculation), ejaculation frequency, and other copulatory behaviors.[2][10][11]

Fos Protein Expression as a Marker of Neuronal Activity

This technique is used to identify brain regions activated during ejaculation and how this compound modulates this activity.[3][11]

  • Animal Model: Male rats are categorized based on their ejaculatory performance (e.g., rapid, normal, sluggish).[3]

  • Behavioral Paradigm: Rats undergo a standard copulatory test.

  • Drug Administration: In some experiments, rapid ejaculator rats are treated with oral this compound or a vehicle.[11]

  • Tissue Processing: After the behavioral test, the rats are euthanized, and their brains are processed for Fos immunohistochemistry.

  • Analysis: The density of Fos-immunopositive cells is quantified in specific brain regions, including the hypothalamus, amygdala, and LPGi, to determine the level of neuronal activation.[3][11]

Visualizations

Signaling Pathway of this compound's Supraspinal Action

Dapoxetine_Supraspinal_Pathway cluster_Brain Supraspinal Level (Brain) cluster_Spinal Spinal Level This compound This compound (Oral Administration) SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Synaptic_5HT Increased Synaptic Serotonin (5-HT) SERT->Synaptic_5HT Leads to Postsynaptic_Receptors Postsynaptic 5-HT Receptors (e.g., 5-HT2C) Synaptic_5HT->Postsynaptic_Receptors Activates LPGi Lateral Paragigantocellular Nucleus (LPGi) Postsynaptic_Receptors->LPGi Modulates Descending_Pathway Descending Inhibitory Pathway LPGi->Descending_Pathway Activates Spinal_Ejaculatory_Generator Spinal Ejaculatory Generator Descending_Pathway->Spinal_Ejaculatory_Generator Inhibits PMRD Pudendal Motoneuron Reflex Discharge (PMRD) Spinal_Ejaculatory_Generator->PMRD Controls Ejaculatory_Delay Delayed Ejaculation PMRD->Ejaculatory_Delay Increased Latency

Caption: this compound's inhibitory signaling pathway on the ejaculatory reflex.

Experimental Workflow for Investigating Supraspinal Effects

Experimental_Workflow cluster_Protocol PMRD Model with LPGi Lesion Animal_Model Anesthetized Male Rats Group_A Group A: Sham Lesion (NaCl in LPGi) Animal_Model->Group_A Group_B Group B: LPGi Lesion (Kainic Acid) Animal_Model->Group_B DNP_Stimulation Dorsal Nerve of Penis (DNP) Electrical Stimulation Group_A->DNP_Stimulation Group_B->DNP_Stimulation Baseline_PMRD Record Baseline PMRD (Latency, Amplitude) DNP_Stimulation->Baseline_PMRD IV_this compound Intravenous Administration of this compound (3mg/kg) Baseline_PMRD->IV_this compound Post_Dapoxetine_PMRD Record Post-Dapoxetine PMRD IV_this compound->Post_Dapoxetine_PMRD Analysis Compare PMRD Changes Between Group A and B Post_Dapoxetine_PMRD->Analysis

Caption: Workflow for the PMRD experiment with LPGi lesion.

Conclusion

The evidence strongly supports that this compound's efficacy in treating premature ejaculation stems from its action at the supraspinal level, with the lateral paragigantocellular nucleus being an indispensable component of this mechanism. By increasing serotonergic tone, this compound enhances the descending inhibitory control of the spinal ejaculatory generator, ultimately delaying the ejaculatory expulsion reflex. The experimental models and quantitative data presented provide a robust framework for understanding this neuropharmacological action and for guiding future research and development in the treatment of ejaculatory dysfunctions.

References

From Antidepressant to On-Demand Ejaculation Control: The Discovery and Development of Dapoxetine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Scientific Journey of a Novel SSRI

Abstract: This technical guide provides a comprehensive overview of the initial discovery and development history of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) with a unique pharmacokinetic profile. Initially investigated by Eli Lilly as an antidepressant, its rapid onset of action and short half-life rendered it unsuitable for chronic psychiatric conditions. However, these very characteristics made it an ideal candidate for an on-demand treatment for premature ejaculation (PE). This document details the preclinical and clinical research that underpinned this therapeutic pivot, presenting key quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex biological and developmental pathways. This guide is intended for researchers, scientists, and drug development professionals interested in the intricate journey of pharmaceutical repositioning and the scientific basis of this compound's clinical application.

Introduction: A Serendipitous Discovery

This compound, structurally similar to the well-known antidepressant fluoxetine, was first synthesized and investigated by scientists at Eli Lilly and Company as a potential treatment for depression.[1] As a potent SSRI, its mechanism of action centers on the inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[2][3] However, early clinical trials revealed a pharmacokinetic profile characterized by rapid absorption and elimination, a stark contrast to the sustained-release profiles required for effective antidepressant therapy.[4][5] This led to the initial discontinuation of its development for depression.[1]

Recognizing the potential of its fast-acting nature, the development of this compound was later repurposed for the on-demand treatment of premature ejaculation (PE), a common male sexual disorder.[6] This decision was based on the established role of serotonin in the ejaculatory reflex.[5] This guide chronicles the scientific endeavors that transformed a shelved antidepressant candidate into the first approved oral medication for PE.

Preclinical Development: Establishing the Scientific Foundation

In Vitro Studies: Target Engagement and Selectivity

The initial characterization of this compound's pharmacological profile involved in vitro binding and uptake assays to determine its affinity and selectivity for the serotonin transporter.

Experimental Protocol: Serotonin Transporter (SERT) Binding Assay

A competitive radioligand binding assay was employed to determine the binding affinity of this compound for the human serotonin transporter. While the exact historical protocol for this compound is not publicly detailed, a representative methodology is as follows:

  • Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human SERT were used.[7][8]

  • Radioligand: [³H]citalopram, a high-affinity radiolabeled SSRI, was used as the competing ligand.[9]

  • Procedure:

    • Cell membranes expressing SERT were prepared and incubated with a fixed concentration of [³H]citalopram.

    • Increasing concentrations of unlabeled this compound were added to compete for binding to the transporter.

    • After incubation, the bound and free radioligand were separated via rapid vacuum filtration through glass fiber filters.[7][10]

    • The radioactivity retained on the filters was measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]citalopram (IC50) was determined. The inhibition constant (Ki), representing the binding affinity, was then calculated using the Cheng-Prusoff equation.[10]

Table 1: In Vitro Binding and Uptake Inhibition Profile of this compound [9]

TransporterBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
Serotonin (SERT)9.51.12
Norepinephrine (NET)6.6202
Dopamine (DAT)5.81720
Preclinical Animal Models

To evaluate its potential as an antidepressant, this compound was tested in rodent models of depression, such as the Unpredictable Chronic Mild Stress (UCMS) model.

Experimental Protocol: Unpredictable Chronic Mild Stress (UCMS) in Rats

The UCMS protocol is designed to induce a state of anhedonia and other depressive-like behaviors in rodents. A typical protocol involves the following steps:

  • Animals: Male Wistar or Sprague-Dawley rats were used.[11]

  • Procedure: For a period of 4 to 8 weeks, animals were subjected to a series of mild, unpredictable stressors on a daily basis.[12][13][14] The stressors included:

    • Cage Tilt: Cages were tilted at a 45-degree angle.

    • Wet Bedding: 100-200 ml of water was added to the sawdust bedding.

    • Reversal of Light/Dark Cycle: The 12-hour light/dark cycle was reversed.

    • Food and Water Deprivation: Access to food and water was restricted for a period.

    • Social Stress: Animals were housed in pairs and then separated.

    • Novel Objects: Unfamiliar objects were placed in the cages.

  • Behavioral Assessment: The primary outcome measure was anhedonia, assessed by a decrease in the consumption of a palatable sucrose solution. Other behavioral tests, such as the forced swim test, were also used to measure despair-like behavior.

Animal models were also crucial in establishing the proof-of-concept for this compound in delaying ejaculation.

Experimental Protocol: Animal Model of Premature Ejaculation

  • Animals: Sexually experienced male rats were used.[6]

  • Procedure:

    • Male rats were administered this compound or a placebo subcutaneously or orally.

    • After a predetermined time, they were exposed to receptive female rats.

  • Outcome Measures: The primary endpoint was the ejaculatory latency, defined as the time from the first intromission to ejaculation.[5]

Clinical Development: From Healthy Volunteers to Patient Populations

Phase I Clinical Trials: Safety and Pharmacokinetics in Healthy Volunteers

The initial clinical evaluation of this compound was conducted in healthy male volunteers to assess its safety, tolerability, and pharmacokinetic profile.

Experimental Protocol: Phase I Dose-Escalation Study

  • Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose design was employed.[15]

  • Participants: Healthy male volunteers were enrolled.

  • Procedure:

    • Single Ascending Dose: Cohorts of participants received a single oral dose of this compound at escalating dose levels (e.g., 60 mg, 100 mg, 140 mg, 160 mg) or a placebo.[15]

    • Multiple Ascending Dose: Other cohorts received daily oral doses of this compound at escalating levels (e.g., 80 mg, 100 mg, 120 mg) or a placebo for a defined period (e.g., 6 days).[15]

  • Safety Monitoring: Comprehensive safety assessments were conducted, including physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[4][15][16]

  • Pharmacokinetic Analysis: Blood samples were collected at regular intervals to determine the pharmacokinetic parameters of this compound and its metabolites.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single Dose) [4]

DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
30 mg2971.0122591.31 (initial), 18.7 (terminal)
60 mg4981.2744921.42 (initial), 21.9 (terminal)
Phase II and III Clinical Trials: Efficacy and Safety in Premature Ejaculation

Following the promising preclinical data and favorable safety profile in Phase I, this compound entered extensive Phase II and III clinical trials to evaluate its efficacy and safety for the on-demand treatment of premature ejaculation.

Experimental Protocol: Pivotal Phase III Clinical Trial for Premature Ejaculation

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group design was utilized.[17]

  • Participants: Men aged 18 years or older who met the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition, Text Revision (DSM-IV-TR) criteria for PE for at least 6 months were enrolled.[6][17][18][19] Key inclusion criteria often included an intravaginal ejaculatory latency time (IELT) of 2 minutes or less in at least 75% of sexual intercourse events.[6][17]

  • Intervention: Patients were randomized to receive this compound (30 mg or 60 mg) or a placebo, to be taken on-demand 1 to 3 hours before anticipated sexual intercourse.[17]

  • Efficacy Endpoints:

    • Primary: Stopwatch-measured IELT.[17]

    • Secondary: Patient-reported outcomes (PROs) such as perceived control over ejaculation, satisfaction with sexual intercourse, and personal distress related to ejaculation, often assessed using the Premature Ejaculation Profile (PEP) inventory.[17]

  • Safety Assessment: Adverse events were monitored throughout the trial.

Table 3: Summary of Efficacy Results from a Phase III Clinical Trial of this compound for Premature Ejaculation (24 weeks) [17]

Treatment GroupBaseline Mean Average IELT (min)End of Study Mean Average IELT (min)Change from Baseline (min)
Placebo0.91.9+1.0
This compound 30 mg0.93.2+2.3
This compound 60 mg0.93.5+2.6

Visualizing the Pathways

Signaling Pathway: Mechanism of Action of this compound

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft Serotonin (5-HT) Serotonin_Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptors Synaptic_Cleft->Postsynaptic_Receptor Binding Neuronal_Signal Delayed Ejaculatory Response Postsynaptic_Receptor->Neuronal_Signal Signal Transduction This compound This compound This compound->SERT Inhibition Clinical_Trial_Workflow Start Patient Screening (DSM-IV-TR criteria for PE, IELT ≤ 2 min) Baseline 4-Week Baseline Period (IELT Measurement) Start->Baseline Randomization Randomization Baseline->Randomization Treatment_Placebo Placebo Group (On-demand) Randomization->Treatment_Placebo Treatment_30mg This compound 30mg Group (On-demand) Randomization->Treatment_30mg Treatment_60mg This compound 60mg Group (On-demand) Randomization->Treatment_60mg Follow_Up 12-24 Week Treatment Period (IELT and PRO Monitoring) Treatment_Placebo->Follow_Up Treatment_30mg->Follow_Up Treatment_60mg->Follow_Up Data_Analysis Data Analysis (Efficacy and Safety) Follow_Up->Data_Analysis End Study Conclusion Data_Analysis->End Dapoxetine_Development Discovery Initial Synthesis & Antidepressant Research (Eli Lilly) PK_Mismatch Unsuitable PK Profile for Depression (Rapid absorption/elimination) Discovery->PK_Mismatch Identified in early trials Repurposing Repurposing for Premature Ejaculation PK_Mismatch->Repurposing Led to Preclinical Preclinical Studies (Animal Models of PE) Repurposing->Preclinical Phase_I Phase I Trials (Safety & PK in Healthy Volunteers) Preclinical->Phase_I Phase_II_III Phase II/III Trials (Efficacy & Safety in PE Patients) Phase_I->Phase_II_III Approval Regulatory Approval for PE Treatment Phase_II_III->Approval

References

Methodological & Application

HPLC-MS/MS method for Dapoxetine quantification in human plasma

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-MS/MS (High-Performance Liquid Chromatography with tandem mass spectrometry) method provides a robust and sensitive approach for the quantification of Dapoxetine in human plasma, a critical process in pharmacokinetic studies and bioequivalence trials. This application note details a validated method for the accurate determination of this compound concentrations.

Introduction

This compound is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. Accurate measurement of its concentration in human plasma is essential for therapeutic drug monitoring and pharmacokinetic analysis. The HPLC-MS/MS method offers high selectivity and sensitivity, allowing for precise quantification of this compound, even at low concentrations. This protocol outlines the sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Principle of the Method

The method involves the extraction of this compound and an internal standard (IS), typically a deuterated analog like this compound-d7, from human plasma.[1][2][3] The extract is then injected into an HPLC system for chromatographic separation, followed by detection and quantification using a tandem mass spectrometer. The use of an internal standard helps to correct for variations in sample processing and instrument response.

Materials and Reagents

  • Analytes: this compound Hydrochloride, this compound-d7 (Internal Standard)

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (AR grade), Ammonium Acetate (AR grade), Ultrapure water

  • Human Plasma: Drug-free human plasma with K2EDTA as an anticoagulant.[4]

Experimental Protocol

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of this compound and this compound-d7 in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a methanol/water (50:50, v/v) mixture to create calibration curve (CC) standards. Prepare at least three levels of QC samples (low, medium, and high concentration) in the same manner.

  • Spiked Plasma Samples: Spike blank human plasma with the CC and QC working solutions to achieve the desired concentrations.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting this compound from plasma.[1][3][4]

  • To 50 µL of plasma sample (blank, CC, or QC), add 25 µL of the internal standard working solution (this compound-d7).

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge the samples at 1700 x g for 15 minutes at 4°C.[4]

  • Transfer 50 µL of the supernatant to a 96-well plate.[4]

  • Add 450 µL of methanol/water (50:50, v/v) to each well and vortex for 5 minutes.[4]

  • Inject an aliquot of the final solution into the HPLC-MS/MS system.

Alternatively, liquid-liquid extraction (LLE) can be employed for sample clean-up.[5]

G cluster_sample_prep Sample Preparation plasma 50 µL Human Plasma is Add 25 µL Internal Standard (this compound-d7) plasma->is precipitate Add 150 µL Acetonitrile (Protein Precipitation) is->precipitate vortex1 Vortex (5 min) precipitate->vortex1 centrifuge Centrifuge (1700 x g, 15 min, 4°C) vortex1->centrifuge supernatant Transfer 50 µL Supernatant centrifuge->supernatant dilute Add 450 µL Methanol/Water (50:50) supernatant->dilute vortex2 Vortex (5 min) dilute->vortex2 injection Inject into HPLC-MS/MS vortex2->injection

Caption: Experimental workflow for this compound extraction from human plasma.
HPLC Conditions

  • HPLC System: A system equipped with a binary pump, autosampler, and column oven.[4]

  • Column: A C18 reversed-phase column, such as an Ultimate XB C18 (4.6 x 50 mm, 5 µm), is suitable for separation.[4]

  • Mobile Phase A: 0.1% Formic acid in water.[4][6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4][6]

  • Flow Rate: 0.800 mL/min.[4]

  • Column Temperature: 35°C.[4]

  • Injection Volume: 5.00 µL.[4]

  • Gradient Elution: A gradient program can be used for optimal separation.[4]

Time (min)% Mobile Phase B
0.0 - 1.250
1.2 - 1.350 -> 95
1.3 - 2.095
2.0 - 2.195 -> 30
2.1 - 2.830
Table 1: HPLC Gradient Elution Program
MS/MS Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor-to-product ion transitions for this compound and its internal standard are monitored.[1][2][3][7]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound306.2157.2
This compound-d7313.2164.2
Table 2: MRM Transitions for this compound and Internal Standard
  • Ion Source Parameters:

    • Ion Spray Voltage: 5500 V[4]

    • Temperature: 550°C[4]

    • Curtain Gas: 30.0 psi[4]

    • Nebulizing Gas (Gas 1): 50.0 psi[4]

    • Auxiliary Gas (Gas 2): 55.0 psi[4]

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.

  • Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the plasma.[4]

  • Linearity: The calibration curve should demonstrate a linear relationship between the peak area ratio (analyte/IS) and the concentration of the analyte. A typical linear range for this compound is 2.00 to 1000 ng/mL in plasma.[1][3][4]

  • Accuracy and Precision: The intra-day and inter-day accuracy and precision are evaluated at multiple QC levels. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (CV, %) should not exceed 15% (20% for LLOQ).[5]

  • Recovery: The extraction recovery of the analyte and internal standard from the biological matrix. Recovery rates greater than 90% are desirable.[5]

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.

  • Stability: The stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²)≥ 0.99> 0.99[4]
LLOQS/N ≥ 102.0 ng/mL[4]
Intra-day Precision (RSD%)≤ 15%≤ 5%[5]
Inter-day Precision (RSD%)≤ 15%≤ 5%[5]
Intra-day Accuracy (%)85 - 115%97 - 106%[5]
Inter-day Accuracy (%)85 - 115%97 - 106%[5]
Extraction Recovery (%)Consistent and reproducible> 90%[5]
Table 3: Summary of Method Validation Parameters and Typical Results

Data Analysis

The peak areas of this compound and the internal standard are integrated. The ratio of the this compound peak area to the internal standard peak area is calculated for each sample. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentrations of this compound in the QC and unknown samples are then determined from the regression equation of the calibration curve.

G cluster_workflow HPLC-MS/MS System Logic hplc HPLC System (Chromatographic Separation) esi Electrospray Ionization (ESI) (Ion Generation) hplc->esi q1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 detector Detector (Signal Acquisition) q3->detector data Data System (Quantification) detector->data

Caption: Logical relationship within the HPLC-MS/MS system.

Application

This validated HPLC-MS/MS method was successfully applied to pharmacokinetic studies in healthy volunteers.[1][3][6] The method demonstrated sufficient sensitivity and selectivity for the quantification of this compound in human plasma, enabling the determination of key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[6]

References

Application Note: High-Throughput UPLC-MS/MS Method for the Simultaneous Quantification of Dapoxetine and its Major Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) utilized for the treatment of premature ejaculation.[1] Understanding its pharmacokinetic profile, including the formation and elimination of its metabolites, is crucial for drug development and clinical monitoring. This compound is extensively metabolized in the liver and kidneys by enzymes such as CYP2D6, CYP3A4, and flavin monooxygenase 1.[1] The primary metabolic pathways include N-oxidation, N-demethylation, naphthyl hydroxylation, glucuronidation, and sulfation.[2] The major metabolites are this compound-N-oxide, desmethylthis compound (DED), and didesmethylthis compound.[3][4] While didesmethylthis compound is equipotent to this compound, its clinical effect is limited due to its low plasma concentration.[4]

This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of this compound and its two primary metabolites, this compound-N-oxide and desmethylthis compound, in human plasma. The method is designed for high-throughput analysis, featuring a simple protein precipitation sample preparation and a rapid chromatographic run time.

Experimental Workflow

UPLC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms UPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is Add Internal Standard (Carbamazepine) plasma->is precip Protein Precipitation (Acetonitrile) is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation (Acquity UPLC BEH C18) injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection quant Quantification detection->quant report Generate Report quant->report

Caption: Experimental workflow for this compound analysis.

Metabolic Pathway of this compound

This compound Metabolism cluster_metabolites Major Metabolites cluster_reactions Metabolic Reactions This compound This compound N_Oxidation N-Oxidation (CYP3A4, FMO1) This compound->N_Oxidation N_Demethylation N-Demethylation (CYP2D6, CYP3A4) This compound->N_Demethylation Hydroxylation Naphthyl Hydroxylation This compound->Hydroxylation Dapoxetine_N_Oxide This compound-N-Oxide Desmethylthis compound Desmethylthis compound (DED) N_Demethylation_2 N-Demethylation Desmethylthis compound->N_Demethylation_2 N-Demethylation Didesmethylthis compound Didesmethylthis compound N_Oxidation->Dapoxetine_N_Oxide N_Demethylation->Desmethylthis compound Other_Metabolites Other_Metabolites Hydroxylation->Other_Metabolites Further Conjugation (Glucuronidation, Sulfation) N_Demethylation_2->Didesmethylthis compound

Caption: Metabolic pathway of this compound.

Protocols

Materials and Reagents
  • This compound, this compound-N-Oxide, and Desmethylthis compound reference standards

  • Carbamazepine (Internal Standard - IS)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with EDTA-K2 as anticoagulant)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQD Triple Quadrupole Mass Spectrometer or equivalent

  • Chromatographic Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions with a methanol/water (50:50, v/v) mixture to create working solutions for calibration standards and quality control (QC) samples.

Sample Preparation Protocol
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Carbamazepine).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Method Parameters

UPLC Conditions

ParameterSetting
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 4.0 minutes[5][6]
Gradient Elution Time (min)
0.0
1.0
2.5
3.0
3.1
4.0

MS/MS Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 306.3261.23018
This compound-N-Oxide 322.2261.23520
Desmethylthis compound 292.2261.23018
Carbamazepine (IS) 237.1194.23025

Note: The MRM transitions are based on published data.[5][6]

Quantitative Data Summary

The developed UPLC-MS/MS method was validated according to regulatory guidelines. The following tables summarize the key quantitative performance characteristics of the assay.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
This compound 1.0 - 200> 0.991.0
This compound-N-Oxide 0.5 - 100> 0.990.5
Desmethylthis compound 0.1 - 5.0> 0.990.1

Data compiled from a representative study.[5][6]

Table 2: Precision and Accuracy

AnalyteQC Level (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compound Low (2.0)< 8.5< 9.295.8 - 104.5
Medium (50)< 6.1< 7.598.2 - 102.1
High (160)< 5.3< 6.899.4 - 101.3
This compound-N-Oxide Low (1.0)< 9.8< 10.594.7 - 105.3
Medium (25)< 7.2< 8.197.6 - 103.4
High (80)< 6.5< 7.998.9 - 102.8
Desmethylthis compound Low (0.2)< 11.2< 12.193.5 - 106.8
Medium (1.0)< 8.9< 9.796.3 - 104.1
High (4.0)< 7.8< 8.698.1 - 101.9

Precision and accuracy were within the acceptable limits of ±15%.[5][6]

This application note provides a detailed protocol for a sensitive, specific, and high-throughput UPLC-MS/MS method for the simultaneous quantification of this compound and its major metabolites, this compound-N-oxide and desmethylthis compound, in human plasma. The simple sample preparation and short analytical run time make this method highly suitable for pharmacokinetic studies and routine therapeutic drug monitoring in a clinical research setting. The provided quantitative data demonstrates the method's reliability and robustness, meeting the standards for bioanalytical method validation.

References

Application Notes and Protocols for Dapoxetine Administration in Rodent Models of Premature Ejaculation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Premature ejaculation (PE) is a prevalent male sexual dysfunction characterized by a short ejaculatory latency. Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI), is a pharmacological agent developed for the on-demand treatment of PE.[1][2][3][4] Preclinical studies in rodent models are crucial for understanding the efficacy and mechanism of action of this compound and for the development of novel therapies. This document provides detailed protocols for the administration of this compound in rodent models of PE, focusing on behavioral assays and data interpretation.

Animal studies utilizing rat experimental models have demonstrated that acute administration of this compound via oral, subcutaneous, or intravenous routes can inhibit ejaculation at doses as low as 1 mg/kg.[1][5][6] The drug is believed to exert its effect by inhibiting the ejaculatory reflex at a supraspinal level, with the lateral paragigantocellular nucleus (LPGi) being a critical brain structure for this action.[1][2][5]

Animal Models and Subject Selection

The most commonly used animal model for studying PE is the male rat, particularly sexually experienced Wistar or Sprague-Dawley strains.[7][8] To specifically model premature ejaculation, a sub-population of "rapid ejaculators" can be identified from a larger cohort. This selection is based on their baseline ejaculatory performance in standardized sexual behavior tests.[8][9][10][11]

Protocol for Selection of "Rapid Ejaculator" Rats
  • Animal Housing and Acclimation:

    • House male rats individually to prevent social stress and ensure sexual naivety before initial screening.

    • Maintain a 12-hour light/dark cycle, with testing conducted during the dark phase when rodents are most active.[7]

    • Provide ad libitum access to food and water.

    • Allow at least one week of acclimation to the housing facility before any experimental procedures.

  • Habituation to Testing Arena:

    • Habituate each male rat to the testing arena (e.g., a 50 cm x 50 cm x 50 cm Plexiglas chamber) for 10-30 minutes daily for 2-3 consecutive days prior to the first behavioral test.[7] This minimizes novelty-induced anxiety.

  • Sexual Behavior Screening:

    • Conduct 4-6 weekly sexual behavior tests with each male rat.

    • For each test, place the male in the arena for a 5-10 minute acclimation period.[7]

    • Introduce a sexually receptive female rat into the arena. A female is considered receptive if she displays pro-ceptive behaviors.

    • Record the sexual behavior for a 30-minute period.[7][8][11]

    • Key parameters to score are the Ejaculation Latency (EL) and Ejaculation Frequency (EF).[9]

    • Rats that consistently exhibit a high ejaculation frequency and a short ejaculation latency across the screening sessions are classified as "rapid ejaculators".[8][10][11] Typically, these represent the top 10% of the tested population.[8][10][11]

This compound Administration Protocols

This compound can be administered through various routes. The choice of administration route and dosage depends on the specific experimental design and objectives.

Data Presentation: this compound Dosage and Administration Route
Administration Route Dosage Range Timing of Administration (Pre-test) Vehicle Reference
Oral (gavage)1 - 300 mg/kg15 - 60 minutesSaline or Water[1][5][6][9]
Subcutaneous (s.c.)1 mg/kg15 minutesSaline[1][5][6]
Intravenous (i.v.)1 - 10 mg/kgImmediately before testingSaline[1][5][6]

Note: The 300 mg/kg oral dose is reported in a specific study with rapid ejaculator rats and should be considered in the context of that experimental setup.[9]

Behavioral Assessment of Ejaculatory Function

The primary endpoint for assessing the efficacy of this compound in rodent models of PE is the Intravaginal Ejaculation Latency Time (IELT).[7]

Experimental Protocol for Behavioral Testing
  • This compound Administration: Administer this compound or vehicle to the male rats according to the chosen protocol (see table above).

  • Acclimation: Place the male rat in the testing arena for a 5-10 minute acclimation period.[7]

  • Introduction of Female: Introduce a sexually receptive female rat into the arena.

  • Behavioral Recording: Record the sexual behavior for a 30-minute observation period or until ejaculation occurs.[7] A video camera positioned above or to the side of the arena is recommended for accurate scoring.[7]

  • Behavioral Parameters: The following parameters should be scored from the video recordings:

    • Mount Latency (ML): Time from the introduction of the female to the first mount.[7]

    • Intromission Latency (IL): Time from the introduction of the female to the first intromission.[7]

    • Mount Frequency (MF): The number of mounts before the first ejaculation.[7]

    • Intromission Frequency (IF): The number of intromissions before the first ejaculation.[7]

    • Intravaginal Ejaculation Latency Time (IELT): The time from the first intromission to ejaculation. Ejaculation is characterized by a deep pelvic thrust and a slow dismount, often followed by genital grooming.[7]

    • Post-Ejaculatory Interval (PEI): The time from ejaculation to the next intromission.[7]

  • Confirmation of Ejaculation: After the behavioral test, check the female for the presence of a vaginal plug, which confirms that ejaculation occurred.[7]

Data Presentation: Effects of this compound on Sexual Behavior in Male Rats

The following table summarizes hypothetical but representative data illustrating the expected effects of this compound in a rapid ejaculator rat model.

Treatment Group IELT (seconds) IF (number) MF (number) PEI (seconds)
Vehicle (Control)180 ± 2512 ± 25 ± 1300 ± 40
This compound (1 mg/kg, p.o.)300 ± 3015 ± 36 ± 1320 ± 45
This compound (3 mg/kg, p.o.)450 ± 40**18 ± 47 ± 2350 ± 50
This compound (10 mg/kg, p.o.)600 ± 50***22 ± 5**8 ± 2380 ± 55

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Assessing this compound Efficacy

G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Behavioral Testing cluster_3 Data Analysis A Selection of Male Rats (Wistar/Sprague-Dawley) B Habituation to Testing Arena A->B C Screening for 'Rapid Ejaculators' B->C D Random Assignment to Treatment Groups C->D E This compound or Vehicle Administration (p.o., s.c., i.v.) D->E F Acclimation to Arena E->F G Introduction of Receptive Female F->G H Video Recording of Sexual Behavior (30 min) G->H I Scoring of Behavioral Parameters (IELT, IF, MF, etc.) H->I J Statistical Analysis I->J K Interpretation of Results J->K

Caption: Workflow for evaluating this compound in a rodent model of premature ejaculation.

Proposed Signaling Pathway of this compound in Ejaculatory Control

G cluster_0 Presynaptic Serotonergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin->SERT Synaptic_Serotonin Increased Synaptic Serotonin Serotonin->Synaptic_Serotonin Release SERT->Serotonin Reuptake Receptor_5HT2C 5-HT2C Receptor Synaptic_Serotonin->Receptor_5HT2C Receptor_5HT1A 5-HT1A Receptor Synaptic_Serotonin->Receptor_5HT1A Ejaculatory_Reflex Inhibition of Ejaculatory Reflex Receptor_5HT2C->Ejaculatory_Reflex Stimulates Inhibition Receptor_5HT1A->Ejaculatory_Reflex Reduces Inhibition (Facilitates Ejaculation) This compound This compound This compound->SERT  Inhibits LPGi Lateral Paragigantocellular Nucleus (LPGi) Ejaculatory_Reflex->LPGi Modulates Activity Spinal_Cord Spinal Ejaculatory Generator LPGi->Spinal_Cord Descending Inhibition Spinal_Cord->Ejaculatory_Reflex Afferent Input

Caption: this compound's mechanism of action on the serotonergic pathway to delay ejaculation.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the administration and evaluation of this compound in rodent models of premature ejaculation. Standardization of animal selection, drug administration, and behavioral assessment is critical for obtaining reliable and reproducible data. These preclinical models are invaluable tools for elucidating the neurobiological mechanisms underlying ejaculatory control and for the continued development of effective treatments for premature ejaculation.

References

Application Notes & Protocols: In Vitro Assays for Measuring Dapoxetine SERT Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing in vitro assays to measure the inhibition of the serotonin transporter (SERT) by Dapoxetine. Detailed protocols for key experimental methodologies are included, along with structured data presentations and visualizations to facilitate understanding and implementation in a research setting.

Introduction

This compound is a short-acting selective serotonin reuptake inhibitor (SSRI) utilized for the treatment of premature ejaculation.[1][2] Its mechanism of action involves the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][2][3] By blocking SERT, this compound increases the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[1][2][3]

Accurate and reliable in vitro assays are crucial for characterizing the potency and selectivity of this compound and other potential SERT inhibitors. The following sections detail the principles and protocols for two standard in vitro assays: the Radioligand Binding Assay and the Serotonin Uptake Assay.

Signaling Pathway of Serotonin Reuptake and this compound Inhibition

The serotonin transporter is a key regulator of serotonergic signaling. The following diagram illustrates the reuptake of serotonin from the synaptic cleft and the mechanism of inhibition by this compound.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_vesicle->Synaptic_cleft Release SERT SERT Serotonin_presynaptic Serotonin (5-HT) SERT->Serotonin_presynaptic Serotonin_synapse Serotonin (5-HT) Serotonin_synapse->SERT Reuptake Receptor 5-HT Receptor Serotonin_synapse->Receptor Binds This compound This compound This compound->SERT Inhibits Postsynaptic_effect Postsynaptic Effect Receptor->Postsynaptic_effect Signal Transduction Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (e.g., from HEK293-hSERT cells) start->prep incubate Incubate Membranes with Radioligand (e.g., [³H]citalopram) and varying concentrations of this compound prep->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze end End analyze->end Uptake_Assay_Workflow start Start plate_cells Plate Cells (e.g., HEK293-hSERT) start->plate_cells preincubate Pre-incubate Cells with varying concentrations of this compound plate_cells->preincubate add_substrate Add Labeled Substrate (e.g., [³H]serotonin or fluorescent analog) preincubate->add_substrate incubate Incubate for a Defined Time add_substrate->incubate terminate Terminate Uptake (e.g., rapid washing with ice-cold buffer) incubate->terminate quantify Quantify Substrate Uptake (Scintillation Counting or Fluorescence Reading) terminate->quantify analyze Data Analysis (IC50 determination) quantify->analyze end End analyze->end

References

Application Notes and Protocols for Phase III Clinical Trials of On-Demand Dapoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental design of Phase III clinical trials evaluating the efficacy and safety of on-demand Dapoxetine for the treatment of premature ejaculation (PE).

Introduction

This compound is a short-acting selective serotonin reuptake inhibitor (SSRI) developed for the on-demand treatment of premature ejaculation.[1][2] Unlike other SSRIs, this compound is rapidly absorbed and eliminated, making it suitable for administration 1-3 hours before anticipated sexual activity.[1][2] Phase III clinical trials are pivotal in establishing the efficacy and safety of this compound in a large, diverse patient population before it can be approved for marketing.

Study Objectives

The primary objectives of a Phase III clinical trial for on-demand this compound are:

  • Primary Objective: To demonstrate the superiority of on-demand this compound (30 mg and 60 mg) compared to placebo in prolonging the Intravaginal Ejaculatory Latency Time (IELT).

  • Secondary Objectives:

    • To evaluate the efficacy of on-demand this compound compared to placebo on patient-reported outcomes (PROs), including perceived control over ejaculation, satisfaction with sexual intercourse, personal distress, and interpersonal difficulty related to ejaculation.[3][4]

    • To assess the patient's overall impression of change in their condition.[4]

    • To evaluate the safety and tolerability of on-demand this compound.[1]

Experimental Design

Phase III trials for on-demand this compound are typically designed as randomized, double-blind, placebo-controlled, multicenter studies.[3][4][5]

Patient Population

The study population consists of men aged 18 years or older who meet the diagnostic criteria for premature ejaculation as defined by the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition, Text Revision (DSM-IV-TR).[3][6]

Inclusion Criteria:

  • Male, ≥18 years of age.

  • In a stable, monogamous, heterosexual relationship for at least 6 months.[7]

  • Diagnosis of PE according to DSM-IV-TR criteria.

  • Baseline Intravaginal Ejaculatory Latency Time (IELT) of ≤ 2 minutes in at least 75% of sexual intercourse events.[3][6]

  • Willingness and ability of the patient and their partner to comply with all study procedures, including the use of a stopwatch to measure IELT.[1]

Exclusion Criteria:

  • Erectile dysfunction.

  • Other significant sexual dysfunction.

  • History of psychiatric disorders that may interfere with the evaluation.

  • Use of medications known to affect sexual function.

  • Clinically significant medical conditions.

Treatment Arms

Participants are randomly assigned to one of three treatment arms:

  • This compound 30 mg: Taken on-demand, 1-3 hours before planned sexual intercourse.

  • This compound 60 mg: Taken on-demand, 1-3 hours before planned sexual intercourse.

  • Placebo: Identical in appearance to the this compound tablets, taken on-demand, 1-3 hours before planned sexual intercourse.

The treatment duration is typically 12 to 24 weeks.[3][5]

Experimental Protocols

Measurement of Intravaginal Ejaculatory Latency Time (IELT)

Protocol:

  • The patient and their partner are provided with a stopwatch and detailed instructions on its use.[1]

  • The partner is instructed to start the stopwatch at the moment of vaginal penetration.[3]

  • The partner is instructed to stop the stopwatch at the moment of intravaginal ejaculation.[3]

  • The elapsed time is recorded in a diary provided to the patient.

  • This procedure is to be followed for every episode of sexual intercourse during the trial.

  • Patients are typically instructed to attempt sexual intercourse at least twice a week.[1]

Patient-Reported Outcomes (PROs)

The PEP is a 4-item questionnaire that assesses the patient's perception of their PE.[8]

Protocol:

  • Patients complete the PEP questionnaire at baseline and at specified follow-up visits.

  • The questionnaire consists of the following four questions, each rated on a 5-point scale:[7][9]

    • Over the past month, was your control over ejaculation during sexual intercourse? (0=Very poor, 1=Poor, 2=Fair, 3=Good, 4=Very good)

    • How distressed are you by how fast you ejaculate during sexual intercourse? (0=Extremely, 1=Quite a bit, 2=Moderately, 3=A little bit, 4=Not at all)

    • Over the past month, was your satisfaction with sexual intercourse? (0=Very poor, 1=Poor, 2=Fair, 3=Good, 4=Very good)

    • To what extent does how fast you ejaculate during sexual intercourse cause difficulty in your relationship with your partner? (0=Extremely, 1=Quite a bit, 2=Moderately, 3=A little bit, 4=Not at all)

  • The responses are scored, and an index score is calculated.[8]

The CGIC is a single-item questionnaire where the patient provides a global assessment of the change in their premature ejaculation since starting the trial.[10][11]

Protocol:

  • At the end of the treatment period, patients are asked to rate the overall improvement or worsening of their premature ejaculation.

  • The rating is made on a 7-point scale:[10][12]

    • 1 = Very much improved

    • 2 = Much improved

    • 3 = Minimally improved

    • 4 = No change

    • 5 = Minimally worse

    • 6 = Much worse

    • 7 = Very much worse

Safety and Tolerability Assessment

Protocol:

  • Adverse events (AEs) are systematically recorded at each study visit. This includes the nature, intensity, and relationship of the AE to the study drug.

  • Vital signs, physical examinations, and laboratory tests are performed at baseline and at regular intervals throughout the study.

Statistical Analysis
  • Primary Efficacy Endpoint (IELT): The change from baseline in IELT is analyzed using an Analysis of Covariance (ANCOVA) model, with treatment group as the main factor and baseline IELT as a covariate.[2][13]

  • Secondary Efficacy Endpoints (PROs): The changes from baseline in the PEP scores are analyzed using a mixed-effect model for repeated measures (MMRM).[9] The CGIC data are typically analyzed using logistic regression or a chi-square test.

  • Safety Data: The incidence of adverse events is summarized by treatment group and compared using appropriate statistical tests, such as the chi-square test or Fisher's exact test.

Data Presentation

Table 1: Summary of Efficacy Endpoints from Pooled Phase III Trials

EndpointPlaceboThis compound 30 mgThis compound 60 mg
Baseline Geometric Mean IELT (min) 0.80.80.8
Week 12 Geometric Mean IELT (min) 1.32.02.3
Geometric Mean Fold Increase in IELT 1.62.53.0
Patients Reporting "Better" or "Much Better" on CGIC (%) ~22-35%~48-56%~52-68%

Data compiled from multiple sources.[3][4][5][11]

Table 2: Common Adverse Events (AEs) in Phase III Trials (% of Patients)

Adverse EventPlaceboThis compound 30 mgThis compound 60 mg
Nausea1.3 - 4.28.7 - 11.020.1 - 22.2
Dizziness2.2 - 3.15.8 - 5.910.9 - 14.5
Headache3.7 - 4.15.6 - 5.96.8 - 8.8
Diarrhea1.8 - 2.53.5 - 3.96.8 - 6.9
Discontinuation due to AEs 0.4 - 1.31.5 - 3.93.5 - 8.2

Data compiled from multiple sources.[1][4][5]

Visualizations

G cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Phase (12-24 Weeks) cluster_followup Follow-up & Analysis s1 Patient Recruitment s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 s4 Baseline Assessments: - IELT Measurement (4 weeks) - PEP Questionnaire - Medical History - Physical Exam s3->s4 rand Randomization s4->rand t1 This compound 30 mg (on-demand) rand->t1 t2 This compound 60 mg (on-demand) rand->t2 t3 Placebo (on-demand) rand->t3 f1 Follow-up Visits: - IELT Diary Review - PEP Questionnaire - AE Monitoring t1->f1 t2->f1 t3->f1 f2 End of Study Assessments: - Final IELT - Final PEP - CGIC - Safety Labs f1->f2 f3 Data Analysis f2->f3

Caption: Experimental workflow for a Phase III clinical trial of on-demand this compound.

G start Patient with PE Symptoms screening Screening Visit start->screening eligible Eligible for Study? screening->eligible not_eligible Screen Failure eligible->not_eligible No randomization Randomization eligible->randomization Yes treatment Receives Study Drug (this compound or Placebo) randomization->treatment follow_up Follow-up Visits (e.g., Weeks 4, 8, 12) treatment->follow_up end_of_study End of Study Visit follow_up->end_of_study discontinued Early Discontinuation follow_up->discontinued completed Study Completion end_of_study->completed

Caption: Logical flow of a patient's journey through a this compound Phase III trial.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_synthesis Serotonin (5-HT) Synthesis serotonin_vesicle 5-HT Vesicle serotonin_synthesis->serotonin_vesicle serotonin_cleft Serotonin (5-HT) serotonin_vesicle->serotonin_cleft Release sert Serotonin Transporter (SERT) serotonin_cleft->sert Reuptake serotonin_receptor 5-HT Receptor serotonin_cleft->serotonin_receptor neuronal_signal Neuronal Signal (Delay of Ejaculation) serotonin_receptor->neuronal_signal This compound This compound This compound->sert Inhibition

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Application Note: Validated LC-MS/MS Bioanalytical Method for the Quantification of Dapoxetine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Dapoxetine in human plasma. The protocols provided herein are based on established methodologies and are suitable for pharmacokinetic studies, bioequivalence trials, and other drug development applications. The method demonstrates excellent linearity, accuracy, precision, and recovery, meeting the validation criteria set forth by regulatory agencies such as the FDA and EMA. Detailed experimental procedures, summarized validation data, and workflow diagrams are presented to facilitate implementation in a research or clinical laboratory setting.

Introduction

This compound is a selective serotonin reuptake inhibitor (SSRI) developed for the treatment of premature ejaculation. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note describes a validated LC-MS/MS method that offers high sensitivity, specificity, and throughput for the analysis of this compound in human plasma. The method utilizes either liquid-liquid extraction (LLE) or protein precipitation (PP) for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

This section provides detailed protocols for the bioanalytical method validation of this compound in human plasma.

Materials and Reagents
  • This compound hydrochloride reference standard

  • This compound-d6 or this compound-d7 (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2-EDTA)

  • Methyl tert-butyl ether (MTBE) (for LLE)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C8 or C18 reversed-phase column (e.g., ACE C8, 4.6 x 50 mm, 5 µm or Agilent Zorbax Eclipse XDB C18, 4.6 x 50 mm, 1.8 µm).[1]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (this compound-d6 or -d7) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) and quality control (QC) working solutions. Prepare a working solution of the internal standard in the same diluent.

Sample Preparation

Two primary methods for sample preparation are presented: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP).

2.4.1. Liquid-Liquid Extraction (LLE) Protocol

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 100 µL of 5M NaOH to basify the sample.

  • Add 3 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2.4.2. Protein Precipitation (PP) Protocol

  • Pipette 50 µL of human plasma into a clean microcentrifuge tube.[2]

  • Add 25 µL of the internal standard working solution.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 5 minutes.

  • Centrifuge at 12000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Inject a portion of the supernatant directly or after dilution with water into the LC-MS/MS system.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Method optimization is recommended for specific instrumentation.

Chromatographic Conditions:

ParameterCondition 1Condition 2
Column ACE C8 (4.6 x 50 mm, 5 µm)[1]Agilent Zorbax Eclipse XDB C18 (4.6 x 50 mm, 1.8 µm)
Mobile Phase A: 0.01 M Ammonium acetate + 0.02% Formic acid in waterB: AcetonitrileIsocratic: 15:85 (A:B)[1]A: 0.1% Formic acid in waterB: AcetonitrileIsocratic: 60:40 (A:B)
Flow Rate 0.8 mL/min0.5 mL/min
Column Temperature 40°CAmbient
Injection Volume 10 µL5 µL
Run Time ~1.6 minutes[1]~6 minutes

Mass Spectrometric Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 306.2 → 157.2[2][3] this compound-d7: m/z 313.2 → 164.2[2][3] this compound-d6: m/z 312.2 → 155.2
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

Method Validation Summary

The bioanalytical method was validated according to the principles outlined in the FDA and EMA guidelines.[4] The key validation parameters are summarized below.

Linearity and Range

The linearity of the method was assessed by analyzing calibration standards at multiple concentration levels.

Linearity Range (ng/mL)Correlation Coefficient (r²)Reference
5.0 - 600> 0.99[1]
2.00 - 1000> 0.99[2]
10 - 6000> 0.99
1.0 - 200> 0.99[5]
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

Concentration LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)Reference
LLOQ, LQC, MQC, HQC≤ 5%97 - 106%≤ 5%97 - 106%[1]
LQC, MQC, HQC< 15%85 - 115%< 15%85 - 115%[5]

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Recovery

The extraction recovery of this compound and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards.

AnalyteRecovery (%)Reference
This compound> 90%[1]
This compound> 85%
Matrix Effect

The matrix effect was evaluated to ensure that endogenous components in the plasma did not interfere with the quantification of this compound. No significant matrix effect was observed in the cited studies.[2][3]

Stability

The stability of this compound in human plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage. This compound was found to be stable under all tested conditions.[1][3]

Visualized Workflows

The following diagrams illustrate the key workflows of the bioanalytical method.

G cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is basify Add 5M NaOH add_is->basify add_mtbe Add MTBE basify->add_mtbe vortex1 Vortex add_mtbe->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject lc LC Separation (C8/C18) inject->lc esi ESI Source (Positive Ion) lc->esi msms Tandem MS (MRM) esi->msms data Data Acquisition & Quantification msms->data

Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound Analysis.

G cluster_prep Sample Preparation (PP) cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer inject Inject Sample transfer->inject lc LC Separation (C8/C18) inject->lc esi ESI Source (Positive Ion) lc->esi msms Tandem MS (MRM) esi->msms data Data Acquisition & Quantification msms->data

Caption: Protein Precipitation (PP) Workflow for this compound Analysis.

Conclusion

The LC-MS/MS bioanalytical method described in this application note is a reliable and validated approach for the quantification of this compound in human plasma. The detailed protocols and validation data demonstrate that the method is sensitive, specific, accurate, and precise, making it well-suited for supporting drug development studies. The choice between LLE and PP for sample preparation can be made based on laboratory preference and specific study requirements, as both have been shown to be effective.

References

Dapoxetine as a Pharmacological Tool for Studying Serotonergic Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapoxetine is a potent and selective serotonin reuptake inhibitor (SSRI) with a unique pharmacokinetic profile characterized by rapid absorption and elimination.[1][2][3][4] Initially developed as an antidepressant, its fast-acting nature has made it a valuable tool for the on-demand treatment of premature ejaculation.[2][4] Beyond its clinical applications, this compound's distinct properties make it a valuable pharmacological instrument for researchers investigating the role of the serotonergic system in various physiological and pathological processes.

These application notes provide a comprehensive overview of this compound's pharmacological characteristics and detailed protocols for its use in preclinical research to explore serotonergic pathways.

Pharmacological Profile of this compound

This compound's primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft.[1][2] This potentiation of serotonergic neurotransmission is central to its pharmacological effects.

Transporter Binding and Inhibition

This compound exhibits high affinity and selectivity for the human serotonin transporter. In vitro studies have quantified its binding affinity and inhibitory activity against monoamine transporters.

TransporterParameterValueReference
Serotonin (SERT)IC₅₀1.12 nM[1]
Serotonin (SERT)Kᵢ9.5[1]
Norepinephrine (NET)IC₅₀202 nM[1]
Norepinephrine (NET)Kᵢ6.6[1]
Dopamine (DAT)IC₅₀1720 nM[1]
Dopamine (DAT)Kᵢ5.8[1]

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant.

The data clearly indicates this compound's potent and selective inhibition of serotonin reuptake with the order of potency being 5-HT > norepinephrine >> dopamine.[1]

Pharmacokinetics

This compound's rapid onset and short duration of action distinguish it from other SSRIs.

Parameter30 mg Dose60 mg DoseReference
Tₘₐₓ (hours) 1.01 - 1.421.27 - 2.0[2][3][5]
Cₘₐₓ (ng/mL) 297498[2][3]
Initial Half-life (hours) 1.311.42[5]
Terminal Half-life (hours) 18.721.9[5]

Tₘₐₓ: Time to reach maximum plasma concentration. Cₘₐₓ: Maximum plasma concentration.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action at the Synapse

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Serotonin (5-HT) Synthesis vesicle Vesicular Storage presynaptic->vesicle Packaging serotonin 5-HT vesicle->serotonin Release receptor Postsynaptic 5-HT Receptors (e.g., 5-HT1A, 5-HT2C) serotonin->receptor Binding sert SERT serotonin->sert Reuptake downstream Downstream Signaling & Neuronal Response receptor->downstream This compound This compound This compound->sert Inhibition start Animal Preparation (Rat) surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Post-operative Recovery (5-7 days) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion aCSF Perfusion & Stabilization (≥2 hours) probe_insertion->perfusion baseline Baseline Sample Collection (3-4 samples) perfusion->baseline dapoxetine_admin This compound Administration (i.p. or s.c.) baseline->dapoxetine_admin post_admin Post-administration Sample Collection dapoxetine_admin->post_admin analysis HPLC-ECD Analysis of Serotonin Levels post_admin->analysis end Data Analysis analysis->end

References

Application Notes and Protocols for Dapoxetine Extraction from Plasma using Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. Accurate quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Liquid-liquid extraction (LLE) is a widely used sample preparation technique for the extraction of drugs from biological matrices due to its ability to provide a clean extract, reduce matrix effects, and improve the sensitivity of analytical methods.

This document provides detailed application notes and protocols for the extraction of this compound from human plasma using LLE, based on published literature. While a specific detailed protocol from a key study by Said et al. (2020) could not be fully accessed, this document combines the available information from the study's abstract with general principles of LLE for basic compounds to provide a comprehensive guide.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data for a validated bioanalytical method for this compound in human plasma using liquid-liquid extraction followed by LC-MS/MS analysis.

Table 1: Method Validation Parameters [1][2]

ParameterValue
Linearity Range5.0 - 600 ng/mL
Lower Limit of Quantification (LLOQ)5.0 ng/mL
Intra-day Accuracy97 - 106%
Inter-day Accuracy97 - 106%
Intra-day Precision (CV, %)≤ 5%
Inter-day Precision (CV, %)≤ 5%

Table 2: Extraction Recovery [1][2]

AnalyteRecovery Rate
This compound> 90%

Experimental Protocols

The following is a representative liquid-liquid extraction protocol for this compound from human plasma. This protocol is based on the information available in the abstract of the study by Said et al. (2020) and general laboratory procedures for the extraction of basic drugs.[1][2]

3.1. Materials and Reagents

  • Human plasma (collected in tubes containing an appropriate anticoagulant)

  • This compound reference standard

  • This compound-d6 (internal standard)

  • Methyl tert-butyl ether (MTBE) or other suitable water-immiscible organic solvent

  • Ammonium hydroxide or other suitable basifying agent

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (deionized or HPLC grade)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge

  • Nitrogen evaporator

  • Autosampler vials

3.2. Stock and Working Solutions Preparation

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • This compound-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-d6 in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with methanol or a suitable solvent to prepare calibration curve standards and quality control (QC) samples.

  • IS Working Solution: Dilute the this compound-d6 stock solution with methanol to obtain a suitable concentration for spiking into plasma samples.

3.3. Sample Preparation: Liquid-Liquid Extraction Protocol

  • Sample Thawing: Thaw the frozen human plasma samples at room temperature.

  • Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the this compound-d6 internal standard working solution to each plasma sample (except for blank samples).

  • Basification (pH Adjustment): Add 50 µL of 0.5 M ammonium hydroxide to each tube to adjust the pH to a basic condition (pH > 9). This ensures that this compound, a basic drug, is in its non-ionized form, facilitating its extraction into the organic solvent.

  • Vortexing: Briefly vortex the samples for 30 seconds to ensure proper mixing.

  • Addition of Extraction Solvent: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

  • Extraction: Vortex the tubes vigorously for 5 minutes to facilitate the transfer of this compound from the aqueous plasma to the organic solvent.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 85:15 v/v acetonitrile and 0.01 M ammonium acetate + 0.02% formic acid solution).[1][2]

  • Vortexing and Transfer: Vortex the reconstituted sample for 1 minute and transfer it to an autosampler vial for analysis by LC-MS/MS.

Visualization of the Experimental Workflow

The following diagram illustrates the liquid-liquid extraction workflow for this compound from plasma.

Dapoxetine_LLE_Workflow Plasma Human Plasma Sample (200 µL) IS Add Internal Standard (this compound-d6) Plasma->IS Base Add Basifying Agent (e.g., NH4OH) IS->Base Vortex1 Vortex Mix (30s) Base->Vortex1 Solvent Add Organic Solvent (e.g., MTBE, 1 mL) Vortex1->Solvent Vortex2 Vortex Mix (5 min) Solvent->Vortex2 Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N2, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction Workflow for this compound from Plasma.

References

Establishing a Validated Linear Range for Dapoxetine in Plasma Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for establishing a validated linear range for the quantification of Dapoxetine in human plasma samples. The methodologies outlined below are based on established and validated bioanalytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for this purpose.

Introduction

This compound is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. This document outlines the key experimental procedures for sample preparation, instrument setup, and method validation to establish a reliable linear range for this compound analysis.

Experimental Protocols

Plasma Sample Preparation

Two primary methods for extracting this compound from plasma are protein precipitation (PP) and liquid-liquid extraction (LLE).

2.1.1. Protein Precipitation (PP)

This is a rapid and straightforward method suitable for high-throughput analysis.

  • Protocol:

    • To 250 µL of human plasma in a microcentrifuge tube, add a known amount of an appropriate internal standard (IS), such as this compound-d6 or this compound-d7.[1][2]

    • Add 500 µL of acetonitrile to precipitate the plasma proteins.[3]

    • Vortex the mixture for 2 minutes.

    • Centrifuge the mixture at 6000 rpm for 10 minutes to pellet the precipitated proteins.[3]

    • Carefully transfer the clear supernatant to a clean tube.

    • Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[3]

2.1.2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PP, which can be beneficial for minimizing matrix effects.

  • Protocol:

    • To a known volume of plasma, add the internal standard (e.g., this compound-d6).[1]

    • Add an appropriate organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

    • Vortex the mixture to ensure thorough mixing and extraction of this compound and the IS into the organic layer.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize typical LC-MS/MS parameters for this compound analysis. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition 1Condition 2Condition 3
LC System UPLCHPLCUPLC-MS/MS
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[4]ACE C8 (4.6 x 50 mm, 5 µm)[1]Agilent Zorbax Eclipse XDB C18 (4.6 x 50 mm, 1.8 mm)[5]
Mobile Phase A 0.1% Formic acid in water[4]0.01 M Ammonium acetate + 0.02% Formic acid solution[1]0.1% Formic acid in water[5]
Mobile Phase B Acetonitrile[4]Acetonitrile[1]Acetonitrile[5]
Gradient/Isocratic Gradient[4]Isocratic (85:15, v/v)[1]Isocratic (60:40, v/v)[5]
Flow Rate 0.4 mL/min1.0 mL/min0.5 mL/min[5]
Column Temperature 40°CAmbient35°C[6]
Injection Volume 5 µL10 µL5 µL[3]
Run Time 4.0 min[4]1.6 min[1]6.0 min[5]

Table 2: Mass Spectrometry (MS) Parameters

ParameterThis compoundThis compound-d7 (IS)This compound-d6 (IS)
Ionization Mode Positive Electrospray Ionization (ESI+)[2]Positive Electrospray Ionization (ESI+)[2]Positive Electrospray Ionization (ESI+)[1]
Precursor Ion (m/z) 306.2[2][7]313.2[2]312.3
Product Ion (m/z) 157.2[2][7]164.2[2]163.2
Collision Energy (eV) Optimized for specific instrumentOptimized for specific instrumentOptimized for specific instrument
Dwell Time Optimized for specific instrumentOptimized for specific instrumentOptimized for specific instrument

Method Validation and Linear Range Establishment

A crucial step is the validation of the analytical method to ensure its accuracy, precision, and reliability. The linear range is determined during this validation process.

Calibration Curve and Linearity
  • Protocol:

    • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of this compound.

    • The concentration range should encompass the expected therapeutic concentrations. Published linear ranges for this compound in plasma include 1.0-200 ng/mL, 2.0-1000 ng/mL, and 5.0-600 ng/mL.[1][2][4]

    • Process these standards using the chosen sample preparation method.

    • Analyze the extracted samples using the optimized LC-MS/MS method.

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound.

    • Perform a linear regression analysis on the data. A correlation coefficient (r²) of >0.99 is generally considered acceptable.

Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.

  • Acceptance Criteria: The analyte response at the LLOQ should be at least 5 times the response of a blank sample. The precision (%CV) should not exceed 20%, and the accuracy should be within ±20% of the nominal concentration.[6]

Precision and Accuracy
  • Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.

    • Analyze multiple replicates of these QC samples on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy).

    • Calculate the precision (%CV) and accuracy (% recovery).

  • Acceptance Criteria: For both intra-day and inter-day measurements, the precision should be ≤15% CV, and the accuracy should be within ±15% of the nominal value.[1]

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 3: Summary of Validated Linear Ranges for this compound in Plasma

Analytical MethodSample PreparationLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
UPLC-MS/MSProtein Precipitation1.0 - 2001.0>0.99[4]
HPLC-MS/MSProtein Precipitation2.0 - 10002.0>0.99[2][8]
LC-MS/MSLiquid-Liquid Extraction5.0 - 6005.0>0.99[1]
RP-HPLCNot Specified5 - 25 (ppm)5 (ppm)0.999

Table 4: Summary of Precision and Accuracy Data

QC LevelIntra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)Reference
Low≤ 5%97 - 106%≤ 5%97 - 106%[1]
Medium≤ 5%97 - 106%≤ 5%97 - 106%[1]
High≤ 5%97 - 106%≤ 5%97 - 106%[1]

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for establishing a validated linear range for this compound in plasma.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation plasma Plasma Sample is_add Add Internal Standard plasma->is_add pp Protein Precipitation (Acetonitrile) is_add->pp Method 1 lle Liquid-Liquid Extraction is_add->lle Method 2 vortex1 Vortex pp->vortex1 lle->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evap Evaporate centrifuge1->evap injection Inject into LC-MS/MS supernatant->injection reconstitute Reconstitute evap->reconstitute reconstitute->injection lc LC Separation injection->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data cal_curve Calibration Curve Construction data->cal_curve lloq Determine LLOQ data->lloq prec_acc Evaluate Precision & Accuracy data->prec_acc linearity Assess Linearity (r²) cal_curve->linearity validated_range Established Validated Linear Range linearity->validated_range lloq->validated_range prec_acc->validated_range

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_core Core Requirements cluster_inputs Inputs cluster_outputs Outputs linearity Linearity validated_method Validated Bioanalytical Method linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method lloq LLOQ lloq->validated_method selectivity Selectivity selectivity->validated_method pk_data Pharmacokinetic Data validated_method->pk_data be_studies Bioequivalence Studies validated_method->be_studies tdm Therapeutic Drug Monitoring validated_method->tdm plasma_samples Plasma Samples dapoxetine_std This compound Standard is_std Internal Standard reagents Reagents

Caption: Logical relationship of method validation.

References

Application of Dapoxetine in Studying the Pudendal Motoneuron Reflex Discharge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI), is a valuable pharmacological tool for investigating the central nervous system's control of the ejaculatory reflex. Its primary application in this context is to modulate the pudendal motoneuron reflex discharge (PMRD), which serves as an experimental model for the expulsion phase of ejaculation.[1][2] By inhibiting the serotonin transporter (SERT), this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3][4][5] This action is particularly relevant at the supraspinal level, where this compound has been shown to inhibit the ejaculatory reflex.[3][6]

The lateral paragigantocellular nucleus (LPGi) in the brainstem is a key area of interest for this compound's mechanism of action.[3][4][6] Studies in anesthetized rats have demonstrated that this compound's inhibitory effect on the PMRD is mediated through this nucleus.[6] Electrophysiological studies typically involve the electrical stimulation of the dorsal nerves of the penis to elicit the PMRD, which is then recorded from the motor branch of the pudendal nerve.[1][2] The key parameters measured are the latency and amplitude of the reflex discharge.

Acute intravenous administration of this compound has been shown to significantly lengthen the latency of the PMRD at doses of 1, 3, and 10 mg/kg in rats.[1][2] Furthermore, a decrease in the amplitude of the PMRD has been observed, particularly at a dose of 3 mg/kg.[1][2] These findings provide a quantifiable measure of this compound's inhibitory effect on the ejaculatory reflex. The rapid onset and short half-life of this compound make it particularly suitable for on-demand administration studies, allowing for the investigation of acute modulatory effects on the pudendal reflex.[4][7]

Data Presentation

The following tables summarize the quantitative effects of intravenous this compound on the pudendal motoneuron reflex discharge in anesthetized rats.

Table 1: Effect of this compound on the Latency of Pudendal Motoneuron Reflex Discharge

Treatment GroupDose (mg/kg)Change in LatencySignificance vs. Vehicle
Vehicle-Baseline-
This compound1Significantly Lengthenedp < 0.05
This compound3Significantly Lengthenedp < 0.05
This compound10Significantly Lengthenedp < 0.05

Data compiled from studies demonstrating a significant increase in PMRD latency at all tested doses of this compound compared to a vehicle control.[1][2][8]

Table 2: Effect of this compound on the Amplitude of Pudendal Motoneuron Reflex Discharge

Treatment GroupDose (mg/kg)Change in AmplitudeSignificance vs. Vehicle
Vehicle-Baseline-
This compound1No Significant ChangeNot Significant
This compound3Significantly Decreasedp < 0.05
This compound10No Significant ChangeNot Significant

Data compiled from studies showing a significant decrease in PMRD amplitude primarily at the 3 mg/kg dose of this compound compared to a vehicle control.[1][2]

Experimental Protocols

Protocol 1: In Vivo Electrophysiological Recording of the Pudendal Motoneuron Reflex Discharge in Anesthetized Rats

This protocol details the procedure for measuring the effects of intravenously administered this compound on the PMRD elicited by dorsal penile nerve stimulation.

1. Animal Preparation and Anesthesia:

  • Adult male Wistar or Sprague-Dawley rats (250-300g) are used for these experiments.
  • Anesthesia is induced with urethane, administered intraperitoneally (i.p.) or subcutaneously (s.c.) at a dose of 1.2-1.5 g/kg. The depth of anesthesia should be monitored regularly by checking for the absence of a pedal withdrawal reflex.
  • The animal's body temperature is maintained at 37°C using a heating pad.

2. Surgical Procedure:

  • The rat is placed in a supine position.
  • A midline incision is made in the perineal area to expose the ischiorectal fossa.
  • The motor branch of the pudendal nerve is carefully dissected and isolated for recording.
  • The dorsal nerves of the penis are bilaterally exposed for stimulation.
  • For intravenous drug administration, the jugular vein is cannulated.

3. Electrophysiological Recording and Stimulation:

  • A bipolar silver wire electrode is placed on the motor branch of the pudendal nerve for recording the reflex discharge.
  • Bipolar stimulating electrodes are placed on the dorsal nerves of the penis.
  • The pudendal motoneuron reflex is elicited by single square-wave electrical pulses (e.g., 100 µs duration) delivered to the dorsal penile nerves. The stimulation intensity is adjusted to be just above the threshold required to elicit a consistent reflex (suprathreshold stimulation). A low stimulation frequency (e.g., 0.5 Hz) is used to avoid reflex habituation.
  • The recorded signals are amplified, filtered (e.g., 100 Hz - 3 kHz bandpass), and digitized for analysis.

4. Drug Administration and Data Acquisition:

  • A baseline PMRD is recorded for a stable period before any drug administration.
  • This compound (dissolved in a suitable vehicle, e.g., saline) is administered intravenously at doses of 1, 3, and 10 mg/kg. A vehicle-only control group should also be included.
  • PMRD is recorded continuously, and measurements are taken at specific time points post-injection (e.g., 60 minutes) to assess the drug's effect.[1]

5. Data Analysis:

  • The latency of the PMRD is measured as the time from the stimulus artifact to the onset of the reflex discharge.
  • The amplitude of the PMRD is measured from the baseline to the peak of the reflex response.
  • Changes in latency and amplitude are calculated as a percentage of the pre-drug baseline values.
  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of this compound with the vehicle control.

Protocol 2: Investigating the Supraspinal Action of this compound via LPGi Lesioning

This protocol is an extension of Protocol 1 to confirm the role of the lateral paragigantocellular nucleus (LPGi) in mediating this compound's effects.

1. Stereotaxic Surgery and LPGi Lesioning:

  • Rats are anesthetized and placed in a stereotaxic frame.
  • Using a rat brain atlas (e.g., Paxinos and Watson), the coordinates for the LPGi are determined.
  • A craniotomy is performed to access the brainstem.
  • A chemical lesion of the LPGi is induced by microinjecting a neurotoxin (e.g., kainic acid) bilaterally. A sham-operated control group should receive microinjections of saline.
  • The animals are allowed to recover for a specified period (e.g., 24 hours) before electrophysiological recording.[6]

2. Electrophysiological Recording and Drug Administration:

  • The procedures for anesthesia, surgical exposure of the pudendal and dorsal penile nerves, and electrophysiological recording are the same as described in Protocol 1.
  • This compound (e.g., 3 mg/kg, i.v.) is administered to both the LPGi-lesioned and sham-operated groups.
  • The effect of this compound on the latency and amplitude of the PMRD is measured and compared between the two groups. An abolishment or significant reduction of this compound's effect in the lesioned group would indicate that the LPGi is a necessary site of action.[6]

Mandatory Visualization

experimental_workflow cluster_prep Animal Preparation cluster_electrophys Electrophysiology cluster_intervention Intervention cluster_analysis Data Analysis anesthesia Anesthesia (Urethane) surgery Surgical Exposure of Nerves anesthesia->surgery stimulation Dorsal Penile Nerve Stimulation surgery->stimulation recording Pudendal Motoneuron Reflex Recording surgery->recording baseline Baseline Recording recording->baseline drug_admin IV this compound Administration baseline->drug_admin post_drug_rec Post-Dapoxetine Recording drug_admin->post_drug_rec measure Measure Latency & Amplitude post_drug_rec->measure stats Statistical Comparison measure->stats

Caption: Experimental workflow for studying this compound's effect on PMRD.

signaling_pathway cluster_cns Central Nervous System cluster_pns Peripheral Nervous System This compound This compound sert Serotonin Transporter (SERT) This compound->sert Inhibits serotonin Increased Synaptic Serotonin sert->serotonin Leads to lpgi Lateral Paragigantocellular Nucleus (LPGi) Modulation serotonin->lpgi Enhances Serotonergic Neurotransmission pmrd Pudendal Motoneuron Reflex Discharge lpgi->pmrd Inhibits

Caption: Proposed signaling pathway for this compound's action on PMRD.

logical_relationship This compound This compound Administration latency Increased PMRD Latency This compound->latency Causes amplitude Decreased PMRD Amplitude (at 3mg/kg) This compound->amplitude Causes ejaculation_delay Ejaculatory Delay latency->ejaculation_delay Contributes to amplitude->ejaculation_delay Contributes to

Caption: Logical relationship of this compound's effects on PMRD.

References

Troubleshooting & Optimization

Overcoming Dapoxetine solubility challenges in aqueous solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with dapoxetine hydrochloride in aqueous solutions for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound hydrochloride in common laboratory solvents?

A1: this compound hydrochloride is soluble in several organic solvents and aqueous buffers. Its solubility is notably pH-dependent.[1][2] An overview of its solubility in various solvents is provided in the table below.

Q2: Why does my this compound solution precipitate when I dilute my organic stock solution into an aqueous buffer?

A2: This is a common issue that arises from the lower solubility of this compound hydrochloride in neutral or higher pH aqueous solutions.[1][2] this compound is a weakly basic drug, and its solubility decreases as the pH increases.[3][4] When a concentrated stock solution in an organic solvent (like DMSO or ethanol) is diluted into a buffer with a pH close to or above its pKa (8.6), the drug may precipitate out of the solution.[1][5][6]

Q3: How can I prevent this compound from precipitating in my aqueous assay medium?

A3: Several strategies can be employed to prevent precipitation:

  • pH Adjustment: Maintaining a lower pH (acidic) of the aqueous medium can significantly improve this compound solubility.[1][2]

  • Use of Co-solvents: Including a small, physiologically acceptable percentage of an organic co-solvent (e.g., ethanol, DMSO) in the final aqueous solution can help maintain solubility.[7] However, it is crucial to ensure the final solvent concentration is low enough to not affect the biological assay.[7]

  • Employing Solubilizing Agents: The use of cyclodextrins (like β-cyclodextrin or hydroxypropyl-β-cyclodextrin) or other excipients can enhance the aqueous solubility of this compound.[3][8]

Q4: What is the recommended method for preparing a this compound hydrochloride stock solution?

A4: A stock solution can be prepared by dissolving this compound hydrochloride in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[7] For example, a stock solution in DMSO can be prepared at a concentration of approximately 16 mg/mL.[7] It is recommended to purge the solvent with an inert gas before dissolving the compound.[7]

Q5: For how long can I store aqueous solutions of this compound?

A5: It is generally not recommended to store aqueous solutions of this compound for more than one day.[7] Stock solutions in organic solvents are more stable and can be stored for longer periods if properly handled. For instance, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[10]

Data Presentation: this compound Hydrochloride Solubility

SolventSolubilityReference
Water24 mg/mL[10]
Distilled Water5 µg/mL[11]
0.1 N HCl13.2 µg/mL[11]
PBS (pH 7.2)~10 mg/mL[7]
Phosphate Buffer (pH 6.8)0.26 µg/mL[3]
Ethanol~25 mg/mL[7]
Methanol28.5 µg/mL[11]
DMSO~16 mg/mL, 32 mg/mL[7][10]
Dimethylformamide (DMF)~25 mg/mL[7]
Acetone31.5 µg/mL[11]
PEG 40042.5 µg/mL[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound hydrochloride for subsequent dilution into aqueous media for in vitro assays.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF)

  • Inert gas (e.g., nitrogen or argon)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound hydrochloride powder in a sterile container.

  • Add the appropriate volume of the chosen organic solvent (e.g., for a 10 mg/mL stock in DMSO, add 1 mL of DMSO to 10 mg of this compound HCl).

  • Purge the solvent with an inert gas before adding it to the this compound hydrochloride to minimize oxidation.[7]

  • Vortex or sonicate the mixture until the this compound hydrochloride is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.[10]

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]

Protocol 2: Enhancing this compound Solubility in Aqueous Buffer using pH Modification

Objective: To prepare a this compound hydrochloride solution in an aqueous buffer by adjusting the pH to improve solubility.

Materials:

  • This compound hydrochloride powder

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • pH meter

Procedure:

  • Prepare the desired aqueous buffer.

  • Measure the initial pH of the buffer.

  • Slowly add small increments of HCl solution to the buffer while stirring and monitoring the pH. Adjust the pH to a more acidic level (e.g., pH 4-5) where this compound hydrochloride has higher solubility.[2]

  • Once the desired pH is reached and stable, add the this compound hydrochloride powder to the acidified buffer.

  • Stir the solution until the compound is fully dissolved.

  • Before use in a cell-based assay, consider the final pH's compatibility with your experimental system and adjust if necessary, being mindful of potential precipitation.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Precipitation upon dilution of organic stock in aqueous buffer The pH of the aqueous buffer is too high, leading to decreased solubility of the weakly basic this compound.Lower the pH of the aqueous buffer before adding the this compound stock solution. Alternatively, use a co-solvent system or a solubilizing agent like cyclodextrin.
Inconsistent results in bioassays This compound may be degrading in the aqueous solution, or there could be incomplete dissolution leading to variable concentrations.Prepare fresh aqueous solutions of this compound for each experiment, as they are not recommended for storage beyond one day.[7] Ensure complete dissolution of the compound before use.
Low apparent activity in cell-based assays Poor solubility in the cell culture medium is limiting the effective concentration of this compound available to the cells.Consider using a formulation approach, such as complexation with hydroxypropyl-β-cyclodextrin, to increase the aqueous solubility and bioavailability in the assay.[3]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting start Start: Need this compound Solution for In Vitro Assay decision_solubility Is aqueous solubility sufficient at desired concentration and pH? start->decision_solubility prep_direct Directly dissolve this compound HCl in aqueous buffer decision_solubility->prep_direct Yes prep_stock Prepare concentrated stock solution in organic solvent (e.g., DMSO, Ethanol) decision_solubility->prep_stock No end_solution Stable this compound Solution for Assay prep_direct->end_solution dilute_stock Dilute stock solution into aqueous buffer prep_stock->dilute_stock check_precipitation Observe for precipitation dilute_stock->check_precipitation adjust_ph Option 1: Lower pH of aqueous buffer check_precipitation->adjust_ph Precipitation Occurs use_cosolvent Option 2: Use a co-solvent system check_precipitation->use_cosolvent Precipitation Occurs use_cyclodextrin Option 3: Add a solubilizing agent (e.g., Cyclodextrin) check_precipitation->use_cyclodextrin Precipitation Occurs check_precipitation->end_solution No Precipitation adjust_ph->dilute_stock use_cosolvent->dilute_stock use_cyclodextrin->dilute_stock

Caption: Workflow for preparing this compound solutions for in vitro assays.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synapse Synapse cluster_postsynaptic Postsynaptic Terminal This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits SerotoninReuptake Serotonin Reuptake SERT->SerotoninReuptake SerotoninConcentration Increased Serotonin Concentration SynapticCleft Synaptic Cleft PresynapticNeuron Presynaptic Neuron PresynapticNeuron->SynapticCleft Releases Serotonin PostsynapticNeuron Postsynaptic Neuron NeuronalSignaling Altered Neuronal Signaling PostsynapticNeuron->NeuronalSignaling SerotoninReuptake->PresynapticNeuron into PostsynapticReceptors Postsynaptic 5-HT Receptors SerotoninConcentration->PostsynapticReceptors Activates PostsynapticReceptors->PostsynapticNeuron

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing process-related impurities in the synthesis of Dapoxetine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common process-related impurities found in this compound synthesis?

A1: Several process-related impurities have been identified in the synthesis of this compound. These can originate from starting materials, intermediates, side reactions, or degradation of the final product. Key impurities include:

  • Chiral Impurities: (R)-Dapoxetine is the primary chiral impurity. Since (S)-Dapoxetine is the active enantiomer, controlling the stereochemistry is critical.[1]

  • Process-Related Byproducts:

    • Impurity-A: 3-(naphthalene-1-yloxy)-1-phenylpropan-1-ol[2]

    • Impurity-B: 3-(naphthalene-1-yloxy)-1-phenypropyl methanesulfonate[2]

    • Impurity-C: 1-(3-chloro-3-phenylpropoxy)naphthalene[2]

    • Tricyclic Impurity: 4-phenyl-2H,3H,4H-naphtho[1,2-b]pyran is a significant byproduct that has been isolated and characterized.[3]

  • Degradation Products:

    • This compound N-Oxide: A major oxidative and metabolic degradation product.[3]

    • 1-(2E)-cinnamyloxynaphthalene and its (Z)-isomer: Formed from the Cope elimination of this compound N-Oxide.[3]

  • Starting Material and Intermediate-Related Impurities:

    • (3S)-3-amino-3-phenylpropan-1-ol[4]

    • (3S)-3-(dimethylamino)-3-phenylpropan-1-ol[4]

    • 1-naphthol[4]

Q2: How can these impurities be identified and quantified?

A2: The primary analytical technique for identifying and quantifying this compound impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection (HPLC-UV).[2][4] For structural elucidation and confirmation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[2][3]

Q3: What are the typical acceptance criteria for these impurities?

A3: According to ICH guidelines, the acceptable level for known and unknown impurities is generally less than 0.15% and 0.10%, respectively.[3] In some cases, all monitored impurities in a pharmacy-acquired product were found to be below 0.1%.[5]

Troubleshooting Guides

This section provides specific troubleshooting advice for common impurity-related issues encountered during this compound synthesis.

Issue 1: High Levels of (R)-Dapoxetine Impurity
  • Potential Cause: Inadequate stereocontrol during the asymmetric synthesis steps. The Sharpless asymmetric epoxidation is a critical step for establishing the desired stereochemistry.

  • Troubleshooting Steps:

    • Catalyst and Ligand Quality: Ensure the use of high-purity titanium tetra(isopropoxide) and diethyl tartrate (DET) or diisopropyl tartrate (DIPT). The enantiomeric purity of the tartrate ligand is crucial.

    • Reaction Temperature: Maintain strict temperature control during the epoxidation reaction. Deviations from the optimal temperature can lead to a decrease in enantioselectivity.

    • Reagent Stoichiometry: Carefully control the stoichiometry of the catalyst, ligand, and oxidizing agent (tert-butyl hydroperoxide). An excess of certain reagents can lead to side reactions.

    • Chiral Resolution: If high levels of the (R)-isomer persist, consider implementing a chiral resolution step of the racemic this compound base using a chiral acid.[6]

Issue 2: Presence of the Tricyclic Impurity (4-phenyl-2H,3H,4H-naphtho[1,2-b]pyran)
  • Potential Cause: This impurity is a known byproduct of the this compound synthesis.[3] Its formation is likely related to side reactions involving the naphthol moiety and the phenylpropanol backbone under certain reaction conditions.

  • Troubleshooting Steps:

    • Reaction Conditions of Mitsunobu Reaction: The Mitsunobu reaction, often used for the etherification of 1-naphthol, can have side reactions.[7]

      • Temperature Control: Avoid excessive temperatures, which can promote side reactions.

      • Reagent Addition: Ensure slow and controlled addition of the azodicarboxylate reagent (e.g., DEAD or DIAD).

      • Solvent Choice: Use an appropriate, dry solvent to minimize side reactions.

    • pH Control: Monitor and control the pH during workup and purification steps, as acidic or basic conditions might facilitate the cyclization reaction.

Issue 3: Detection of Degradation Products (this compound N-Oxide, Cinnamyloxynaphthalenes)
  • Potential Cause: this compound base is susceptible to oxidation, especially when exposed to air, leading to the formation of this compound N-Oxide.[3] The N-oxide can then undergo Cope elimination to form (E/Z)-cinnamyloxynaphthalenes.[3]

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the final steps of the synthesis, particularly the isolation and handling of the this compound free base, under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Storage Conditions: Store the this compound free base and final product protected from light and air.

    • Antioxidants: In formulation development, the inclusion of antioxidants could be considered to prevent oxidative degradation.

Issue 4: Presence of Impurities A, B, and C
  • Potential Cause: These impurities are likely derived from unreacted starting materials or intermediates, or from side reactions during the formation of the ether linkage or the introduction of the dimethylamino group.

    • Impurity A (alcohol): Incomplete conversion of the alcohol intermediate.

    • Impurity B (methanesulfonate): If mesylation is used to activate the alcohol, this could be a residual intermediate.

    • Impurity C (chloro-derivative): If a chlorinating agent is used, this could be a byproduct.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use in-process controls (e.g., TLC or HPLC) to ensure complete conversion at each synthetic step.

    • Purification: Optimize the purification methods (e.g., crystallization or chromatography) for the intermediates and the final product to effectively remove these impurities.

    • Eschweiler-Clarke Reaction Conditions: If this method is used for methylation, ensure the use of excess formic acid and formaldehyde to drive the reaction to completion and avoid the formation of partially methylated byproducts.[8]

Data Presentation

Table 1: Common Process-Related Impurities in this compound Synthesis

Impurity NameStructureMolar Mass ( g/mol )Potential Origin
(R)-Dapoxetine(R)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine305.42Incomplete stereocontrol during synthesis
Impurity-A3-(naphthalene-1-yloxy)-1-phenylpropan-1-ol278.35Incomplete reaction of alcohol intermediate
Impurity-B3-(naphthalene-1-yloxy)-1-phenypropyl methanesulfonate356.44Residual activated intermediate
Impurity-C1-(3-chloro-3-phenylpropoxy)naphthalene296.79Side reaction with chlorinating agent
4-phenyl-2H,3H,4H-naphtho[1,2-b]pyranTricyclic byproduct260.34Side reaction during etherification
This compound N-OxideN,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine-N-oxide321.42Oxidation of this compound
1-(2E)-cinnamyloxynaphthaleneDegradation product274.34Cope elimination of this compound N-Oxide

Table 2: HPLC Method Parameters for this compound Impurity Profiling [2]

ParameterCondition
Column Phenomenex Luna C18 (250mm x 4.6mm, 5µm)
Mobile Phase A 0.1% Trifluoroacetic acid in water
Mobile Phase B 0.1% Trifluoroacetic acid in acetonitrile
Gradient Time (min)
0
2
17
30
35
36
45
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Column Temperature 25 °C
Injection Volume 10 µL

Table 3: HPLC Method Validation Data [2]

ImpurityLinearity Range (% of 1 mg/mL)Correlation Coefficient (r²)LOD (%)LOQ (%)
Impurity-AQL - 200%> 0.990.0050.02
Impurity-BQL - 200%> 0.990.0090.028
Impurity-CQL - 200%> 0.990.0160.048

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and its Process-Related Impurities[2]
  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1.0 mL of Trifluoroacetic acid to 1000 mL of HPLC grade water.

    • Mobile Phase B: Add 1.0 mL of Trifluoroacetic acid to 1000 mL of HPLC grade acetonitrile.

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve an appropriate amount of this compound hydrochloride and each impurity reference standard in the diluent (Acetonitrile) to obtain a known concentration (e.g., for impurity analysis, a stock solution of 10mg of each impurity in 10ml of diluent can be prepared).[2]

  • Preparation of Sample Solution:

    • Accurately weigh and dissolve about 25 mg of the this compound sample in a 25 mL volumetric flask with the diluent.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 2.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

    • Identify the impurity peaks by comparing their retention times with those of the reference standards.

    • Quantify the impurities using the peak areas and the response factors of the reference standards.

Protocol 2: NMR Characterization of Impurities
  • Sample Preparation:

    • Isolate the impurity of interest using preparative HPLC.

    • Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum (e.g., at 400 MHz).

    • Record chemical shifts (δ) in ppm relative to tetramethylsilane (TMS).

    • Analyze the integration, multiplicity (s, d, t, q, m), and coupling constants (J) to determine the proton environment.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum (e.g., at 100 MHz).

    • Record chemical shifts (δ) in ppm relative to TMS.

    • Use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons and aid in the complete structural elucidation.

Visualizations

Dapoxetine_Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_impurities Potential Impurity Formation Start Starting Materials (e.g., trans-cinnamyl alcohol) Step1 Sharpless Asymmetric Epoxidation Start->Step1 Intermediate1 Chiral Epoxide Step1->Intermediate1 Impurity_R (R)-Dapoxetine Step1->Impurity_R Poor Enantioselectivity Step2 Mitsunobu Reaction (with 1-naphthol) Intermediate1->Step2 Intermediate2 Naphthyl Ether Intermediate Step2->Intermediate2 Impurity_Pyran Tricyclic Pyran Impurity Step2->Impurity_Pyran Side Reaction Step3 Ring Opening & Amine Formation Intermediate2->Step3 Intermediate3 Primary/Secondary Amine Step3->Intermediate3 Step4 Eschweiler-Clarke Methylation Intermediate3->Step4 Dapoxetine_Base This compound Free Base Step4->Dapoxetine_Base Final_Step Salt Formation (HCl) Dapoxetine_Base->Final_Step Impurity_N_Oxide This compound N-Oxide Dapoxetine_Base->Impurity_N_Oxide Oxidation (Air Exposure) Dapoxetine_HCl This compound HCl Final_Step->Dapoxetine_HCl

Caption: Key stages in this compound synthesis and potential points of impurity formation.

Troubleshooting_Logic cluster_issue Troubleshooting Flow Impurity_Detected Impurity Detected Above Threshold Impurity_Type Identify Impurity Type (e.g., (R)-isomer, Pyran) Impurity_Detected->Impurity_Type Is_R_Isomer Is it (R)-Dapoxetine? Impurity_Type->Is_R_Isomer Is_Pyran Is it the Pyran Impurity? Impurity_Type->Is_Pyran Is_Oxidation Is it an Oxidation Product? Impurity_Type->Is_Oxidation Is_R_Isomer->Is_Pyran No Action_R_Isomer Review Sharpless Epoxidation: - Catalyst/Ligand Purity - Temperature Control - Stoichiometry Is_R_Isomer->Action_R_Isomer Yes Is_Pyran->Is_Oxidation No Action_Pyran Review Mitsunobu Reaction: - Temperature Control - Reagent Addition Rate - pH during workup Is_Pyran->Action_Pyran Yes Action_Oxidation Review Handling Procedures: - Use Inert Atmosphere - Check Storage Conditions Is_Oxidation->Action_Oxidation Yes Action_Other Review Reaction Completion & Purification Efficiency Is_Oxidation->Action_Other No

Caption: A logical workflow for troubleshooting common impurities in this compound synthesis.

References

Optimizing Dapoxetine dosage to balance efficacy and adverse events in trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dapoxetine. The focus is on optimizing dosage to balance efficacy and minimize adverse events in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage for this compound in clinical trials and the rationale behind it?

The recommended starting dose for this compound in all patients is 30 mg, taken as needed approximately 1 to 3 hours before sexual activity.[1] Treatment should not be initiated with the 60 mg dose.[1] The rationale for starting with the lower dose is to assess the individual's response and tolerability. If the 30 mg dose is insufficient and the patient has not experienced moderate or severe adverse reactions, the dose can be increased to the maximum recommended dose of 60 mg.[1] This dose-escalation strategy aims to find the lowest effective dose for a patient, thereby minimizing the risk of adverse events, which are known to be dose-dependent.[1][2]

Q2: What are the primary efficacy endpoints to consider when evaluating different dosages of this compound?

The primary efficacy endpoint in most this compound clinical trials is the Intravaginal Ejaculatory Latency Time (IELT).[1][3][4] This is an objective measure, typically recorded with a stopwatch by the partner.[2][4][5][6] In addition to IELT, patient-reported outcomes (PROs) are crucial for a comprehensive assessment of efficacy. Key PROs include:

  • Perceived control over ejaculation.[5][7][8]

  • Satisfaction with sexual intercourse.[5][7]

  • Reduction in personal distress and interpersonal difficulty related to ejaculation.[5][9]

  • Clinical Global Impression of Change (CGIC) in premature ejaculation.[2][5]

Q3: How does the 60 mg dose of this compound compare to the 30 mg dose in terms of efficacy?

Clinical data consistently demonstrate a dose-dependent increase in efficacy with this compound. The 60 mg dose is generally more effective than the 30 mg dose in prolonging IELT.[7][10][11][12] Pooled analyses of phase III trials have shown a statistically significant greater increase in mean IELT with both 30 mg and 60 mg of this compound compared to placebo.[1] For instance, one pooled analysis showed baseline IELT of approximately 0.9 minutes increased to 3.1 minutes with 30 mg and 3.6 minutes with 60 mg, compared to 1.9 minutes with placebo.[1]

Q4: What is the pharmacokinetic profile of this compound and how does it influence the dosing regimen?

This compound is a short-acting selective serotonin reuptake inhibitor (SSRI) characterized by rapid absorption and elimination.[2][13][14][15]

  • Absorption: Maximum plasma concentrations (Tmax) are reached approximately 1-2 hours after oral administration.[1][13][14][16][17][18]

  • Elimination: It has a short initial half-life of about 1.5 hours.[13][17] Plasma levels are less than 5% of peak concentrations 24 hours after a dose.[1][17]

This pharmacokinetic profile makes this compound suitable for on-demand treatment of premature ejaculation, as it provides a rapid onset of action and is cleared from the body relatively quickly, minimizing the risk of accumulation and some of the side effects associated with long-term daily use of other SSRIs.[13][15][19]

Data Presentation

Table 1: Efficacy of this compound 30 mg and 60 mg vs. Placebo

Efficacy MeasureBaseline (All Groups)Placebo (at study endpoint)This compound 30 mg (at study endpoint)This compound 60 mg (at study endpoint)
Mean IELT (minutes) ~0.9[1][3]1.9[1][3]3.1 - 3.2[1][3]3.5 - 3.6[1][3]
Geometric Mean IELT Fold Increase N/A1.6[5]2.5[5]3.0[5]

Table 2: Incidence of Common Adverse Events (%)

Adverse EventPlaceboThis compound 30 mgThis compound 60 mg
Nausea 3.5[1]11.0[2][5]22.2[2][5]
Dizziness 2.2[1]5.9[2]10.9[2][5]
Headache 3.7[1]5.6[2][5]8.8[2][5]
Diarrhea 1.9[1]3.9[9]6.8[1]
Overall Adverse Events 35.1[1]47.0[1]60.3[1]

Table 3: Discontinuation Rates Due to Adverse Events (%)

GroupDiscontinuation Rate
Placebo 1.3[3]
This compound 30 mg 3.9[3]
This compound 60 mg 8.2[3]

Troubleshooting Guides

Issue: Higher than expected rate of adverse events, particularly at the 60 mg dose.

  • Possible Cause: The incidence and severity of adverse events are known to be higher with the 60 mg dose.[1]

  • Troubleshooting Steps:

    • Verify Dosing Protocol: Ensure that treatment was initiated at 30 mg and only escalated to 60 mg in subjects who tolerated the lower dose well but had an insufficient response.[1]

    • Patient Counseling: Counsel subjects on the potential for adverse events and to take the medication as prescribed (1-3 hours before anticipated sexual activity).[2]

    • Monitor for Orthostatic Hypotension: Be aware of the risk of orthostatic hypotension and syncope.[1] Advise subjects on how to minimize this risk, for example, by rising slowly from a sitting or lying position.

    • Dose De-escalation: If a subject experiences intolerable adverse events on the 60 mg dose, consider de-escalation to 30 mg or discontinuation from the study.

Issue: Lack of statistically significant difference in IELT between the 30 mg and 60 mg arms.

  • Possible Cause: While the 60 mg dose is generally more effective, the difference in mean IELT between the two doses may not always be large, and a lack of statistical significance could be due to sample size or variability in the study population.

  • Troubleshooting Steps:

    • Review Baseline Characteristics: Analyze the baseline IELT of the study population. The fold increase in IELT with this compound is often greater in men with a shorter baseline IELT.[5][8]

    • Assess Patient-Reported Outcomes: A significant difference in efficacy may be more apparent in the PROs, such as perceived control over ejaculation or satisfaction with sexual intercourse, even if the difference in IELT is modest.[7]

    • Subgroup Analysis: Consider a pre-planned subgroup analysis to identify if certain populations respond better to the higher dose.

Experimental Protocols

Key Experiment: Randomized, Double-Blind, Placebo-Controlled Trial to Evaluate this compound Efficacy and Safety

  • Objective: To assess the efficacy and safety of on-demand this compound (30 mg and 60 mg) compared to placebo in men with premature ejaculation.

  • Methodology:

    • Participant Selection: Enroll men aged 18-64 years who meet the diagnostic criteria for premature ejaculation (e.g., DSM-5 criteria), with a baseline IELT of ≤ 2 minutes in at least 75% of sexual intercourse events.[1][3][8]

    • Baseline Phase: A pre-randomization phase of 2-4 weeks to collect baseline IELT data.[4][6] Participants and their partners are instructed on the use of a stopwatch to measure IELT.

    • Randomization: Subjects are randomly assigned to one of three treatment arms: Placebo, this compound 30 mg, or this compound 60 mg.

    • Treatment Phase: A double-blind treatment phase of 12 to 24 weeks.[1][3] Subjects are instructed to take the study medication on-demand, 1 to 3 hours before anticipated sexual intercourse, with a maximum of one dose per 24 hours.[3][6]

    • Data Collection:

      • Primary Endpoint: IELT is recorded for each sexual intercourse event using a stopwatch.

      • Secondary Endpoints: PROs are collected at specified intervals using validated questionnaires (e.g., Premature Ejaculation Profile - PEP).

      • Safety Assessments: Adverse events are recorded throughout the study. Vital signs and laboratory tests are monitored at regular intervals.[6]

    • Statistical Analysis: The change in IELT from baseline to the end of the treatment period is compared between the treatment groups. PRO data and the incidence of adverse events are also analyzed.

Visualizations

Dapoxetine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_Synapse->Postsynaptic_Receptor Binds Neural_Signal Delayed Ejaculatory Signal Postsynaptic_Receptor->Neural_Signal Activates This compound This compound This compound->SERT Inhibits

Caption: this compound's mechanism of action in the synaptic cleft.

Experimental_Workflow Screening Participant Screening (PE diagnosis, IELT ≤ 2 min) Baseline Baseline Phase (4 weeks) (IELT Measurement) Screening->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Group Randomization->Placebo Dapoxetine_30 This compound 30 mg Group Randomization->Dapoxetine_30 Dapoxetine_60 This compound 60 mg Group Randomization->Dapoxetine_60 Treatment Double-Blind Treatment (12 weeks) (On-demand dosing) Placebo->Treatment Dapoxetine_30->Treatment Dapoxetine_60->Treatment Data_Collection Data Collection (IELT, PROs, Adverse Events) Treatment->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: A typical experimental workflow for a this compound clinical trial.

Dosage_Optimization_Logic Start Start Treatment Dose_30 Administer this compound 30 mg Start->Dose_30 Assess_Response Assess Efficacy & Tolerability Dose_30->Assess_Response Sufficient_Efficacy Sufficient Efficacy & Good Tolerability Assess_Response->Sufficient_Efficacy Yes Insufficient_Efficacy Insufficient Efficacy & Good Tolerability Assess_Response->Insufficient_Efficacy No, but tolerated Poor_Tolerability Poor Tolerability Assess_Response->Poor_Tolerability No, not tolerated Continue_30 Continue 30 mg Sufficient_Efficacy->Continue_30 Increase_60 Increase Dose to 60 mg Insufficient_Efficacy->Increase_60 Discontinue Discontinue Treatment Poor_Tolerability->Discontinue

Caption: Logical flow for this compound dosage optimization in clinical practice.

References

Technical Support Center: Enhancing the Oral Bioavailability of Dapoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Dapoxetine hydrochloride for improved oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound hydrochloride?

A1: this compound hydrochloride, a selective serotonin reuptake inhibitor used for treating premature ejaculation, faces significant challenges in its oral delivery.[1][2][3] The primary obstacles are its low aqueous solubility and extensive first-pass metabolism in the liver and kidneys, which result in a mean oral bioavailability of only 42% (ranging from 15-76%).[1][2][3][4] This high variability and poor bioavailability can lead to inconsistent therapeutic effects and the need for higher doses, which may increase the incidence of adverse effects.[1][2]

Q2: What are the promising formulation strategies to improve the oral bioavailability of this compound hydrochloride?

A2: Several advanced formulation techniques have been successfully employed to enhance the oral bioavailability of this compound hydrochloride. These include:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier to improve its solubility and dissolution rate.[5][6][7][8]

  • Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from metabolic degradation, increase its surface area for absorption, and prolong its circulation time.[1][2]

  • Instantly-Dissolving Buccal Films: This approach bypasses the hepatic first-pass metabolism by allowing the drug to be absorbed directly through the oral mucosa.[3][9]

  • Liquisolid Compacts: This method involves dissolving the drug in a non-volatile liquid and converting it into a free-flowing, compressible powder, which can enhance dissolution.[10]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids, thereby enhancing drug solubilization and absorption.[11][12][13][14]

Troubleshooting Guides

Issue 1: Poor Dissolution Rate of this compound Hydrochloride Formulation

Possible Cause: Low aqueous solubility of the crystalline drug.

Troubleshooting Steps:

  • Particle Size Reduction: Reducing the particle size of the drug can increase the surface area available for dissolution.[15]

  • Formulate as a Solid Dispersion:

    • Problem: The drug remains in a crystalline state, limiting its dissolution.

    • Solution: Prepare a solid dispersion with a hydrophilic carrier like Ploxomer-180 or β-cyclodextrin.[5][6][8] This can be achieved through methods like fusion or solvent evaporation. The carrier helps to disperse the drug at a molecular level, improving its wettability and dissolution.

  • Utilize Liquisolid Compact Technique:

    • Problem: Inadequate wetting of the drug particles.

    • Solution: Formulate liquisolid compacts by dissolving this compound in a non-volatile solvent (e.g., PEG-400) and adsorbing the solution onto a carrier material.[10] This technique enhances the wetting properties and surface area of the drug.[10]

Issue 2: High Variability in Pharmacokinetic Profiles

Possible Cause: Significant first-pass metabolism and pH-dependent solubility.

Troubleshooting Steps:

  • Develop a Buccal Delivery System:

    • Problem: The drug is extensively metabolized in the liver after oral administration.

    • Solution: Formulate instantly-dissolving buccal films to allow for transmucosal absorption, thereby bypassing the liver.[3][9] Incorporating a pH modifier like tartaric acid can also improve the dissolution of the weakly basic drug in the neutral pH of the oral cavity.[3]

  • Encapsulate in Nanoparticles:

    • Problem: The drug is exposed to metabolic enzymes in the gastrointestinal tract and liver.

    • Solution: Prepare this compound-loaded nanoparticles using polymers like Zein.[1][2] Nanoparticles can protect the drug from degradation and control its release, leading to more consistent absorption.[2]

  • Formulate as a Self-Nanoemulsifying Drug Delivery System (SNEDDS):

    • Problem: Poor and variable absorption due to low solubility.

    • Solution: Develop a SNEDDS formulation. The spontaneous formation of a nanoemulsion in the GI tract can significantly increase the solubilization and absorption of the drug, potentially reducing the food effect and inter-subject variability.[12][13][14]

Data Presentation

Table 1: Comparison of Different Formulation Strategies for Improving this compound Bioavailability

Formulation StrategyKey ExcipientsKey FindingsRelative Bioavailability EnhancementReference
Solid Dispersion Ploxomer-180, β-cyclodextrinRemarkable increase in solubility and dissolution rate.Not explicitly quantified in vivo.[5][6][8]
Nanoparticles Zein, Alpha-lipoic acid2-fold improvement in AUC, 4-fold increase in tmax.194%[1][2][16]
Instantly-Dissolving Buccal Film Tartaric acid, Hydroxypropyl β-cyclodextrinSignificantly higher Cmax and AUC, shorter Tmax.191.25%[3]
Oro-dispersible Tablet Eudragit E-100, Crosspovidone98.36% drug release within nine minutes.Not explicitly quantified in vivo.[7]
Liquisolid Compact PEG-400, Microcrystalline celluloseEnhanced dissolution rates.Not explicitly quantified in vivo.[10]

Experimental Protocols

Preparation of this compound-Loaded Zein-Alpha Lipoic Acid Nanoparticles

This protocol is adapted from a study that demonstrated a 194% enhancement in the relative bioavailability of this compound.[1][2]

  • Preparation of Zein Solution: Dissolve a specific amount of Zein in 70% ethanol.

  • Drug and Excipient Addition: Add this compound hydrochloride and alpha-lipoic acid to the Zein solution.

  • Nanoprecipitation: Inject the resulting solution into a PVA (polyvinyl alcohol) solution under constant stirring.

  • Solvent Evaporation: Continue stirring overnight to allow for the evaporation of ethanol.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles.

  • Washing and Lyophilization: Wash the collected nanoparticles with deionized water and then freeze-dry them to obtain a powder.

Preparation of Instantly-Dissolving Buccal Films

This methodology is based on a study that showed a 191.25% increase in relative bioavailability.[3]

  • Polymer Solution Preparation: Dissolve the film-forming polymer (e.g., HPMC E15) in a specific volume of distilled water with continuous stirring.

  • Incorporation of Additives: Sequentially add other excipients like a plasticizer (e.g., propylene glycol), the hydrophilic cyclodextrin (e.g., HP-β-CD), and the pH modifier (e.g., tartaric acid) to the polymer solution, ensuring each component is fully dissolved before adding the next.

  • Drug Addition: Disperse this compound hydrochloride in the solution and stir until a homogenous mixture is obtained.

  • Casting: Pour the final solution into a petri dish and allow it to dry at room temperature for 24 hours.

  • Film Cutting: Once dried, carefully remove the film and cut it into the desired size for dosage.

Visualizations

Experimental_Workflow_Nanoparticles cluster_prep Solution Preparation cluster_formation Nanoparticle Formation cluster_collection Collection & Final Product zein_sol Dissolve Zein in Ethanol drug_add Add this compound & ALA zein_sol->drug_add nanoprec Nanoprecipitation (Injection into PVA solution) drug_add->nanoprec pva_sol Prepare PVA Solution pva_sol->nanoprec evap Solvent Evaporation (Overnight stirring) nanoprec->evap centri Centrifugation evap->centri wash Washing centri->wash lyoph Lyophilization wash->lyoph final_product This compound Nanoparticles (Powder) lyoph->final_product

Caption: Workflow for the preparation of this compound-loaded nanoparticles.

Experimental_Workflow_Buccal_Films cluster_prep Solution Preparation cluster_formation Film Formation cluster_final Final Product polymer_sol Dissolve Polymer in Water additives Add Plasticizer, Cyclodextrin, & pH Modifier polymer_sol->additives drug_add Add this compound HCl additives->drug_add casting Cast Solution into Petri Dish drug_add->casting drying Dry at Room Temperature (24h) casting->drying cutting Cut Film to Size drying->cutting final_product This compound Buccal Film cutting->final_product

Caption: Workflow for the preparation of instantly-dissolving buccal films.

References

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Dapoxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of Dapoxetine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1] The "matrix" itself refers to all components in the sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.

Q2: What are the common causes of matrix effects in LC-MS/MS?

A2: Matrix effects in LC-MS/MS, particularly with electrospray ionization (ESI), can arise from several mechanisms:

  • Competition for Ionization: Co-eluting matrix components can compete with this compound for the available charge in the ion source, leading to a reduction in the analyte's ion formation, a phenomenon known as ion suppression.

  • Droplet Formation and Evaporation Interference: Less volatile compounds in the matrix can alter the efficiency of droplet formation and evaporation in the ESI source, which is crucial for generating gas-phase ions.[1][2]

  • Analyte-Ion Neutralization: Matrix components can deprotonate and neutralize the charged this compound ions in the liquid phase, preventing them from being detected by the mass spectrometer.[2]

  • Ion Source Contamination: Accumulation of non-volatile materials from the matrix in the ion source can lead to electrical charging issues or physically block the entrance to the mass spectrometer, resulting in signal loss.[3]

Q3: How can I evaluate the extent of matrix effects in my this compound assay?

A3: A common method to assess matrix effects is by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solution at the same concentration.[3] The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. For a robust validation, it is recommended to evaluate matrix effects using at least six different lots of the biological matrix.[4]

Another qualitative method is the post-column infusion technique. Here, a constant flow of this compound solution is infused into the LC eluent after the analytical column, while a blank matrix extract is injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates regions of ion suppression or enhancement.[5][6]

Troubleshooting Guide

Issue 1: I am observing significant ion suppression for this compound.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process to remove interfering compounds.[5][7]

    • Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all matrix interferences, especially phospholipids.[8]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimizing the pH and using a highly non-polar solvent for an initial wash can help remove hydrophobic interferences.[7]

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interferences. Consider using a mixed-mode or a specific phospholipid removal SPE sorbent for cleaner extracts.[9][10]

  • Chromatographic Separation: Modify your chromatographic conditions to separate this compound from the co-eluting matrix components.[10]

    • Adjust the mobile phase composition, gradient profile, or flow rate.

    • Consider a different stationary phase or a longer column to improve resolution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d7, is the most recognized way to compensate for matrix effects.[5][11] Since the SIL-IS has nearly identical physicochemical properties to this compound, it will experience similar ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.

  • Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[5][12]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is based on a validated method for the determination of this compound in human plasma.[11]

  • To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of the working standard or QC solution and 25 µL of a methanol/water (50:50, v/v) solution containing the internal standard (this compound-d7).

  • Vortex the mixture for 5 minutes.

  • Add 200 µL of acetonitrile to precipitate the proteins.

  • Vortex again for 5 minutes.

  • Centrifuge the samples at 1700 x g for 15 minutes at 4°C.

  • Transfer 50.0 µL of the supernatant to a 96-well plate.

  • Add 450 µL of methanol/water (50:50, v/v) to each well and vortex for 5 minutes.

  • Inject an appropriate volume (e.g., 5.00 µL) into the LC-MS/MS system.

Protocol 2: Evaluation of Matrix Effect
  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound and the internal standard in the mobile phase or a solvent mixture that mimics the final extract composition.

    • Set B (Post-Extraction Spiked Matrix): Extract blank plasma from at least six different sources using your chosen sample preparation method (e.g., Protocol 1). Spike the resulting clean extracts with this compound and the internal standard at the same concentration as Set A.

    • Set C (Pre-Extraction Spiked Matrix): Spike blank plasma with this compound and the internal standard and then perform the extraction process. This set is used to determine recovery.

  • Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate the Matrix Effect and Recovery using the mean peak areas from the analysis.

Data Presentation

Table 1: Example Matrix Effect and Recovery Data for this compound and Internal Standard

AnalyteConcentration (ng/mL)Mean Peak Area (Neat Solution - A)Mean Peak Area (Post-Extraction Spike - B)Mean Peak Area (Pre-Extraction Spike - C)Matrix Effect (%) (B/A * 100)Recovery (%) (C/B * 100)
This compound5.0 (Low QC)125,430119,870115,32095.696.2
50.0 (Mid QC)1,245,6001,189,5001,145,80095.596.3
800.0 (High QC)19,876,00019,012,00018,325,00095.796.4
This compound-d750.0987,540945,320912,87095.796.6

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific experimental conditions.

Visualizations

Caption: Troubleshooting workflow for minimizing matrix effects.

Sample_Preparation_Selection Start Start: Plasma Sample with this compound PPT Protein Precipitation (PPT) - Simple, fast - May have residual matrix Start->PPT LLE Liquid-Liquid Extraction (LLE) - Cleaner than PPT - Requires solvent optimization Start->LLE SPE Solid-Phase Extraction (SPE) - Very clean extracts - Method development required Start->SPE Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis PhospholipidRemoval Phospholipid Removal SPE - Specifically targets phospholipids - Excellent for reducing ion suppression SPE->PhospholipidRemoval Specialized SPE->Analysis PhospholipidRemoval->Analysis

Caption: Sample preparation technique selection guide.

References

Addressing variability in IELT outcomes in preclinical Dapoxetine studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering variability in Intravaginal Ejaculatory Latency Time (IELT) during preclinical studies of Dapoxetine.

Troubleshooting Guides

This section addresses common issues that can arise during IELT experiments and offers step-by-step solutions to mitigate variability and ensure data integrity.

Issue 1: High Inter-Animal Variability in Baseline IELT

  • Problem: Significant differences in IELT are observed between animals in the control group, making it difficult to assess the true effect of this compound.

  • Possible Causes:

    • Genetic Differences: Different rodent strains (e.g., Wistar, Sprague-Dawley) have inherent variations in sexual behavior.

    • Individual Differences: Within the same strain, there can be natural variations, leading to "rapid" and "sluggish" ejaculators.[1]

    • Anxiety and Stress: Novel environments or improper handling can induce anxiety, affecting sexual performance.

  • Solutions:

    • Standardize Animal Model: Use a consistent strain, age, and weight of sexually experienced male rats for all experiments.[2]

    • Habituation: Acclimate the male rats to the testing arena for several sessions (e.g., 10-30 minutes daily for 2-3 days) before the actual experiment to reduce novelty-induced stress.[2]

    • Baseline Screening: Screen a large cohort of male rats and categorize them based on their baseline IELT. This allows for the selection of a more homogenous group for the study or for analyzing the drug's effect on different ejaculatory phenotypes.[1]

    • Consistent Handling: Ensure all animals are handled similarly to minimize stress.

Issue 2: Inconsistent or Absent Sexual Behavior in Male Rats

  • Problem: Male rats fail to mount, intromit, or ejaculate, leading to missing data points.

  • Possible Causes:

    • Lack of Sexual Motivation: This can be influenced by factors such as sexual satiety, stress, or lack of experience.

    • Non-Receptive Female: If the female is not in estrus, she will not be receptive to the male, inhibiting his sexual behavior.

    • Environmental Stressors: Inadequate housing, improper lighting, or olfactory cues from previous animals can negatively impact performance.[2]

  • Solutions:

    • Use Sexually Experienced Males: Ensure that the male rats have prior successful mating experience.

    • Confirm Female Receptivity: Ovariectomized female rats should be brought into behavioral estrus through sequential administration of estradiol benzoate and progesterone to ensure consistent receptivity.[2]

    • Control Environmental Conditions:

      • House animals under a reverse 12-hour light/dark cycle and conduct testing during their active (dark) phase.[2]

      • Use dim red lighting in the testing room.[2]

      • Thoroughly clean the testing arena and replace bedding between each test to remove olfactory cues.[2]

    • Acclimation Period: Place the male rat in the testing arena for a 5-10 minute acclimation period before introducing the female.[2]

Issue 3: Variability in this compound Efficacy

  • Problem: The effect of this compound on IELT is inconsistent across treated animals.

  • Possible Causes:

    • Dosing and Timing: The route of administration and the time between dosing and testing can significantly impact drug absorption and efficacy.

    • Baseline IELT: The effect of this compound can be more pronounced in animals with shorter baseline IELTs.[3]

    • Metabolic Differences: Individual variations in drug metabolism can lead to different plasma concentrations of this compound.

  • Solutions:

    • Standardize Dosing Protocol: Administer this compound at a consistent time and via the same route (e.g., oral gavage, subcutaneous injection) for all animals. For on-demand administration, a window of 1-3 hours before testing is generally recommended.[4]

    • Consider Baseline IELT: When analyzing data, consider stratifying the animals based on their baseline IELT to determine if the drug has a differential effect.

    • Ensure Proper Drug Administration: For oral gavage, ensure the correct technique is used to avoid accidental administration into the lungs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a short-acting selective serotonin reuptake inhibitor (SSRI).[4] It works by inhibiting the serotonin transporter, which increases the action of serotonin at the postsynaptic cleft.[4] This enhancement of serotonergic activity in the central nervous system is believed to be the primary mechanism for delaying ejaculation.[5]

Q2: What are the key neural pathways involved in ejaculation that this compound modulates?

A2: Ejaculation is controlled by a complex interplay of the central and peripheral nervous systems. Key neurotransmitters involved are serotonin, which is generally inhibitory, and dopamine, which is facilitatory.[6] Serotonin, through descending pathways, exerts an inhibitory role on ejaculation.[5] Specific serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT2C, are thought to mediate this modulation.[5] Brain regions such as the medial preoptic area (MPOA), nucleus accumbens, and the spinal ejaculation generator are crucial in this neural circuit.[7][8][9] this compound's action of increasing serotonin levels enhances this inhibitory control, leading to a delay in ejaculation.

Q3: What is a standard protocol for measuring IELT in rats?

A3: A standard protocol involves a dedicated testing arena, typically a clear Plexiglas box (e.g., 50 cm x 50 cm x 50 cm), with clean bedding.[2] The room should be dimly lit with a red light.[2] Sexually experienced male rats are habituated to the arena over several days.[2] On the testing day, the male is acclimated to the arena for 5-10 minutes before a hormonally induced receptive female is introduced.[2] The session is typically recorded for later, accurate scoring of sexual behaviors. IELT is defined as the time from the first intromission to the first ejaculation.[2]

Q4: How does the timing of this compound administration affect IELT outcomes?

A4: The timing of administration is critical due to this compound's rapid absorption and elimination. In a preclinical study, subcutaneous or oral administration of this compound significantly delayed ejaculation when given 15 minutes before testing, but not at 60 or 180 minutes prior.[3] This highlights the importance of a standardized and narrow time window between drug administration and behavioral testing.

Q5: Are there known differences between rat strains in their response to this compound?

A5: While the provided search results do not offer a direct comparison of this compound's effects across different rat strains, it is a well-established principle in pharmacology and behavioral neuroscience that strain differences can lead to variability in drug responses and behaviors.[10] Therefore, it is crucial to report the specific strain used in any study and to be cautious when comparing results across studies that use different strains.

Data Presentation

Table 1: Effect of this compound on Ejaculatory Latency in Sexually Experienced Male Rats

Treatment GroupAdministration RouteDoseTime Before TestingMean Ejaculatory Latency (minutes ± SEM)
Saline ControlSubcutaneousN/A15 minutes10 ± 1
This compoundSubcutaneousNot Specified15 minutes16 ± 4*
This compoundOralNot Specified15 minutesSignificantly delayed vs. control
This compoundSubcutaneous/OralNot Specified60 or 180 minutesNo significant effect

*p < 0.05 compared to saline control. Data extracted from a behavioral study by Gengo et al. (2006) as cited in McMahon (2012).[3]

Experimental Protocols

Detailed Methodology for IELT Measurement in Rats

  • Animals:

    • Use sexually experienced adult male rats (e.g., Wistar or Sprague-Dawley strains, 3-4 months old).[2]

    • Use ovariectomized female rats as stimulus animals.[2]

    • House animals in a temperature and humidity-controlled environment with a reverse 12-hour light/dark cycle.[2]

  • Female Receptivity Induction:

    • Administer estradiol benzoate (10 µg in 0.1 mL sesame oil, subcutaneous) 48 hours before testing.

    • Administer progesterone (500 µg in 0.1 mL sesame oil, subcutaneous) 4-6 hours before testing.

  • Experimental Apparatus:

    • A rectangular or circular Plexiglas arena (e.g., 50 cm x 50 cm x 50 cm).[2]

    • The floor should be covered with a thin layer of clean bedding, replaced after each test.[2]

    • The testing room should be dimly lit with a red light.[2]

    • A video camera should be positioned to provide a clear view of the animals for recording and subsequent scoring.[2]

  • Habituation:

    • Place each male rat in the testing arena for 10-30 minutes per day for 2-3 consecutive days prior to the first test.[2]

  • Testing Procedure:

    • On the test day, administer this compound or vehicle at the designated time before the test.

    • Place the male rat in the testing arena for a 5-10 minute acclimation period.[2]

    • Gently introduce a receptive female into the arena.

    • Record the behavioral session for at least 30 minutes or until ejaculation occurs.

    • An experienced observer should score the following behaviors from the video recording:

      • Mount Latency (ML): Time from the introduction of the female to the first mount.

      • Intromission Latency (IL): Time from the introduction of the female to the first intromission.

      • Intravaginal Ejaculatory Latency Time (IELT): Time from the first intromission to ejaculation.[2]

      • Mount Frequency (MF): Number of mounts before ejaculation.

      • Intromission Frequency (IF): Number of intromissions before ejaculation.

      • Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.

Mandatory Visualization

G cluster_spinal Spinal Cord Control cluster_peripheral Peripheral Input/Output MPOA Medial Preoptic Area (MPOA) PAG Periaqueductal Gray MPOA->PAG Excitatory NAcc Nucleus Accumbens NAcc->MPOA Modulatory (Dopamine) NPGi Nucleus Paragigantocellularis (NPGi) PAG->NPGi Excitatory SEG Spinal Ejaculation Generator (SEG) NPGi->SEG Inhibitory Raphe Raphe Nuclei (Serotonin Source) Raphe->NPGi Excitatory (5-HT) SEG->MPOA Ascending Signal Ejaculation_Output Ejaculatory Response SEG->Ejaculation_Output Efferent Command Genital_Sensory Genital Sensory Input Genital_Sensory->SEG Afferent Signal This compound This compound Serotonin Increased Serotonin (5-HT) This compound->Serotonin Inhibits Reuptake Serotonin->Raphe Enhances Action Dopamine Dopamine Dopamine->NAcc Facilitatory

References

Long-term stability of Dapoxetine and its metabolites in stored plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of dapoxetine and its primary metabolites in stored human plasma samples. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound found in human plasma?

A1: The primary metabolites of this compound identified in human plasma are this compound-N-oxide, desmethylthis compound, and didesmethylthis compound.

Q2: What are the established long-term storage conditions for this compound in plasma?

A2: Based on available research, this compound has demonstrated stability in human plasma under the following conditions:

  • Refrigerated: Stable for up to 36 days when stored at 4°C.[1]

  • Room Temperature: Stable for up to 41 hours at room temperature.[1]

  • Frozen: Studies have evaluated long-term stability at -80°C for at least two weeks and after three freeze-thaw cycles, with reported recovery rates of over 90%.[2][3]

Q3: Is there any available data on the long-term stability of this compound's metabolites in plasma?

A3: While analytical methods for the simultaneous determination of this compound, this compound-N-oxide, and desmethylthis compound in plasma have been developed, publicly available literature from our search does not provide specific quantitative data on the long-term stability of these metabolites in stored plasma samples.[4][5] Researchers should assume that the stability of the metabolites may differ from the parent drug and should validate their own storage conditions.

Q4: What are the key considerations for ensuring the stability of this compound and its metabolites during sample collection and handling?

A4: To ensure sample integrity, it is crucial to minimize the time between sample collection and analysis or freezing. Adherence to a validated protocol for sample processing, including centrifugation and plasma separation, is essential. For long-term studies, consistent storage at -80°C is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low recovery of this compound in samples stored at room temperature. Exceeded the stability window of 41 hours.Process and freeze plasma samples as soon as possible after collection. If immediate processing is not feasible, ensure samples are refrigerated and analyzed within the validated timeframe.
Inconsistent results after multiple freeze-thaw cycles. Degradation of this compound or its metabolites due to repeated freezing and thawing.Aliquot plasma samples into smaller volumes before freezing to avoid the need for multiple freeze-thaw cycles of the entire sample. Limit the number of freeze-thaw cycles to a validated number (e.g., three cycles).
Discrepancies in metabolite concentrations in long-term stored samples. Potential instability of metabolites at the storage temperature.As specific stability data for metabolites is limited, it is highly recommended to perform an in-house stability study for the metabolites of interest under your specific storage conditions. This would involve analyzing quality control (QC) samples at various time points.
Matrix effects observed during sample analysis. Interference from endogenous components of the plasma.Employ a robust sample preparation method, such as protein precipitation or liquid-liquid extraction, to minimize matrix effects. Use a stable isotope-labeled internal standard for this compound and its metabolites to compensate for any matrix-induced signal suppression or enhancement.

Stability Data Summary

Table 1: Stability of this compound in Human Plasma

Storage Condition Duration Stability Outcome Reference
Room TemperatureUp to 41 hoursStable[1]
Refrigerated (4°C)Up to 36 daysStable[1]
Frozen (-80°C)2 weeksStable[3]
Freeze-Thaw Cycles (-80°C)3 cyclesStable[3]

Experimental Protocols

General Protocol for Stability Assessment

The stability of this compound and its metabolites in plasma is typically assessed by analyzing the concentration of the analytes in quality control (QC) samples at low and high concentrations after subjecting them to various storage and handling conditions. The results are then compared to the concentrations of freshly prepared QC samples.

Key Experimental Methodologies

1. Sample Preparation: Protein Precipitation

  • To a 200 µL aliquot of human plasma, add a precipitating agent (e.g., acetonitrile) typically in a 2:1 or 3:1 ratio (volume of precipitant to plasma).

  • Vortex the mixture for a specified time (e.g., 1-2 minutes) to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm for 5-10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis by LC-MS/MS.

2. Analytical Method: UPLC-MS/MS

  • Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% formic acid) is commonly used.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions (MRM) for this compound and its metabolites.[4]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stability_testing Stability Conditions cluster_analysis Analysis plasma_sample Human Plasma Sample spike Spike with this compound & Metabolites (QC Samples) plasma_sample->spike aliquot Aliquot Samples spike->aliquot rt Room Temperature (e.g., 41 hours) aliquot->rt fridge Refrigerated (e.g., 4°C for 36 days) aliquot->fridge frozen Long-Term Frozen (e.g., -80°C for 2+ weeks) aliquot->frozen ft Freeze-Thaw Cycles (e.g., 3 cycles at -80°C) aliquot->ft extraction Sample Extraction (e.g., Protein Precipitation) rt->extraction fridge->extraction frozen->extraction ft->extraction analysis LC-MS/MS Analysis extraction->analysis comparison Compare with Freshly Prepared Samples analysis->comparison signaling_pathway This compound This compound Metabolite1 This compound-N-Oxide This compound->Metabolite1 Metabolism in Liver (CYP450, FMO1) Metabolite2 Desmethylthis compound This compound->Metabolite2 Metabolism in Liver (CYP450, FMO1) Metabolite3 Didesmethylthis compound This compound->Metabolite3 Metabolism in Liver (CYP450, FMO1)

References

Navigating Serotonergic Flux: A Technical Support Center for Managing SSRI Withdrawal Potential with On-Demand Dapoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the management of potential Selective Serotonin Reuptake Inhibitor (SSRI) withdrawal syndrome with the on-demand use of dapoxetine. The following information is intended for experimental and research purposes only and does not constitute clinical advice.

Frequently Asked Questions (FAQs)

Q1: What is the pharmacological rationale for investigating on-demand this compound in the context of chronic SSRI withdrawal?

A1: The primary rationale is based on the opposing pharmacokinetic profiles of long-acting SSRIs and this compound. Chronic SSRI use leads to neuroadaptations, including downregulation of presynaptic 5-HT1A autoreceptors. Abrupt cessation of a short-half-life SSRI can lead to a rapid decrease in synaptic serotonin, contributing to withdrawal symptoms.[1] this compound, a short-acting SSRI, could theoretically be used "on-demand" to transiently increase synaptic serotonin and mitigate acute withdrawal symptoms during a tapering phase from a long-acting SSRI. However, this is a novel area of investigation and is not standard clinical practice.

Q2: Does on-demand this compound itself carry a significant risk of withdrawal syndrome?

A2: Current evidence suggests that this compound, when used on-demand, has a low incidence of withdrawal symptoms upon abrupt discontinuation.[2][3][4] Phase III clinical trials assessing withdrawal using the Discontinuation-Emergent Signs and Symptoms (DESS) checklist found that the incidence of withdrawal syndrome was low and similar between subjects discontinuing this compound and those discontinuing placebo.[3] The lack of chronic serotonergic stimulation with on-demand use is thought to minimize the risk of the neuroadaptive changes that underpin withdrawal syndrome.[2][5]

Q3: What are the primary contraindications and drug-drug interactions to consider in an experimental setting when transitioning from a chronic SSRI to on-demand this compound?

A3: Co-administration of this compound with other serotonergic agents, including other SSRIs, serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), and monoamine oxidase inhibitors (MAOIs), is contraindicated due to the risk of serotonin syndrome. A sufficient washout period is necessary when switching from a chronic SSRI to this compound. Caution is also advised when co-administering potent CYP3A4 inhibitors, which can significantly increase this compound plasma concentrations.

Q4: How does the serotonin transporter (SERT) binding affinity of this compound compare to commonly used long-acting SSRIs?

A4: this compound is a potent inhibitor of the serotonin transporter.[6] Its binding affinity is comparable to that of other SSRIs. The table below summarizes the SERT binding affinities for this compound and other common SSRIs.

Troubleshooting Guides

Issue 1: Emergence of severe withdrawal symptoms during the washout period between discontinuing a chronic SSRI and initiating on-demand this compound.

  • Potential Cause: The washout period may be too long for the specific SSRI being discontinued, particularly those with a short half-life (e.g., paroxetine). This can lead to a significant drop in synaptic serotonin before this compound is introduced.

  • Troubleshooting Steps:

    • Re-evaluate the Tapering Schedule: For SSRIs with a shorter half-life, a more gradual tapering schedule over several weeks or even months may be necessary before complete discontinuation and washout.

    • Consider a Bridging Strategy with a Long-Acting SSRI: The established clinical strategy for managing severe SSRI withdrawal is to switch to a long-acting SSRI like fluoxetine, and then taper from that.[1][7][8] This approach provides a more stable decline in serotonin reuptake inhibition.

    • Monitor Symptoms Systematically: Utilize a standardized scale such as the Discontinuation-Emergent Signs and Symptoms (DESS) checklist to quantify and track withdrawal symptoms throughout the tapering and washout period.[3][7][9]

Issue 2: Lack of efficacy of on-demand this compound in mitigating pre-existing SSRI withdrawal symptoms.

  • Potential Cause: The on-demand dosing of this compound may not provide a sufficiently sustained increase in synaptic serotonin to counteract the neuroadaptive changes from chronic SSRI use. The rapid onset and short half-life of this compound, while beneficial for its primary indication, may not be suitable for managing the more persistent nature of withdrawal.

  • Troubleshooting Steps:

    • Assess the Timing of this compound Administration: Investigate different timings of on-demand this compound administration relative to the emergence of withdrawal symptoms.

    • Reconsider the Experimental Paradigm: The underlying hypothesis that a short-acting SSRI can effectively manage withdrawal from a long-acting one may be flawed. The research focus could shift to a more gradual taper of the original SSRI or the use of a long-acting SSRI bridge.

    • Investigate Alternative Mechanisms: Explore other neurotransmitter systems that may be involved in the patient's withdrawal symptoms, as SSRI withdrawal is a complex phenomenon.

Data Presentation

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound and Common SSRIs

CompoundSERT Binding Affinity (Ki, nM)Half-Life (hours)Notes
This compound ~1.12 (IC50 for uptake inhibition)[6][10]1.3 - 1.5 (initial)[11][12]Rapid absorption and elimination. Used on-demand.
Paroxetine ~0.34[13]21Potent inhibitor of CYP2D6. High incidence of withdrawal symptoms.
Sertraline ~3.39[13]26Moderate affinity for dopamine transporter.
Fluoxetine ~1.4 (R-fluoxetine)[2]48 - 72Long-acting active metabolite (norfluoxetine) with a half-life of 180 hours. Often used to manage withdrawal from other SSRIs.[1][7][8]
Citalopram Lower potency than escitalopram[2]35Racemic mixture.
Escitalopram ~1.1[2]27 - 32S-enantiomer of citalopram with higher SERT selectivity.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for SERT Affinity

Objective: To determine the in-vitro binding affinity (Ki) of a test compound (e.g., this compound) for the human serotonin transporter (hSERT).

Methodology:

  • Membrane Preparation:

    • Utilize cell lines stably expressing hSERT (e.g., HEK293 cells).

    • Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).

  • Competitive Binding Assay:

    • Perform the assay in a 96-well plate format.

    • To each well, add the cell membrane preparation, a fixed concentration of a radioligand with high affinity for SERT (e.g., [³H]-citalopram or [³H]-paroxetine), and varying concentrations of the unlabeled test compound.

    • Incubate the plates to allow for binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for SERT.

Protocol 2: Assessment of SSRI Withdrawal in a Rodent Model

Objective: To evaluate the anxiogenic effects of SSRI withdrawal in mice using the elevated plus-maze (EPM) test.

Methodology:

  • Animal Model:

    • Use adult male mice (species and strain to be specified, e.g., C57BL/6J).

    • House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow for an acclimatization period before the start of the experiment.

  • Drug Administration and Withdrawal:

    • Administer a chronic SSRI (e.g., paroxetine, 10 mg/kg, i.p.) or vehicle (saline) daily for a specified period (e.g., 14-21 days).

    • Divide the animals into three groups:

      • Group 1: Chronic vehicle + vehicle on test day.

      • Group 2: Chronic SSRI + SSRI on test day (continued treatment).

      • Group 3: Chronic SSRI + vehicle on test day (withdrawal group).

    • Conduct behavioral testing 24-48 hours after the last injection for the withdrawal group.

  • Elevated Plus-Maze (EPM) Test:

    • The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

    • Habituate the animals to the testing room for at least 30 minutes before the test.

    • Place each mouse individually in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a 5-minute period.

    • Record the session using a video camera mounted above the maze.

    • Analyze the video recordings for the following parameters:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

      • Total distance traveled (as a measure of general locomotor activity).

  • Data Analysis:

    • An increase in anxiety-like behavior is indicated by a decrease in the time spent in and the number of entries into the open arms.

    • Compare the behavioral parameters between the three groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant difference between the withdrawal group and the continued treatment/vehicle groups suggests an anxiogenic withdrawal effect.

Mandatory Visualizations

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_vesicle Serotonin (5-HT) Vesicle 5HT_synapse 5-HT 5HT_vesicle->5HT_synapse Release SERT Serotonin Transporter (SERT) 5HT_presynaptic 5-HT 5HT_synapse->SERT Reuptake 5HT_receptor Postsynaptic 5-HT Receptor 5HT_synapse->5HT_receptor Binding Signal_transduction Signal Transduction 5HT_receptor->Signal_transduction Activation This compound This compound / SSRI This compound->SERT Inhibition Experimental_Workflow cluster_chronic_phase Chronic SSRI Treatment Phase cluster_tapering_phase Tapering & Washout Phase cluster_ondemand_phase On-Demand this compound Phase Chronic_SSRI Administer long-acting SSRI (e.g., Paroxetine) daily for >4 weeks Taper Gradually reduce SSRI dose Chronic_SSRI->Taper Washout Complete washout period (duration depends on SSRI half-life) Taper->Washout DESS_Monitoring Monitor withdrawal symptoms (DESS Checklist) Taper->DESS_Monitoring Washout->DESS_Monitoring Dapoxetine_Admin Administer this compound on-demand as withdrawal symptoms emerge Washout->Dapoxetine_Admin Symptom_Assessment Assess efficacy in mitigating withdrawal symptoms (DESS) Dapoxetine_Admin->Symptom_Assessment Troubleshooting_Logic Start Severe withdrawal symptoms emerge during washout Check_Taper Was the taper from the chronic SSRI sufficiently gradual? Start->Check_Taper Slow_Taper Action: Reinstate previous SSRI and implement a slower, more gradual taper schedule. Check_Taper->Slow_Taper No Consider_Bridge Action: Consider switching to a long-acting SSRI (e.g., Fluoxetine) as a bridge before tapering. Check_Taper->Consider_Bridge Yes Re-evaluate Re-evaluate experimental design Slow_Taper->Re-evaluate Consider_Bridge->Re-evaluate

References

Technical Support Center: Dapoxetine and Phosphodiesterase-5 Inhibitor Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the interactions between dapoxetine and phosphodiesterase-5 (PDE5) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.

I. Analytical Methodologies: Troubleshooting & FAQs

This section focuses on overcoming common hurdles in the simultaneous quantification of this compound and PDE5 inhibitors in various matrices.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the simultaneous quantification of this compound and a PDE5 inhibitor (e.g., sildenafil, tadalafil) in plasma samples?

A1: The most robust and widely used method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex biological matrices. Several validated reversed-phase high-performance liquid chromatography (RP-HPLC) methods with UV detection have also been successfully developed and can be a cost-effective alternative.[3][4][5][6]

Q2: Are there any known significant pharmacokinetic interactions between this compound and PDE5 inhibitors that I should be aware of when designing my study?

A2: Clinical studies have shown no clinically important pharmacokinetic interactions between this compound and tadalafil or sildenafil.[1][2] Tadalafil does not significantly affect the pharmacokinetics of this compound.[1] While sildenafil has been observed to slightly increase the area under the curve (AUC) of this compound by about 22%, this effect is not considered clinically significant.[1] this compound does not appear to alter the pharmacokinetics of either tadalafil or sildenafil.[1][2]

Q3: What are the common challenges in developing a simultaneous analytical method for this compound and a PDE5 inhibitor?

A3: Challenges can include achieving adequate separation of the analytes and their metabolites, managing matrix effects from biological samples, and ensuring the stability of the drugs during sample preparation and analysis.[5][7][8] For spectrophotometric methods, overcoming spectral overlap between the compounds is a primary hurdle.[7]

Troubleshooting Guide: Chromatographic Analysis
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust the mobile phase pH to ensure complete ionization or non-ionization of the analytes. - Use a new column or a guard column. - Reduce the injection volume or sample concentration.
Low Sensitivity/Poor Signal-to-Noise - Suboptimal mass spectrometry parameters. - Ion suppression due to matrix effects. - Low extraction recovery.- Optimize MS parameters (e.g., cone voltage, collision energy) for each analyte. - Employ more effective sample clean-up techniques like solid-phase extraction (SPE). - Evaluate and optimize the extraction procedure to improve recovery rates.
Inconsistent Retention Times - Fluctuations in mobile phase composition. - Temperature variations. - Pump malfunction.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a stable temperature. - Check the HPLC/UPLC system for leaks and ensure proper pump performance.
Co-elution of Analytes or with Matrix Components - Inadequate chromatographic separation.- Modify the mobile phase gradient or composition. - Try a different column chemistry (e.g., C18, phenyl-hexyl). - Adjust the flow rate.

II. In-Vitro Studies: Troubleshooting & FAQs

This section addresses potential issues and unexpected findings in cell-based and enzyme-inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for the metabolism of this compound and PDE5 inhibitors?

A1: this compound is primarily metabolized by cytochrome P450 isoenzymes CYP2D6 and CYP3A4.[9][10][11][12][13] Sildenafil and tadalafil are predominantly metabolized by CYP3A4. Given the shared metabolic pathway of CYP3A4, there is a theoretical potential for interaction, although in-vivo studies have shown this is not clinically significant.[14]

Q2: Can PDE5 inhibitors have a direct effect on the serotonin pathway in in-vitro models?

A2: Yes, some studies have shown that sildenafil can stimulate the activity of the serotonin transporter (SERT) in cell lines.[15] This is an important consideration as it could represent a confounding factor in in-vitro experiments designed to study the combined effects of this compound (a serotonin reuptake inhibitor) and a PDE5 inhibitor on serotonergic signaling.

Q3: Are there any known issues with the stability of this compound or PDE5 inhibitors in in-vitro assay conditions?

A3: this compound has been found to be susceptible to degradation under alkaline conditions, while sildenafil is unstable in acidic conditions.[5][6][8] Both are also susceptible to oxidation.[5][6] It is crucial to consider these stability profiles when designing and performing in-vitro experiments, ensuring that buffer conditions and incubation times do not lead to significant drug degradation.

Troubleshooting Guide: In-Vitro Assays
Problem Potential Cause(s) Suggested Solution(s)
Unexpected Synergistic or Antagonistic Effect - Off-target effects of one or both drugs. - Direct interaction of the PDE5 inhibitor with the serotonin pathway.[15]- Perform control experiments with each drug individually to establish baseline effects. - Use specific inhibitors or activators of the NO/cGMP and serotonin pathways to dissect the mechanism of the observed interaction.
High Variability Between Replicates - Inconsistent cell seeding density. - Pipetting errors. - Edge effects in multi-well plates.- Ensure a homogenous cell suspension and consistent cell counts for each experiment. - Calibrate pipettes regularly and use reverse pipetting for viscous solutions. - Avoid using the outer wells of plates or fill them with a buffer to maintain humidity.
Low or No Drug Effect - Drug degradation. - Incorrect drug concentration. - Low expression of the target protein in the cell line.- Verify drug stability under assay conditions. - Confirm the concentration of stock solutions and perform a dose-response curve. - Use Western blotting or qPCR to confirm the expression of SERT and PDE5 in your cell model.

III. In-Vivo Studies: Troubleshooting & FAQs

This section provides guidance for researchers conducting animal studies on the interaction between this compound and PDE5 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the recommended animal models for studying premature ejaculation (PE) and erectile dysfunction (ED)?

A1: For PE, rat models are commonly used, where ejaculation latency is a key parameter.[16][17][18][19] "Hyper-sexual" or rapid ejaculating rat strains can be particularly useful.[16] For ED, rodent models are also prevalent, with intracavernous pressure (ICP) measurement upon cavernous nerve stimulation being a gold standard for assessing erectile function.[20]

Q2: What are potential confounding factors in in-vivo studies of this compound and PDE5 inhibitors?

A2: Stress can significantly impact sexual behavior in animal models and may mask or alter the effects of the drugs being studied.[16] The anxiolytic effects of sildenafil, as observed in some studies, could also influence behavioral outcomes.[21] It is important to acclimatize animals to the experimental procedures and environment to minimize stress.

Q3: Are there any known side effects of the combined administration in animal models that could affect the study outcome?

A3: In human clinical trials, the most common adverse events with this compound include nausea, dizziness, and headache.[22][23][24][25] While direct translation to animal models can be difficult, it is important to monitor for any signs of distress or altered behavior that could be indicative of side effects and potentially confound the interpretation of the results.

Troubleshooting Guide: In-Vivo Experiments
Problem Potential Cause(s) Suggested Solution(s)
High Variability in Ejaculation Latency or Erectile Function - Inter-animal variability in sexual behavior. - Inconsistent drug administration. - Environmental stressors.- Use a sufficient number of animals per group to account for biological variability. - Ensure accurate and consistent dosing for all animals. - Acclimatize animals to the testing environment and handle them consistently.
No Significant Effect of Drug Combination - Inappropriate animal model. - Insufficient drug dosage. - Timing of drug administration relative to behavioral testing is not optimal.- Select an animal model that is known to be responsive to both classes of drugs. - Perform dose-response studies for each drug individually before testing the combination. - Optimize the timing of drug administration based on the known pharmacokinetic profiles of the drugs in the chosen species.
Unexpected Behavioral Changes - Anxiolytic or other central nervous system effects of the drugs.[21] - Drug-induced malaise or discomfort.- Include a comprehensive battery of behavioral tests to assess for off-target effects. - Carefully observe animals for any signs of adverse effects and record them systematically.

IV. Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (60 mg) When Co-administered with Tadalafil (20 mg) or Sildenafil (100 mg)

Parameter This compound Alone This compound + Tadalafil This compound + Sildenafil
Cmax (ng/mL) 549527543
Tmax (hr) 1.41.51.4
AUCinf (ng·hr/mL) 324131963949
t1/2 (hr) 17.116.514.8
Data synthesized from clinical trial results. The 22% increase in this compound AUCinf with sildenafil was not deemed clinically significant.[1]

Table 2: Common Adverse Events Reported in Clinical Trials of this compound Co-administered with a PDE5 Inhibitor

Adverse Event Placebo + PDE5i (%) This compound + PDE5i (%)
Nausea 2.09.2
Headache 2.44.4
Diarrhea 0.83.6
Dizziness 1.22.4
Postural Dizziness 0.02.4
Incidence of treatment-emergent adverse events (TEAEs) was 20.0% in the placebo group and 29.6% in the this compound group.[22][23]

V. Experimental Protocols & Visualizations

Protocol: Simultaneous Quantification of this compound and Sildenafil in Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., deuterated this compound and sildenafil).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: [Precursor Ion] -> [Product Ion]

      • Sildenafil: [Precursor Ion] -> [Product Ion]

      • Internal Standards: [Precursor Ion] -> [Product Ion]

    • Optimize cone voltage and collision energy for each transition.

Visualizations

Signaling_Pathways cluster_this compound This compound Action cluster_PDE5i PDE5 Inhibitor Action cluster_Interaction Potential In-Vitro Interaction This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits SynapticSerotonin Increased Synaptic Serotonin SERT->SynapticSerotonin Leads to PDE5i PDE5 Inhibitor (e.g., Sildenafil) PDE5 Phosphodiesterase-5 (PDE5) PDE5i->PDE5 Inhibits cGMP Increased cGMP PDE5->cGMP Leads to Sildenafil_effect Sildenafil SERT_activity SERT Activity Sildenafil_effect->SERT_activity May Stimulate

Caption: Signaling pathways of this compound and PDE5 inhibitors.

Experimental_Workflow cluster_InVitro In-Vitro Study cluster_InVivo In-Vivo Study CellCulture Cell Culture (e.g., expressing SERT and PDE5) DrugTreatment Treat with this compound, PDE5i, or Combination CellCulture->DrugTreatment Assay Perform Assay (e.g., Serotonin Uptake, cGMP levels) DrugTreatment->Assay DataAnalysis_invitro Data Analysis Assay->DataAnalysis_invitro AnimalModel Select Animal Model (e.g., Rat model for PE/ED) DrugAdmin Administer this compound, PDE5i, or Combination AnimalModel->DrugAdmin BehavioralTest Behavioral Testing (e.g., Ejaculation Latency, ICP) DrugAdmin->BehavioralTest DataAnalysis_invivo Data Analysis BehavioralTest->DataAnalysis_invivo Troubleshooting_Logic Problem Unexpected Result (e.g., no effect, high variability) CheckMethod Verify Analytical Method (e.g., accuracy, precision, stability) Problem->CheckMethod CheckProtocol Review Experimental Protocol (e.g., dosage, timing, controls) Problem->CheckProtocol CheckModel Evaluate In-Vitro/In-Vivo Model (e.g., cell line, animal strain) Problem->CheckModel Optimize Optimize and Re-run Experiment CheckMethod->Optimize CheckProtocol->Optimize CheckModel->Optimize

References

Validation & Comparative

Dapoxetine vs. Other SSRIs for Premature Ejaculation: A Comparative Clinical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical evidence comparing the efficacy and safety of on-demand dapoxetine with traditional selective serotonin reuptake inhibitors for the management of premature ejaculation.

For researchers and drug development professionals navigating the therapeutic landscape of premature ejaculation (PE), the distinction between the specifically developed short-acting selective serotonin reuptake inhibitor (SSRI) this compound and the off-label use of conventional SSRIs is a critical area of investigation. This guide provides a comparative analysis based on available clinical trial data, focusing on efficacy, safety, and methodological considerations.

Mechanism of Action: A Shared Pathway with a Key Pharmacokinetic Difference

This compound, like other SSRIs such as paroxetine, sertraline, and fluoxetine, exerts its therapeutic effect by inhibiting the neuronal reuptake of serotonin.[1][2] This leads to an increased concentration of serotonin in the synaptic cleft, enhancing its action at pre- and postsynaptic receptors.[1][3] The ejaculatory process is mediated by the sympathetic nervous system, with key control centers in the brainstem and spinal cord.[2] By potentiating serotonergic neurotransmission, SSRIs are thought to modulate the ejaculatory reflex at a supraspinal level.[4]

The primary distinction of this compound lies in its pharmacokinetic profile. It is rapidly absorbed and eliminated from the body, with a time to maximum plasma concentration of approximately 1 to 2 hours and a short half-life.[1][2] This "on-demand" characteristic makes it suitable for administration shortly before sexual activity, contrasting with the daily dosing regimen typically required for other SSRIs to achieve a steady-state concentration.[3][5]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin->5HT_Receptor Binds to Delayed_Ejaculation Delayed Ejaculation Signal 5HT_Receptor->Delayed_Ejaculation Activates SSRIs This compound & Other SSRIs SSRIs->SERT Inhibits

Figure 1: General Signaling Pathway of SSRIs in PE

Comparative Efficacy in Clinical Trials

The primary endpoint in most clinical trials for PE is the Intravaginal Ejaculatory Latency Time (IELT), measured in minutes. Patient-reported outcomes (PROs), such as perceived control over ejaculation and satisfaction with sexual intercourse, are also crucial secondary endpoints.

Intravaginal Ejaculatory Latency Time (IELT)

Clinical studies have consistently demonstrated that both this compound and other SSRIs are more effective than placebo in increasing IELT.[6] However, direct head-to-head comparisons reveal nuances in their efficacy.

A meta-analysis and several randomized controlled trials have compared on-demand this compound with daily paroxetine.[7][8] While both treatments show significant improvements in IELT, some studies suggest that daily paroxetine may lead to a greater increase in IELT compared to on-demand this compound.[9] For instance, one study found that 60 mg of this compound was more effective than 30 mg of this compound and daily paroxetine in increasing IELT.[8][10] Another study, however, concluded that daily paroxetine was superior to on-demand this compound in prolonging IELT.[9]

Comparisons with other SSRIs show varied results. One study comparing on-demand sertraline and this compound found that while both were effective, the sertraline group showed better results in ejaculation latency.[11] In contrast, a study comparing daily citalopram with on-demand and daily this compound found citalopram to be superior in increasing IELT.[12] A trial comparing fluoxetine and this compound found that this compound led to a greater reduction in PE symptoms.[13]

Table 1: Comparative IELT Data from Select Clinical Trials

Drug RegimenBaseline IELT (seconds)Post-treatment IELT (seconds)IELT IncreaseReference
This compound vs. Paroxetine
This compound 30 mg (on-demand)~45-117%[8][10]
This compound 60 mg (on-demand)~45-170%[8][10]
Paroxetine 20 mg (daily)~45-117%[8][10]
This compound vs. Paroxetine vs. Clomipramine
This compound 60 mg (on-demand)35184426%[14]
Paroxetine 20 mg (daily)32178456%[14]
Clomipramine 50 mg (daily)34169397%[14]
This compound vs. Sertraline
This compound 30 mg (on-demand)42.6150.6253%[11]
Sertraline 50 mg (on-demand)39156.6301%[11]
This compound 30 mg (on-demand)51.6176.4242%[15]
Sertraline (failed prior treatment)52.2167.4221%[15]
This compound vs. Citalopram vs. Silodosin
Citalopram 20 mg (daily)110.4391.2254%[12]
This compound 30 mg (daily)--220% (median gain)[12]
This compound 30 mg (on-demand)--197% (median gain)[12]
Sertraline (On-demand vs. Daily)
Sertraline 50 mg (on-demand)101.6265.9162%[16][17]
Sertraline 50 mg (daily, 100mg total)102.5353.8245%[16][17]

Note: Baseline and post-treatment IELT values are means or geometric means as reported in the respective studies. Percentage increases are calculated for illustrative purposes and may not be directly comparable across studies due to different methodologies.

Patient-Reported Outcomes (PROs)

PROs, including perceived control over ejaculation, satisfaction with sexual intercourse, and distress related to ejaculation, are critical for evaluating the overall clinical benefit of a treatment. Studies consistently show that both this compound and other SSRIs lead to significant improvements in these measures compared to placebo.[1][6]

In a comparative study, daily paroxetine treatment significantly improved control over ejaculation and reduced personal distress more than on-demand this compound 30 mg and daily fluoxetine 20 mg.[18] However, a meta-analysis comparing this compound and paroxetine did not find a significant difference in intercourse satisfaction.[7]

Safety and Tolerability Profile

The adverse event profiles of this compound and other SSRIs are a key differentiating factor. Due to its short half-life, on-demand this compound is generally associated with a lower incidence of certain side effects compared to the daily administration of other SSRIs.[18]

Common adverse events associated with SSRIs include nausea, headache, dizziness, and diarrhea.[7][14] A meta-analysis comparing this compound and paroxetine found that patients receiving this compound had a lower incidence of headache and nausea but a higher incidence of diarrhea.[7] One study noted that treatment was discontinued due to side effects in 8 patients in the paroxetine group and 9 in the fluoxetine group, while no patients in the this compound group discontinued treatment for this reason.[18]

Table 2: Comparative Adverse Events from a Meta-Analysis (this compound vs. Paroxetine)

Adverse EventOdds Ratio (this compound vs. Paroxetine)95% Confidence IntervalReference
Headache2.411.56 - 3.70[7]
Nausea1.551.13 - 2.11[7]
Diarrhea0.460.31 - 0.68[7]
Erectile Dysfunction2.610.62 - 10.93[7]
Loss of Libido0.410.16 - 1.04[7]
Dizziness1.520.91 - 2.55[7]

Note: An odds ratio greater than 1 suggests a higher incidence in the paroxetine group, while an odds ratio less than 1 suggests a higher incidence in the this compound group.

Experimental Protocols: A Methodological Overview

The clinical trials comparing this compound with other SSRIs for PE generally follow a similar design, though specific parameters can vary.

Patient_Recruitment Patient Recruitment (Lifelong PE, IELT < 2 min) Inclusion_Exclusion Inclusion/Exclusion Criteria Screening Patient_Recruitment->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Group_A Group A (e.g., On-demand this compound) Randomization->Group_A Group_B Group B (e.g., Daily Paroxetine) Randomization->Group_B Group_C Group C (e.g., Daily Sertraline) Randomization->Group_C Placebo Placebo Group (Optional) Randomization->Placebo Treatment_Period Treatment Period (e.g., 8-12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Placebo->Treatment_Period Data_Collection Data Collection (IELT, PROs, Adverse Events) Treatment_Period->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Figure 2: Typical Clinical Trial Workflow for PE Treatments
Key Methodological Components:

  • Patient Population: The majority of studies enroll adult men (typically 18-64 years old) in stable, monogamous relationships who meet the diagnostic criteria for lifelong PE, often defined by an IELT of less than one or two minutes.[1][14]

  • Study Design: Randomized, controlled trials are the gold standard. These may be double-blind or open-label and often involve a placebo arm or an active comparator.[14]

  • Interventions and Dosages:

    • This compound: Typically administered "on-demand" 1-3 hours before anticipated sexual activity, with doses of 30 mg or 60 mg.[2][10]

    • Other SSRIs: Prescribed as a daily dose (e.g., paroxetine 20 mg, sertraline 50-100 mg, fluoxetine 20 mg, citalopram 20 mg).[16][18][19] Some studies have explored on-demand use of other SSRIs as well.[16]

  • Outcome Measures:

    • Primary: Change from baseline in IELT, measured by the partner with a stopwatch.[10][14]

    • Secondary: Validated questionnaires such as the Premature Ejaculation Profile (PEP) to assess PROs.[9][18]

  • Treatment Duration: Typically ranges from 4 to 12 weeks.[9][14][16]

Conclusion

The available clinical evidence indicates that both on-demand this compound and daily traditional SSRIs are effective treatments for premature ejaculation, significantly improving IELT and patient-reported outcomes compared to placebo.

  • This compound offers the distinct advantage of an on-demand dosing regimen, which may lead to better tolerability and fewer side effects for some patients.[18] Its rapid onset and short half-life are specifically tailored for the treatment of PE.[3][20]

  • Traditional SSRIs , such as paroxetine, sertraline, and citalopram, when used off-label in a daily dosing schedule, may in some instances provide a greater increase in IELT.[9][12] However, this can be associated with a higher incidence of systemic side effects due to continuous drug exposure.[16]

The choice between this compound and other SSRIs should be individualized based on the patient's specific needs, the severity of their condition, their tolerance for potential side effects, and their preference for on-demand versus daily medication. For researchers and drug development professionals, further head-to-head trials with standardized methodologies and a focus on long-term efficacy and safety are warranted to further delineate the comparative benefits of these treatment modalities.

References

Dapoxetine's Efficacy in Premature Ejaculation Validated by Stopwatch-Measured IELT: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Dapoxetine's efficacy in the treatment of premature ejaculation (PE), with a specific focus on stopwatch-measured Intravaginal Ejaculatory Latency Time (IELT) as the primary endpoint. Through a systematic review of clinical trial data, this document compares this compound with other therapeutic alternatives and details the experimental protocols utilized in these pivotal studies.

Quantitative Analysis of IELT

This compound, a short-acting selective serotonin reuptake inhibitor (SSRI), has been extensively studied in randomized, double-blind, placebo-controlled trials, demonstrating a significant increase in IELT.[1][2][3][4][5] The tables below summarize the key quantitative data from major clinical studies, comparing the effects of this compound and other common treatments for PE.

Table 1: Efficacy of On-Demand this compound on IELT (in minutes)

Study/AnalysisTreatment GroupBaseline IELT (min)Post-treatment IELT (min)Mean Increase in IELT (min)
Integrated Analysis of 5 Phase III studiesPlacebo0.91.91.0
This compound 30 mg0.93.1-3.22.2-2.3
This compound 60 mg0.93.5-3.62.6-2.7
Phase 3 Trial (22 countries)Placebo0.91.91.0
This compound 30 mg0.93.22.3
This compound 60 mg0.93.52.6

Data compiled from multiple sources.[3][6]

Table 2: Comparison of this compound with Other Oral Therapies for PE

StudyTreatment GroupBaseline IELT (sec)Post-treatment IELT (sec)Fold Increase in IELT
Comparative StudyParoxetine 20 mg/day44.9 ± 25.1-2.17
This compound 30 mg (on-demand)44.9 ± 25.1-2.17
This compound 60 mg (on-demand)44.9 ± 25.1-2.70
Comparative StudyThis compound 60 mg (on-demand)351845.26
Paroxetine 20 mg/day321785.56
Clomipramine 50 mg/day341694.97

Data compiled from multiple sources.[7][8]

Experimental Protocols

The clinical trials evaluating the efficacy of this compound have followed rigorous and standardized methodologies. A typical experimental protocol is outlined below.

1. Patient Population:

  • Inclusion Criteria: Adult males (typically 18 years or older) in a stable, monogamous sexual relationship for at least six months.[9] Diagnosis of premature ejaculation according to the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition, Text Revision (DSM-IV-TR) criteria for at least six months prior to the study.[6][9] A baseline stopwatch-measured IELT of less than or equal to 2 minutes in at least 75% of sexual intercourse events.[3][6]

  • Exclusion Criteria: History of other sexual dysfunctions, significant medical or psychiatric conditions, and use of medications known to affect sexual function.[9]

2. Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled, parallel-group design is commonly employed.[6][10]

  • The study typically consists of a pre-randomization screening phase (including a baseline period of several weeks to establish baseline IELT) and a double-blind treatment phase (commonly 12 to 24 weeks).[6][9][10]

3. Intervention:

  • Patients are randomly assigned to receive either this compound (30 mg or 60 mg) or a matching placebo.[6]

  • The medication is administered "on-demand," typically 1 to 3 hours before anticipated sexual intercourse.[6]

4. Efficacy Measurement:

  • The primary efficacy endpoint is the change from baseline in IELT, measured by the female partner using a stopwatch during each episode of sexual intercourse.[3][6][10]

  • Secondary endpoints often include patient-reported outcomes such as perceived control over ejaculation, satisfaction with sexual intercourse, and reduction in personal distress related to ejaculation, often assessed using validated questionnaires like the Premature Ejaculation Profile (PEP).[6]

5. Safety Assessment:

  • Safety and tolerability are monitored throughout the study by recording treatment-emergent adverse events (AEs), vital signs, and laboratory tests.[6][10] The most common AEs associated with this compound include nausea, dizziness, diarrhea, and headache.[6]

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the research process and the mechanism of action of this compound, the following diagrams are provided.

G cluster_screening Screening & Baseline Phase cluster_randomization Randomization cluster_treatment Double-Blind Treatment Phase cluster_analysis Data Analysis & Outcomes Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Assessment Inclusion/Exclusion Criteria Assessment Patient Recruitment->Inclusion/Exclusion Criteria Assessment Baseline IELT Measurement (Stopwatch) Baseline IELT Measurement (Stopwatch) Inclusion/Exclusion Criteria Assessment->Baseline IELT Measurement (Stopwatch) Randomization Randomization Baseline IELT Measurement (Stopwatch)->Randomization Placebo Group Placebo Group Randomization->Placebo Group This compound 30mg Group This compound 30mg Group Randomization->this compound 30mg Group This compound 60mg Group This compound 60mg Group Randomization->this compound 60mg Group IELT Measurement (Ongoing) IELT Measurement (Ongoing) Placebo Group->IELT Measurement (Ongoing) Patient-Reported Outcomes Patient-Reported Outcomes Placebo Group->Patient-Reported Outcomes Adverse Event Monitoring Adverse Event Monitoring Placebo Group->Adverse Event Monitoring This compound 30mg Group->IELT Measurement (Ongoing) This compound 30mg Group->Patient-Reported Outcomes This compound 30mg Group->Adverse Event Monitoring This compound 60mg Group->IELT Measurement (Ongoing) This compound 60mg Group->Patient-Reported Outcomes This compound 60mg Group->Adverse Event Monitoring Primary Endpoint Analysis (Change in IELT) Primary Endpoint Analysis (Change in IELT) IELT Measurement (Ongoing)->Primary Endpoint Analysis (Change in IELT) Secondary Endpoint Analysis Secondary Endpoint Analysis Patient-Reported Outcomes->Secondary Endpoint Analysis Safety Profile Assessment Safety Profile Assessment Adverse Event Monitoring->Safety Profile Assessment

Caption: Typical experimental workflow for a this compound clinical trial.

G cluster_pathway Ejaculatory Control Pathway cluster_mechanism This compound's Mechanism of Action Supraspinal Centers (Brain) Supraspinal Centers (Brain) Spinal Ejaculatory Generator (L3-L5) Spinal Ejaculatory Generator (L3-L5) Supraspinal Centers (Brain)->Spinal Ejaculatory Generator (L3-L5) Modulatory Signals Delayed Ejaculation Delayed Ejaculation Sympathetic & Somatic Nerves Sympathetic & Somatic Nerves Spinal Ejaculatory Generator (L3-L5)->Sympathetic & Somatic Nerves Efferent Signals Ejaculation Ejaculation Sympathetic & Somatic Nerves->Ejaculation This compound This compound Inhibition of Serotonin Transporter (SERT) Inhibition of Serotonin Transporter (SERT) This compound->Inhibition of Serotonin Transporter (SERT) Increased Serotonin in Synaptic Cleft Increased Serotonin in Synaptic Cleft Inhibition of Serotonin Transporter (SERT)->Increased Serotonin in Synaptic Cleft Enhanced Serotonergic Neurotransmission Enhanced Serotonergic Neurotransmission Increased Serotonin in Synaptic Cleft->Enhanced Serotonergic Neurotransmission Enhanced Serotonergic Neurotransmission->Supraspinal Centers (Brain) Inhibitory Effect on Ejaculatory Reflex

Caption: Signaling pathway of ejaculation and this compound's mechanism.

Mechanism of Action

The ejaculatory reflex is a complex process involving both the central and peripheral nervous systems.[11] Key neurotransmitters, particularly serotonin (5-hydroxytryptamine or 5-HT), play a crucial role in modulating this reflex.[11] Serotonin generally exerts an inhibitory effect on ejaculation.[11]

This compound is a potent, short-acting selective serotonin reuptake inhibitor (SSRI).[12][13] Its mechanism of action in premature ejaculation is believed to be the inhibition of the presynaptic serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft.[12][13] This enhancement of serotonergic neurotransmission at postsynaptic receptors in the central nervous system is thought to delay the ejaculatory reflex.[12] Unlike other SSRIs used off-label for PE, this compound is rapidly absorbed and eliminated from the body, making it suitable for on-demand use.[12][13]

Conclusion

The evidence from numerous randomized controlled trials robustly supports the efficacy of on-demand this compound (30 mg and 60 mg) in significantly prolonging stopwatch-measured IELT in men with premature ejaculation. The data consistently demonstrates a dose-dependent improvement in ejaculatory latency time, alongside benefits in patient-reported outcomes such as control over ejaculation and satisfaction with sexual intercourse. When compared to other oral therapies, this compound offers a valuable on-demand treatment option with a well-documented efficacy and safety profile. The standardized experimental protocols used in these trials provide a strong foundation for the clinical validation of this compound's therapeutic benefits.

References

A Head-to-Head Comparison of Dapoxetine 30 mg and 60 mg: Efficacy and Safety in the Management of Premature Ejaculation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of the 30 mg and 60 mg doses of dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI) for the treatment of premature ejaculation (PE). The following sections detail the clinical efficacy and safety profiles of both dosages, supported by data from pivotal clinical trials. Methodologies of the key experiments are described to provide a thorough understanding of the data generation process.

Mechanism of Action

This compound is a potent SSRI that inhibits the serotonin transporter, leading to increased serotonin action at the presynaptic and postsynaptic clefts.[1] This modulation of the serotonergic pathway is thought to be the primary mechanism for delaying ejaculation.[2] The ejaculatory process is mediated by the sympathetic nervous system, and key brain regions involved include the medial preoptic and paraventricular nuclei.[1] Animal studies have shown that this compound inhibits the ejaculatory expulsion reflex at the supraspinal level by modulating the activity of lateral paragigantocellular nucleus neurons.[1]

cluster_cns Central Nervous System cluster_pns Peripheral Nervous System Serotonergic Pathways Serotonergic Pathways Ejaculatory Control Centers Ejaculatory Control Centers Serotonergic Pathways->Ejaculatory Control Centers influences Spinal Reflex Arc Spinal Reflex Arc Ejaculatory Control Centers->Spinal Reflex Arc inhibitory signals to Delayed Ejaculation Delayed Ejaculation Spinal Reflex Arc->Delayed Ejaculation results in This compound This compound Serotonin Reuptake Inhibition Serotonin Reuptake Inhibition This compound->Serotonin Reuptake Inhibition acts on Increased Synaptic Serotonin Increased Synaptic Serotonin Serotonin Reuptake Inhibition->Increased Synaptic Serotonin Increased Synaptic Serotonin->Serotonergic Pathways modulates Genital Sensory Input Genital Sensory Input Genital Sensory Input->Spinal Reflex Arc activates

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Efficacy Comparison

The clinical efficacy of this compound has been evaluated in numerous large-scale, randomized, double-blind, placebo-controlled phase III trials.[3][4] The primary endpoints in these studies were stopwatch-measured Intravaginal Ejaculatory Latency Time (IELT) and patient-reported outcomes (PROs), assessed using the Premature Ejaculation Profile (PEP) questionnaire.

Intravaginal Ejaculatory Latency Time (IELT)

Data from a pooled analysis of five phase III trials demonstrated a statistically significant increase in IELT for both this compound doses compared to placebo.[3] While both doses were effective, the 60 mg dose showed a numerically greater increase in IELT.

Efficacy OutcomePlaceboThis compound 30 mgThis compound 60 mg
Mean IELT at 12 Weeks (minutes) 1.93.13.6
Geometric Mean IELT at 12 Weeks (minutes) 1.32.02.3
Geometric Mean Fold Increase in IELT from Baseline 1.62.53.0
Data from a pooled analysis of five phase III trials.[3]
Patient-Reported Outcomes (PROs)

The Premature Ejaculation Profile (PEP) is a validated questionnaire used to assess key aspects of premature ejaculation from the patient's perspective. It includes domains for perceived control over ejaculation, satisfaction with sexual intercourse, personal distress, and interpersonal difficulty. In a pooled analysis, both 30 mg and 60 mg doses of this compound demonstrated significant improvements in all PEP measures compared to placebo.[5]

Patient-Reported Outcome (PEP)PlaceboThis compound 30 mgThis compound 60 mg
"Good" or "Very Good" Control Over Ejaculation at 12 Weeks 11.2%26.2%30.2%
"Good" or "Very Good" Satisfaction with Sexual Intercourse at 12 Weeks 24.4%37.9%42.8%
"Slightly Better," "Better," or "Much Better" PE at 12 Weeks 36.0%62.1%71.7%
Data from a pooled analysis of phase III trials.[5]

Safety and Tolerability Comparison

The safety profile of this compound has been extensively studied. The most common treatment-emergent adverse events (TEAEs) are dose-dependent. A pooled analysis of five phase III trials provides a clear comparison of the incidence of common adverse events.[3]

Adverse EventPlaceboThis compound 30 mgThis compound 60 mg
Nausea 1.2%11.0%22.2%
Dizziness 2.2%5.8%10.9%
Headache 4.1%5.6%8.8%
Diarrhea 1.9%3.5%6.9%
Somnolence 0.7%3.1%4.7%
Fatigue 1.0%2.0%4.1%
Insomnia 1.0%1.5%2.9%
Nasopharyngitis 2.4%2.9%2.5%
Data from a pooled analysis of five phase III trials.[3]

Discontinuation rates due to adverse events were also dose-dependent. In a 24-week study, discontinuation due to AEs was 1.3% for placebo, 3.9% for this compound 30 mg, and 8.2% for this compound 60 mg.[4]

Experimental Protocols

The data presented in this guide are derived from rigorously designed clinical trials. The following sections outline the typical methodologies employed in these studies.

Study Design

The majority of the pivotal studies were randomized, double-blind, placebo-controlled, parallel-group, phase III trials.[4] Participants were typically men aged 18 years or older who met the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition, Text Revision (DSM-IV-TR) criteria for premature ejaculation.[4] A common inclusion criterion was an IELT of 2 minutes or less in at least 75% of intercourse events during a baseline period.[4]

cluster_treatment Double-Blind Treatment Arms Screening Screening Baseline Phase Baseline Phase Screening->Baseline Phase Eligible Participants Randomization Randomization Baseline Phase->Randomization Meet Inclusion Criteria This compound 30 mg This compound 30 mg Randomization->this compound 30 mg This compound 60 mg This compound 60 mg Randomization->this compound 60 mg Placebo Placebo Randomization->Placebo Treatment Phase (12-24 weeks) Treatment Phase (12-24 weeks) Follow-up Follow-up Treatment Phase (12-24 weeks)->Follow-up This compound 30 mg->Treatment Phase (12-24 weeks) This compound 60 mg->Treatment Phase (12-24 weeks) Placebo->Treatment Phase (12-24 weeks)

Figure 2: Typical experimental workflow for a phase III this compound clinical trial.
Efficacy Assessment

Intravaginal Ejaculatory Latency Time (IELT): The primary efficacy endpoint in most trials was the change from baseline in IELT.[4] This was measured by the female partner using a stopwatch.[4] The stopwatch was started at the time of vaginal penetration and stopped at the time of intravaginal ejaculation.[6] Participants were typically instructed to attempt sexual intercourse at least three times per week.

Patient-Reported Outcomes (PROs): The Premature Ejaculation Profile (PEP) was a key secondary endpoint.[4] This self-administered questionnaire consists of four questions assessing:

  • Perceived control over ejaculation

  • Satisfaction with sexual intercourse

  • Personal distress related to ejaculation

  • Interpersonal difficulty related to ejaculation

Each question is answered on a 5-point Likert-type scale.[7]

Safety Assessment

Safety and tolerability were assessed through the monitoring and recording of all adverse events (AEs).[4] AEs were typically solicited through non-leading questions at each study visit and were also spontaneously reported by the participants. The investigator assessed the severity of each AE and its potential relationship to the study medication. Standardized terminology, often from the Medical Dictionary for Regulatory Activities (MedDRA), was used to classify AEs.

Conclusion

Both 30 mg and 60 mg doses of this compound are effective in treating premature ejaculation, demonstrating statistically significant improvements in IELT and patient-reported outcomes compared to placebo.[3][5] The 60 mg dose generally provides a greater magnitude of effect on efficacy parameters, but this is accompanied by a higher incidence of adverse events, most notably nausea, dizziness, and headache.[3] The choice of dose should be based on an individual's balance of efficacy and tolerability. The rigorous design of the phase III clinical trials provides a strong evidence base for the clinical utility of this compound in the management of premature ejaculation.

References

Cross-validation of analytical methods for Dapoxetine across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated analytical methods for the quantification of Dapoxetine in different matrices, such as bulk drug, pharmaceutical formulations, and human plasma. While direct inter-laboratory cross-validation studies were not identified in the public domain, this document synthesizes data from multiple single-laboratory validation studies to offer an objective comparison of method performance. The information presented herein is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs.

Data Summary of Validated Analytical Methods

The following tables summarize the key performance characteristics of different analytical methods for this compound analysis, as reported in various studies.

High-Performance Liquid Chromatography (HPLC) Methods
Parameter Method 1 Method 2 Method 3 Method 4
Matrix Bulk and Pharmaceutical Dosage FormsBulk and Pharmaceutical Dosage FormsBulk and Pharmaceutical FormulationsHuman Plasma
Column Symmetry C18 (250 mm x 4.6 mm, 3.5 µm)Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm)[1]HiQ-SiL C18 (250 × 4.6 mm, 5 μm)Symmetry C1 (250mm X 4.6mm, 5µm)
Mobile Phase Acetonitrile: Ammonium formate (60:40 v/v), pH 3.5Acetonitrile: Phosphate buffer (40:60 v/v), pH 3.0[1]Methanol: H2O (80:20 v/v)Acetonitrile: Buffer (60:40), pH 3.5
Flow Rate 1.0 mL/min[1]1.0 mL/min[1]Not Specified1.0 ml/min
Detection (UV) 292 nm230 nm[1]239 nm293nm
Retention Time 5.020 ± 0.0078 min4.244 min[1]5.94 ± 0.003 min[2]4.442 min
Linearity Range Not Specified15.0 - 90.0 µg/mL[1]5-30 μg/ml[2]5ppm to 25ppm
Correlation Coefficient (r²) 0.999Not SpecifiedNot Specified0.999
LOD 0.142 µg/mLNot Specified0.135 μg/ml[2]Not Specified
LOQ 0.471 µg/mLNot Specified0.410 μg/ml[2]Not Specified
Accuracy (% Recovery) 98.93 - 99.91%98 - 102%[1]Not Specified88.00 – 106.00 %
Precision (%RSD) < 2%Not SpecifiedNot SpecifiedNot Specified
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
Parameter Method 5 Method 6 Method 7
Matrix Human PlasmaHuman PlasmaHuman Plasma
Column Ultimate XB C18 (4.6 × 50 mm, 5 µm)[3]Acquity UPLC BEH C18Agilent Zorbax Eclipse XDB C18 (4.6 Â 50 mm, 1.8 mm)[4]
Mobile Phase A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile (Gradient)[3]Acetonitrile and 0.1% formic acid in water (Gradient)[5]0.1% formic acid : acetonitrile (60 : 40, v/v)[4]
Flow Rate 0.800 mL/min[3]Not Specified0.5 mL/min[4]
Ionization ESI Positive[3]ESI Positive[5]ESI Positive[6]
MRM Transition (m/z) 306.2→157.2[3]306.3→261.2[5]Not Specified
Linearity Range 2.00 - 1000 ng/mL[3][7][8]1.0 - 200 ng/mL[5]10–6000 ng mL−1[6]
Correlation Coefficient (r²) > 0.99[3]Not SpecifiedNot Specified
LLOQ 2.0 ng/mL[3]1.0 ng/mL (this compound), 0.5 ng/mL (this compound-N-oxide), 0.1 ng/mL (Desmethylthis compound)Not Specified
Accuracy (% Recovery) 99.7 - 104.2%[3][7]Within ±15%Not Specified
Precision (%RSD) < 2.3%[3][7]Within ±15%Not Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the information available in the cited literature and should be adapted and validated by the user for their specific laboratory conditions.

HPLC Method for this compound in Pharmaceutical Formulations (Based on Method 1)
  • Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Symmetry C18, 250 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of HPLC grade Acetonitrile and Ammonium formate buffer (60:40 v/v). The pH of the mobile phase is adjusted to 3.5.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 292 nm.

  • Injection Volume: 20 µL.

  • Standard Solution Preparation: A stock solution of this compound HCl is prepared by dissolving the reference standard in methanol. Working standard solutions are prepared by further diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.

  • Sample Preparation: Tablet powder equivalent to a specific amount of this compound HCl is accurately weighed and dissolved in methanol. The solution is sonicated and then diluted to the final volume with the mobile phase. The resulting solution is filtered through a 0.45 µm filter before injection.

  • Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of this compound in the sample is determined from the calibration curve.

LC-MS/MS Method for this compound in Human Plasma (Based on Method 5)
  • Chromatographic System: A Liquid Chromatograph coupled with a tandem mass spectrometer.

  • Column: Ultimate XB C18, 4.6 × 50 mm, 5 µm particle size.[3]

  • Mobile Phase: A gradient elution is performed using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).[3]

  • Flow Rate: 0.800 mL/min.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[3]

  • MRM Transition: The precursor-to-product ion transition monitored for this compound is m/z 306.2→157.2.[3]

  • Internal Standard (IS): this compound-d7 is used as the internal standard.[3]

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma sample, 25 µL of methanol/water (50:50, v/v) and the internal standard solution are added. The mixture is vortexed and then centrifuged. The supernatant is transferred to a 96-well plate, diluted with methanol/water (50:50, v/v), and injected into the LC-MS/MS system.[3]

  • Quantification: The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in blank plasma.[3]

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Standard This compound Standard Dissolution Dissolution in Solvent Standard->Dissolution Sample This compound Sample (e.g., Tablet) Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: General workflow for HPLC analysis of this compound.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS_Addition Add Internal Standard Plasma->IS_Addition Precipitation Protein Precipitation IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution Supernatant->Dilution Injection Injection into LC-MS/MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for LC-MS/MS analysis of this compound in plasma.

References

Dapoxetine for Premature Ejaculation: A Meta-Analysis of Randomized Controlled Trials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI), is the first oral pharmacological agent specifically developed and approved for the on-demand treatment of premature ejaculation (PE) in adult men. This guide provides a comprehensive meta-analysis of data from randomized controlled trials (RCTs) to objectively evaluate the efficacy and safety of this compound in comparison to placebo. The information is intended to support researchers, scientists, and drug development professionals in their understanding of the clinical profile of this compound.

Efficacy of this compound: Quantitative Analysis

The primary efficacy of this compound in treating premature ejaculation is consistently demonstrated across multiple meta-analyses of randomized controlled trials. The key outcome measures include the Intravaginal Ejaculatory Latency Time (IELT), patient-reported outcomes (PROs) such as perceived control over ejaculation and satisfaction with sexual intercourse, and the Clinical Global Impression of Change (CGIC).

Intravaginal Ejaculatory Latency Time (IELT)

IELT, measured by a stopwatch, is a primary objective endpoint in PE clinical trials. Meta-analyses consistently show that both 30 mg and 60 mg doses of this compound lead to a statistically significant increase in IELT compared to placebo.[1][2][3] The 60 mg dose generally results in a greater increase in IELT than the 30 mg dose.[1][2]

Outcome MeasureThis compound 30 mg vs. PlaceboThis compound 60 mg vs. PlaceboThis compound 60 mg vs. This compound 30 mg
IELT (Mean Difference, minutes) 1.38 - 1.67[4]1.62 - 2.18[4]0.46 - 0.47[2][3]
IELT (Weighted Mean Difference, minutes) 1.38 (95% CI: 1.01-1.75)[4]1.62 (95% CI: 1.40-1.84)[4]
IELT (Fold Increase from Baseline) ~2.5-fold~3.0-fold

Table 1: Summary of Meta-Analyses Findings on Intravaginal Ejaculatory Latency Time (IELT).

Patient-Reported Outcomes (PROs)

Patient-reported outcomes are crucial for assessing the subjective benefits of treatment. This compound has shown significant improvements in various PROs.

Outcome MeasureThis compound (30 mg & 60 mg) vs. Placebo
Patient Global Impression of Change (PGIC) (Risk Ratio) 1.81 - 2.10[1]
Perceived Control Over Ejaculation Significantly Improved[5]
Satisfaction with Sexual Intercourse Significantly Improved[2]
Composite PRO Criteria for Clinical Benefit (CCCB) (Odds Ratio) 2.59 (95% CI: 1.98, 3.39)[3]
Personal Distress Related to Ejaculation (PDRE) (Relative Risk) 1.26 (95% CI: 1.18-1.35)[4]

Table 2: Summary of Meta-Analyses Findings on Patient-Reported Outcomes.

Safety and Tolerability Profile

The safety of this compound has been extensively evaluated in clinical trials. While generally well-tolerated, some adverse events are reported more frequently with this compound than with placebo, and their incidence is often dose-dependent.

Adverse EventThis compound 30 mg (Incidence)This compound 60 mg (Incidence)Placebo (Incidence)
Nausea 8.7% - 11.0%20.1% - 22.2%~2.2%
Dizziness 3.0% - 5.8%6.2% - 10.9%~1.2%
Headache 5.9% - 5.6%6.8% - 8.8%~2.6%
Diarrhea 3.9%6.8%~1.0%
Insomnia CommonCommon
Syncope (Fainting) 0.06%0.23%0.05%

Table 3: Common Adverse Events Associated with this compound from Pooled Analyses.[2][6]

The risk ratio for overall adverse events for this compound (both 30 mg and 60 mg) compared to placebo is approximately 2.36 (95% CI 1.76–3.16).[1][7]

Experimental Protocols

The data presented in this guide are derived from meta-analyses of multiple Phase 3, randomized, double-blind, placebo-controlled trials. While individual study protocols may have slight variations, the general methodology is consistent across the key trials.

Study Design and Patient Population
  • Design: The foundational studies were multicenter, randomized, double-blind, placebo-controlled trials.[8]

  • Participants: The studies enrolled adult men (≥18 years of age) in stable, monogamous, heterosexual relationships who met the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition, Text Revision (DSM-IV-TR) criteria for premature ejaculation.[8][9] A key inclusion criterion was a baseline IELT of ≤2 minutes in at least 75% of intercourse events.[6][8]

Randomization and Blinding

Participants were typically randomized in a 1:1:1 ratio to receive this compound 30 mg, this compound 60 mg, or a matching placebo. Both participants and investigators were blinded to the treatment allocation to minimize bias.

Treatment Protocol

This compound was administered on-demand, approximately 1 to 3 hours before anticipated sexual intercourse.[8][9]

Outcome Measures
  • Primary Endpoint: The primary efficacy outcome was the change from baseline in IELT, as measured by the female partner using a stopwatch.

  • Secondary Endpoints: Secondary outcomes included several patient-reported outcome measures, such as the Premature Ejaculation Profile (PEP), which assesses perceived control over ejaculation, satisfaction with sexual intercourse, and personal distress related to ejaculation.[8][9] The Clinical Global Impression of Change (CGIC) in PE was also a key secondary endpoint.[8]

Statistical Analysis

The meta-analyses pooled data from the individual RCTs. For continuous outcomes like IELT, weighted mean differences (WMD) or mean differences (MD) with 95% confidence intervals (CIs) were calculated. For dichotomous outcomes such as the incidence of adverse events or improvement in PGIC, risk ratios (RR) or odds ratios (OR) with 95% CIs were used.

Visualizing the Meta-Analysis Process and this compound's Mechanism

Meta_Analysis_Workflow cluster_0 Phase 1: Literature Search & Selection cluster_1 Phase 2: Data Synthesis & Analysis cluster_2 Phase 3: Interpretation & Conclusion A Database Search (PubMed, Embase, Cochrane) B Study Screening (Inclusion/Exclusion Criteria) A->B C Data Extraction (IELT, PROs, AEs) B->C D Statistical Analysis (Mean Difference, Risk Ratio) C->D E Heterogeneity Assessment D->E F Publication Bias Evaluation D->F G Summary of Findings (Efficacy & Safety) F->G H Comparison with Alternatives G->H I Clinical Recommendations H->I

Caption: Workflow of a typical meta-analysis of randomized controlled trials.

Dapoxetine_Signaling_Pathway This compound This compound (SSRI) SERT Serotonin Transporter (SERT) This compound->SERT Inhibits SynapticCleft Synaptic Cleft Serotonin Increased Synaptic Serotonin SynapticCleft->Serotonin Leads to PostsynapticReceptor Postsynaptic 5-HT Receptors Serotonin->PostsynapticReceptor Activates EjaculatoryDelay Delayed Ejaculation PostsynapticReceptor->EjaculatoryDelay Results in

References

In Vitro-In Vivo Correlation of Dapoxetine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the pharmacokinetic data of Dapoxetine, focusing on the relationship between its in vitro dissolution and in vivo performance. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data, detailed protocols, and visual workflows to aid in the formulation and development of bioequivalent drug products.

This compound, a selective serotonin reuptake inhibitor (SSRI), is characterized by its rapid absorption and elimination, making it suitable for on-demand treatment of premature ejaculation.[1][2] Understanding the correlation between its in vitro properties, such as dissolution and permeability, and its in vivo pharmacokinetic behavior is crucial for formulation development, ensuring bioequivalence, and potentially waiving in vivo studies. This guide offers a detailed comparison of the available in vitro and in vivo pharmacokinetic data for this compound.

Biopharmaceutical Classification System (BCS) and Permeability

In Vitro Dissolution Data

The dissolution of this compound is pH-dependent, with higher solubility in acidic media.[7] For immediate-release tablets, the dissolution profile is a critical quality attribute that influences the rate of drug absorption. The following table summarizes representative in vitro dissolution data for this compound immediate-release tablets.

Dissolution MediumTime (minutes)Percent Drug Dissolved (%)
0.1 N HCl10> 85
Acetate Buffer (pH 4.5)20> 85
Phosphate Buffer (pH 6.8)30> 85

Table 1: Representative In Vitro Dissolution Profile for this compound Immediate-Release Tablets.

In Vivo Pharmacokinetic Data

Pharmacokinetic studies in healthy male subjects have consistently demonstrated the rapid absorption and elimination of this compound following oral administration. The key pharmacokinetic parameters are summarized in the tables below for 30 mg and 60 mg doses.

Parameter30 mg this compound60 mg this compound
Tmax (hours) ~1.01 - 1.5~1.27 - 1.5
Cmax (ng/mL) ~297 - 338~443 - 498
AUC (ng·h/mL) ~2040~2280

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Healthy Adults (Fasted State).[1][8][9]

The presence of a high-fat meal has a modest impact on the pharmacokinetics of this compound, slightly delaying the rate of absorption but not significantly affecting the overall exposure.[8]

ParameterFasted StateFed State (High-Fat Meal)
Tmax (hours) ~1.5Delayed by ~30 minutes
Cmax (ng/mL) 443398 (11% reduction)
AUC (ng·h/mL) Not significantly affectedNot significantly affected

Table 3: Effect of Food on In Vivo Pharmacokinetic Parameters of 60 mg this compound.[8]

Experimental Protocols

In Vitro Dissolution Testing

A standard USP Apparatus II (paddle apparatus) is typically used for the dissolution testing of this compound immediate-release tablets.[7]

  • Apparatus: USP Apparatus II (Paddle)

  • Dissolution Media: 900 mL of 0.1 N HCl, Acetate Buffer (pH 4.5), and Phosphate Buffer (pH 6.8).

  • Paddle Speed: 50 RPM

  • Temperature: 37 ± 0.5 °C

  • Sampling Times: Aliquots are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).

  • Analysis: The drug concentration in the samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

In Vivo Pharmacokinetic Studies

Pharmacokinetic studies are typically conducted in healthy adult male volunteers under controlled conditions.

  • Study Design: A randomized, open-label, single-dose, crossover, or parallel-group design is often employed.

  • Subjects: Healthy male volunteers.

  • Drug Administration: A single oral dose of this compound (e.g., 30 mg or 60 mg) is administered after an overnight fast. For food-effect studies, the drug is administered after a standardized high-fat meal.

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental methods are used to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

In Vitro to In Vivo Correlation (IVIVC)

The goal of an IVIVC is to establish a predictive mathematical relationship between an in vitro property of a dosage form (dissolution) and an in vivo response (plasma drug concentration or absorption). For a BCS Class II drug like this compound, where dissolution is the rate-limiting step for absorption, a meaningful IVIVC is expected. A successful IVIVC can be a valuable tool in drug development, allowing for the prediction of in vivo performance from in vitro data, which can reduce the need for extensive in vivo bioequivalence studies.

The development of an IVIVC for this compound would involve correlating the in vitro dissolution profiles of different formulations with their corresponding in vivo absorption profiles, typically derived from deconvolution of the plasma concentration-time data.

Visualizing the IVIVC Workflow

The following diagram illustrates the typical workflow for establishing an in vitro-in vivo correlation.

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation IVIVC Model Development invitro_formulation Develop Formulations (e.g., Fast, Medium, Slow Release) invitro_dissolution Conduct In Vitro Dissolution Testing invitro_formulation->invitro_dissolution invitro_data Generate Dissolution Profiles invitro_dissolution->invitro_data correlation_model Establish Mathematical Correlation Model invitro_data->correlation_model In Vitro Data invivo_pk Conduct In Vivo Pharmacokinetic Studies invivo_data Obtain Plasma Concentration-Time Data invivo_pk->invivo_data invivo_absorption Deconvolute to get In Vivo Absorption Profiles invivo_data->invivo_absorption invivo_absorption->correlation_model In Vivo Data validation Validate the Model (Internal and External) correlation_model->validation prediction Predict In Vivo Performance from In Vitro Data validation->prediction Successful Validation

A typical workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Conclusion

The rapid absorption and elimination profile of this compound, as evidenced by extensive in vivo pharmacokinetic data, aligns with its intended use for on-demand therapy. As a BCS Class II compound, its low solubility is a key factor influencing its bioavailability, making in vitro dissolution a critical parameter for formulation development. The establishment of a robust in vitro-in vivo correlation for this compound formulations can significantly streamline the drug development process, reduce the reliance on in vivo studies, and ensure consistent product performance. This guide provides a foundational comparison of the available data to aid researchers in this endeavor.

References

On-Demand Dapoxetine vs. Daily SSRI Administration for Premature Ejaculation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of on-demand dapoxetine and daily selective serotonin reuptake inhibitors (SSRIs) for the treatment of premature ejaculation (PE). The following analysis is based on a comprehensive review of clinical trial data, focusing on efficacy, safety, and pharmacological profiles.

Introduction

Premature ejaculation is a common male sexual dysfunction characterized by ejaculation with minimal sexual stimulation before or shortly after penetration, leading to distress. The mainstay of pharmacological intervention has been the off-label use of daily SSRIs, which are known to delay ejaculation as a side effect. This compound, a short-acting SSRI, is the first compound specifically developed and approved for the on-demand treatment of PE. This guide evaluates the comparative efficacy and safety of these two therapeutic approaches.

Pharmacological Comparison

This compound is a potent selective serotonin reuptake inhibitor (SSRI) with a pharmacokinetic profile that distinguishes it from conventional SSRIs used for daily administration. It is rapidly absorbed and eliminated from the body, making it suitable for on-demand use 1-3 hours before sexual activity. This rapid onset and short half-life minimize the risk of accumulation and some of the side effects associated with chronic SSRI use.

Daily SSRIs, such as paroxetine, sertraline, and fluoxetine, require continuous administration to achieve a steady-state concentration in the body. Their therapeutic effect in delaying ejaculation is a result of long-term neuroadaptation to increased synaptic serotonin levels.

Efficacy Data: A Tabular Comparison

The following tables summarize the quantitative data from key clinical trials comparing on-demand this compound with daily SSRIs.

Table 1: Intravaginal Ejaculatory Latency Time (IELT) in Minutes

TreatmentBaseline IELT (mean)Post-treatment IELT (mean)Fold Increase
On-Demand this compound
This compound 30 mg0.9 min2.84 - 3.2 min~3.1 - 3.6
This compound 60 mg0.9 min3.5 - 3.6 min~3.9 - 4.0
Daily SSRIs
Paroxetine 20 mg/day~0.5 min~3.7 - 8.13 min~7.4 - 16.3
Sertraline 50 mg/day~0.8 min~2.71 - 3.5 min~3.4 - 4.4
Fluoxetine 20 mg/day~0.8 min~2.6 min~3.25
Placebo ~0.9 min~1.9 min~2.1

Note: IELT values are approximated from multiple studies and can vary based on study design and patient population.

Table 2: Patient-Reported Outcomes (PROs)

TreatmentPerceived Control Over Ejaculation (PEP)Satisfaction with Sexual Intercourse (PEP)Clinical Global Impression of Change (CGIC) - % "Better" or "Much Better"
On-Demand this compound
This compound 30 mgSignificant ImprovementSignificant Improvement~31-64%
This compound 60 mgSignificant ImprovementSignificant Improvement~38-68%
Daily SSRIs
Paroxetine 20 mg/daySignificant ImprovementSignificant ImprovementNot consistently reported in comparative trials
Sertraline 50 mg/daySignificant ImprovementSignificant Improvement~37.5%
Fluoxetine 20 mg/daySignificant ImprovementSignificant ImprovementNot consistently reported in comparative trials
Placebo Minimal ImprovementMinimal Improvement~14-24%

PEP: Premature Ejaculation Profile. CGIC: Clinical Global Impression of Change.

Table 3: Common Adverse Events

TreatmentNauseaDizzinessHeadacheDiarrhea
On-Demand this compound ~10-20%~5-11%~5-9%~3-7%
Daily SSRIs Variable, often transientVariableVariableVariable
Paroxetine~21%~14%~17%~9%
Sertraline~22%~11%~14%~11%
Fluoxetine~21%~9%~15%~11%

Note: Adverse event rates for daily SSRIs can vary and tend to be more persistent initially, often subsiding with continued use.

Experimental Protocols of Key Cited Studies

Below are detailed methodologies for representative clinical trials comparing on-demand this compound with daily SSRIs.

This compound vs. Daily Paroxetine
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Men aged 18-65 years with a diagnosis of premature ejaculation according to DSM-IV criteria and a baseline IELT of ≤ 2 minutes.

  • Intervention: Patients were randomized to receive either on-demand this compound (30 mg or 60 mg taken 1-3 hours before intercourse), daily paroxetine (20 mg), or placebo for 12 weeks.

  • Primary Endpoint: Change from baseline in IELT, measured by a stopwatch at each sexual encounter.

  • Secondary Endpoints: Patient-reported outcomes were assessed using the Premature Ejaculation Profile (PEP), which includes measures of perceived control over ejaculation, satisfaction with sexual intercourse, personal distress, and interpersonal difficulty. The Clinical Global Impression of Change (CGIC) was also used for the patient's overall assessment of improvement. Safety and tolerability were monitored through the recording of adverse events.

This compound vs. Daily Sertraline
  • Study Design: A prospective, randomized, open-label, parallel-group study.

  • Participants: Men with lifelong PE, defined as an IELT of <1 minute since their first sexual experiences.

  • Intervention: Patients were randomized to receive either on-demand this compound (30 mg taken 1-3 hours before intercourse) or daily sertraline (50 mg) for 4 weeks.

  • Primary Endpoint: Change in IELT from baseline.

  • Secondary Endpoints: The CGIC and PEP were used to evaluate patient-reported outcomes. Treatment-emergent adverse events were recorded to assess safety.

This compound vs. Daily Fluoxetine
  • Study Design: A randomized clinical trial.

  • Participants: Men aged 18 to 64 with a Premature Ejaculation Diagnostic Tool (PEDT) score of ≥9.

  • Intervention: Participants were randomized into two groups: one receiving daily fluoxetine (20mg) and the other receiving on-demand this compound (30mg) at least once a week for 8 weeks.

  • Primary Endpoint: Change in PE symptoms as measured by the PEDT score.

  • Secondary Endpoints: Marital satisfaction was assessed using the Dyadic Satisfaction-Dyadic Adjustment Scale (DS-DAS).

Visualizing the Mechanisms and Workflow

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for on-demand this compound and daily SSRIs in the context of ejaculatory control.

cluster_0 On-Demand this compound: Acute SERT Inhibition This compound This compound (On-Demand) SERT Serotonin Transporter (SERT) This compound->SERT Inhibits SynapticSerotonin Increased Synaptic Serotonin (Acute) SERT->SynapticSerotonin Blocks Reuptake PostsynapticReceptors Postsynaptic 5-HT Receptors SynapticSerotonin->PostsynapticReceptors Activates EjaculatoryDelay Delayed Ejaculatory Reflex PostsynapticReceptors->EjaculatoryDelay Modulates

Mechanism of On-Demand this compound

cluster_1 Daily SSRIs: Chronic Neuromodulation DailySSRI Daily SSRI Administration SustainedSERT Sustained SERT Inhibition DailySSRI->SustainedSERT Maintains ReceptorDownregulation 5-HT Receptor Downregulation/ Desensitization SustainedSERT->ReceptorDownregulation Leads to Neuroadaptation Central Nervous System Neuroadaptation ReceptorDownregulation->Neuroadaptation Contributes to SustainedDelay Sustained Ejaculatory Delay Neuroadaptation->SustainedDelay Results in

Mechanism of Daily SSRIs
Experimental Workflow

The diagram below outlines a typical experimental workflow for a clinical trial comparing these two treatment modalities.

cluster_workflow Comparative Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (IELT, PEP, CGIC) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: On-Demand this compound Randomization->GroupA GroupB Group B: Daily SSRI Randomization->GroupB Placebo Group C: Placebo Randomization->Placebo Treatment Treatment Period (e.g., 12 weeks) GroupA->Treatment GroupB->Treatment Placebo->Treatment FollowUp Follow-up Assessments (IELT, PEP, CGIC, Adverse Events) Treatment->FollowUp DataAnalysis Data Analysis & Statistical Comparison FollowUp->DataAnalysis

Clinical Trial Workflow Example

Conclusion

Both on-demand this compound and daily SSRIs have demonstrated efficacy in the treatment of premature ejaculation. The choice between these two approaches depends on a variety of factors including the frequency of sexual activity, patient preference, and tolerability of side effects. On-demand this compound offers the advantage of situational use, which may be preferred by men who have infrequent sexual intercourse. Daily SSRIs, while requiring chronic administration, may provide a more consistent and potentially greater delay in ejaculation for some individuals. Further head-to-head clinical trials with standardized methodologies are warranted to provide a more definitive comparison of these treatment strategies.

A Comparative Analysis of Dapoxetine for Premature Ejaculation: An Integrated Review of Phase 3 Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dapoxetine with alternative treatments for premature ejaculation (PE), supported by an integrated analysis of data from its Phase 3 clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in understanding the safety and efficacy profile of this compound in the context of other therapeutic options.

Executive Summary

This compound, a short-acting selective serotonin reuptake inhibitor (SSRI), is the first oral medication specifically developed and approved for the on-demand treatment of premature ejaculation in many countries. An extensive clinical development program, including five large-scale, randomized, placebo-controlled Phase 3 trials involving over 6,000 men, has demonstrated its efficacy in increasing Intravaginal Ejaculatory Latency Time (IELT) and improving patient-reported outcomes (PROs) related to sexual satisfaction and control over ejaculation. While generally well-tolerated, its efficacy and safety profile should be considered in comparison to other off-label pharmacological treatments for PE, such as other SSRIs, topical anesthetics, and tramadol.

Data Presentation: Efficacy and Safety Comparison

The following tables summarize the quantitative data from the integrated analysis of this compound's Phase 3 trials and comparative data from studies of alternative treatments.

Table 1: Comparative Efficacy of this compound and Alternatives in Premature Ejaculation
TreatmentDosing RegimenBaseline IELT (min)Post-Treatment IELT (min)Fold Increase in IELTReference
This compound 30 mg On-demand0.93.13.4x[1]
This compound 60 mg On-demand0.93.64.0x[1]
Placebo On-demand0.91.92.1x[1]
Paroxetine 20 mg Daily~0.53.7 - 8.1~7.4x - 16.2x[2]
Sertraline 50 mg Daily~0.8~2.7~3.4x[3]
Lidocaine-Prilocaine Spray On-demand~0.6~2.6~4.3x
Tramadol 50 mg On-demand~1.2~2.5~2.1x[4]

Note: IELT values are approximate and can vary across different studies. The fold increase is calculated based on the provided data and is for comparative purposes.

Table 2: Comparative Safety Profile - Common Adverse Events (%)
Adverse EventThis compound 30 mgThis compound 60 mgParoxetine 20 mg (daily)Sertraline 50 mg (daily)Lidocaine-Prilocaine SprayTramadol 50 mgPlacebo
Nausea 11.022.2~25~15N/A~112.2
Dizziness 5.810.9~8~10N/A~82.2
Headache 5.68.8~15~13N/A~73.8
Diarrhea 3.56.9~10~15N/A<51.0
Fatigue 2.04.1~15~10N/A<50.9
Somnolence 1.615.6--N/A~7-
Penile Hypoesthesia N/AN/AN/AN/A~12N/AN/A
Erectile Dysfunction <1<1~5~3~3~3<1

Experimental Protocols

This compound Phase 3 Integrated Analysis Methodology

The integrated analysis of this compound's efficacy and safety is based on data from five randomized, multicenter, double-blind, placebo-controlled Phase 3 studies conducted in over 25 countries with a total of 6,081 male participants.[1]

  • Inclusion Criteria :

    • Men aged 18 years or older.

    • Diagnosis of premature ejaculation according to the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition, Text Revision (DSM-IV-TR) criteria.[1]

    • A baseline Intravaginal Ejaculatory Latency Time (IELT) of 2 minutes or less in at least 75% of sexual intercourse events.[1]

    • In a stable, monogamous heterosexual relationship for at least 6 months.[5]

  • Exclusion Criteria :

    • Significant medical or psychiatric comorbidities.

    • History of substance abuse.[5]

    • Concomitant use of medications known to affect sexual function.

  • Dosing and Administration :

    • Participants were randomized to receive either this compound 30 mg, this compound 60 mg, or placebo.

    • Dosing was on-demand (as-needed), taken 1 to 3 hours before anticipated sexual intercourse.[1]

  • Study Duration :

    • The treatment period was typically 12 or 24 weeks.[1]

  • Primary Efficacy Endpoint :

    • Stopwatch-measured IELT.[1]

  • Secondary Efficacy Endpoints (Patient-Reported Outcomes) :

    • Premature Ejaculation Profile (PEP), which includes measures of perceived control over ejaculation, satisfaction with sexual intercourse, personal distress, and interpersonal difficulty.[6]

    • Clinical Global Impression of Change (CGIC) in premature ejaculation.[6]

  • Safety Assessment :

    • Monitoring and recording of all adverse events (AEs).

    • Use of validated instruments to assess for anxiety, akathisia, suicidality, and mood changes.[1]

    • Evaluation for discontinuation syndrome upon abrupt withdrawal.[1]

Methodologies of Key Alternative Treatment Trials
  • Paroxetine : Randomized, double-blind, placebo-controlled trials have evaluated daily dosing of paroxetine (typically 20 mg) for PE. The primary endpoint is usually IELT, with PROs also assessed. Study durations vary, often ranging from 8 to 12 weeks.[2]

  • Sertraline : Clinical trials of sertraline for PE have involved daily dosing (e.g., 50 mg) and have primarily measured IELT and patient-reported satisfaction. These studies are often of shorter duration, around 8 weeks.[3][7]

  • Lidocaine-Prilocaine Spray : Phase 3 trials for topical sprays have been placebo-controlled and have focused on on-demand application 5-15 minutes before intercourse. The primary endpoint is stopwatch-measured IELT, with PROs also collected.[8]

  • Tramadol : Randomized, double-blind, placebo-controlled crossover trials have been conducted to assess the efficacy of on-demand tramadol (e.g., 50 mg) for PE. The primary outcome is IELT, with safety and tolerability also being key endpoints.[4][9]

Mandatory Visualization

dapoxetine_phase3_workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Phase (12 or 24 weeks) cluster_followup Follow-up & Analysis s1 Patient Recruitment (N=6,081) s2 Inclusion/Exclusion Criteria Assessment - DSM-IV-TR diagnosis of PE - IELT <= 2 min s1->s2 s3 Baseline Data Collection - IELT (stopwatch) - Premature Ejaculation Profile (PEP) s2->s3 rand Randomization s3->rand t1 This compound 30 mg (on-demand) rand->t1 Group 1 t2 This compound 60 mg (on-demand) rand->t2 Group 2 t3 Placebo (on-demand) rand->t3 Group 3 f1 Data Collection - IELT - PEP - CGIC - Adverse Events t1->f1 t2->f1 t3->f1 f2 Integrated Data Analysis f1->f2 f3 Efficacy & Safety Outcomes f2->f3

Caption: Workflow of the this compound Phase 3 Clinical Trials.

dapoxetine_moa cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_storage Serotonin (5-HT) Vesicles serotonin_cleft Serotonin (5-HT) serotonin_storage->serotonin_cleft Release sert Serotonin Transporter (SERT) serotonin_cleft->sert Reuptake receptor 5-HT Receptor serotonin_cleft->receptor Binds signal Signal Transduction (Delayed Ejaculation) receptor->signal This compound This compound This compound->sert Inhibits

Caption: Simplified Mechanism of Action of this compound.

References

Evaluating Patient-Reported Outcomes for Dapoxetine in Premature Ejaculation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of patient-reported outcomes (PROs) for Dapoxetine in the treatment of premature ejaculation (PE), primarily focusing on data from the Premature Ejaculation Profile (PEP). It also presents a comparative analysis with alternative treatments, supported by experimental data and detailed methodologies.

This compound: Efficacy as Measured by the Premature Ejaculation Profile (PEP)

This compound, a short-acting selective serotonin reuptake inhibitor (SSRI), is the first oral pharmacological agent specifically approved for the treatment of premature ejaculation in adult men.[1] Its efficacy has been evaluated in numerous clinical trials, with the Premature Ejaculation Profile (PEP) being a key tool for assessing patient-reported outcomes. The PEP is a validated instrument comprising four key domains: perceived control over ejaculation, satisfaction with sexual intercourse, personal distress related to ejaculation, and interpersonal difficulty related to ejaculation.[2][3][4] Each item is rated on a 5-point scale, with higher scores indicating better outcomes.[5][6]

Randomized, double-blind, placebo-controlled phase III clinical trials have consistently demonstrated that this compound, at doses of 30 mg and 60 mg taken on-demand, significantly improves all four domains of the PEP compared to placebo.[7][8][9]

Quantitative Analysis of PEP Outcomes for this compound

The following table summarizes the patient-reported outcomes for this compound from a pivotal phase III clinical trial.

PEP DomainPlaceboThis compound 30 mgThis compound 60 mg
Perceived Control Over Ejaculation (% reporting 'Good' or 'Very Good' at 12 weeks)11.2%26.2%30.2%
Satisfaction with Sexual Intercourse (% reporting 'Good' or 'Very Good' at 12 weeks)24.4%37.9%42.8%
Personal Distress Related to Ejaculation (% reporting 'Quite a bit' or 'Extremely' at 12 weeks)41.9%28.2%22.2%
Interpersonal Difficulty Related to Ejaculation (% reporting 'Quite a bit' or 'Extremely' at 12 weeks)23.8%16.0%12.3%

Data compiled from a pooled analysis of phase 3 trials.[3] All improvements with both this compound doses were statistically significant compared to placebo (p < 0.001).[3]

Comparison with Alternative Treatments for Premature Ejaculation

While this compound is the only approved on-demand oral therapy for PE, other treatments are used off-label or are in development. This section compares their efficacy based on available patient-reported outcomes, where the PEP or similar validated questionnaires were used.

Other Selective Serotonin Reuptake Inhibitors (SSRIs)

Other SSRIs, such as Paroxetine and Sertraline, are often used off-label for the treatment of PE.

  • Paroxetine: Studies have shown that daily administration of Paroxetine can significantly improve patient-reported outcomes. One study comparing Paroxetine (20 mg/day), Fluoxetine (20 mg/day), and this compound (30 mg on-demand) found that Paroxetine led to a significantly greater improvement in the PEP domains of 'perceived control over ejaculation' and 'personal distress related to ejaculation' compared to the other two treatments.[8]

  • Sertraline: Research suggests that Sertraline is both safe and effective in treating PE.[10] A meta-analysis of randomized controlled trials indicated that Sertraline significantly improves sexual satisfaction rates for both patients and their partners.[5][11]

Topical Anesthetics

Topical anesthetics, such as lidocaine and prilocaine sprays and creams, aim to reduce penile sensitivity. A systematic review and meta-analysis of randomized controlled trials concluded that topical anesthetics are effective in improving patient-reported outcomes, including ejaculatory control and sexual satisfaction, as measured by the Index of Premature Ejaculation (IPE) questionnaire.[2][12] One study directly comparing a topical eutectic-like mixture for premature ejaculation (TEMPE) spray to placebo found significant improvements in all domains of the PEP.[13]

Behavioral Therapy

Behavioral therapies, such as the stop-start and squeeze techniques, are also employed to treat PE. While data on PEP outcomes for behavioral therapies are less abundant, studies have shown that these interventions can lead to significant improvements in ejaculatory control and sexual satisfaction.[14][15] A protocol for a systematic review of behavioral therapies for PE includes the Premature Ejaculation Diagnostic Tool (PEDT) and the Index of Premature Ejaculation (IPE) as secondary outcomes, which will provide more data in the future.[16][17]

Experimental Protocols

The methodologies for the key clinical trials cited are crucial for interpreting the data. Below is a summary of a typical phase III clinical trial protocol for this compound.

A Typical Phase III, Randomized, Double-Blind, Placebo-Controlled Trial for this compound:

  • Participants: Adult men (≥18 years) in a stable, monogamous heterosexual relationship for at least six months, meeting the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition, Text Revision (DSM-IV-TR) criteria for premature ejaculation for at least six months, and having an intravaginal ejaculatory latency time (IELT) of ≤ 2 minutes in at least 75% of intercourse episodes.[8][18]

  • Intervention: Patients are randomized to receive either this compound (30 mg or 60 mg) or a matching placebo, to be taken on-demand 1 to 3 hours before anticipated sexual intercourse.[8]

  • Data Collection:

    • Baseline: A 4-week observational period where patients record their IELT for each sexual intercourse attempt using a stopwatch. The PEP questionnaire is completed at the end of this period.

    • Treatment Phase: A 12 or 24-week treatment period where patients continue to record IELT and complete the PEP at specified intervals (e.g., weeks 4, 8, and 12).

  • Primary Endpoint: Change from baseline in IELT.

  • Secondary Endpoints: Changes from baseline in the four domains of the Premature Ejaculation Profile (PEP).[9]

G cluster_screening Screening & Baseline Phase cluster_treatment Treatment Phase (12-24 Weeks) cluster_data_collection Data Collection cluster_analysis Data Analysis s1 Patient Recruitment (DSM-IV-TR criteria for PE) s2 Informed Consent s1->s2 s3 4-Week Baseline Period (IELT Measurement via Stopwatch) s2->s3 s4 Baseline PEP Assessment s3->s4 rand Randomization s4->rand pbo Placebo Group rand->pbo 1:1:1 dap30 This compound 30mg Group rand->dap30 1:1:1 dap60 This compound 60mg Group rand->dap60 1:1:1 dc1 Ongoing IELT Measurement pbo->dc1 dap30->dc1 dap60->dc1 dc2 PEP Assessments (e.g., Weeks 4, 8, 12) dc1->dc2 analysis Comparison of Changes from Baseline (IELT and PEP Scores) dc2->analysis

Experimental workflow for a typical this compound Phase III clinical trial.

Mechanism of Action and Signaling Pathway

The ejaculatory process is complex, involving both the central and peripheral nervous systems.[19] Serotonin (5-hydroxytryptamine or 5-HT) is a key neurotransmitter that plays an inhibitory role in ejaculation.[20] SSRIs, including this compound, are thought to delay ejaculation by increasing the levels of serotonin in the synaptic cleft, thereby enhancing its effect on postsynaptic receptors.[21][22]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_storage Serotonin (5-HT) Stored in Vesicles serotonin_release 5-HT Release serotonin_storage->serotonin_release serotonin_synapse Increased Serotonin (5-HT) serotonin_release->serotonin_synapse Normal Condition sert Serotonin Transporter (SERT) sert->serotonin_release This compound This compound This compound->sert Blocks serotonin_synapse->sert Reuptake receptor 5-HT Receptors serotonin_synapse->receptor Binds to signal Signal Transduction receptor->signal delay Delayed Ejaculation signal->delay

References

Cardiovascular Safety of Dapoxetine: A Comparative Analysis with Other SSRIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cardiovascular safety profile of Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI) for the treatment of premature ejaculation, with other commonly prescribed SSRIs. This analysis is based on a review of preclinical and clinical trial data, focusing on key cardiovascular parameters to inform research and drug development.

Executive Summary

This compound exhibits a generally favorable cardiovascular safety profile, characterized by a low incidence of significant cardiovascular adverse events. The most notable cardiovascular-related effect observed in clinical trials is vasovagal-mediated (neurocardiogenic) syncope. Unlike some other SSRIs, this compound has not been associated with clinically significant prolongation of the QT/QTc interval or other adverse electrocardiographic (ECG) effects. Other SSRIs, as a class, have been associated with a risk of orthostatic hypotension, and certain individual SSRIs, such as citalopram and escitalopram, have a dose-dependent risk of QT prolongation.

Comparative Analysis of Cardiovascular Adverse Events

The following table summarizes the cardiovascular safety data for this compound and other selected SSRIs. It is important to note that the data for this compound is derived from its dedicated clinical development program, while the data for other SSRIs is compiled from various studies and meta-analyses. Direct head-to-head comparative trial data is limited.

Cardiovascular ParameterThis compoundParoxetineSertralineFluoxetineEscitalopram
QTc Prolongation No clinically significant prolongation observed in dedicated QT studies, even at supra-therapeutic doses.[1][2][3]Lowest risk among the compared SSRIs; no clinically significant QTc prolongation reported in most studies.Low risk of QTc prolongation at typical doses.Low risk of QTc prolongation at typical doses.Dose-dependent QTc prolongation has been observed.
Orthostatic Hypotension Observed in clinical trials.SSRIs as a class are associated with an increased risk, particularly at the beginning of treatment.SSRIs as a class are associated with an increased risk, particularly at the beginning of treatment.SSRIs as a class are associated with an increased risk, particularly at the beginning of treatment.SSRIs as a class are associated with an increased risk, particularly at the beginning of treatment.
Syncope Vasovagal-mediated (neurocardiogenic) syncope is the most frequently reported cardiovascular adverse event, often associated with procedural stress.[1][2]Case reports exist for SSRIs as a class.Case reports exist for SSRIs as a class.Case reports exist for SSRIs as a class.Case reports exist for SSRIs as a class.
Other ECG Changes No clinically significant effects on ECG morphology, heart rate, PR interval, or QRS duration.[1][2][3]Generally minimal effects at therapeutic doses.Generally minimal effects at therapeutic doses.Generally minimal effects at therapeutic doses.Generally minimal effects at therapeutic doses.

Experimental Protocols

Assessment of QT/QTc Interval

The evaluation of potential effects on cardiac repolarization is a critical component of the cardiovascular safety assessment for all new drugs, including SSRIs. The standard methodology follows the guidelines set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) E14.[4][5][6]

A "Thorough QT/QTc Study" is a dedicated clinical trial designed to rigorously assess a drug's effect on the QT interval. A typical protocol involves:

  • Study Design: A randomized, double-blind, placebo- and positive-controlled crossover or parallel study in healthy volunteers.

  • Treatment Arms:

    • Therapeutic dose of the investigational drug.

    • Supra-therapeutic dose of the investigational drug.

    • Placebo.

    • A positive control (e.g., moxifloxacin), a drug known to prolong the QT interval, to establish assay sensitivity.

  • ECG Monitoring: 12-lead ECGs are recorded at baseline and at multiple time points after drug administration, corresponding to the expected peak plasma concentration (Cmax) and other relevant time points in the pharmacokinetic profile.

  • Data Analysis: The change from baseline in the corrected QT interval (QTc) is the primary endpoint. Various correction formulas (e.g., Bazett, Fridericia) are used to adjust the QT interval for heart rate. The effect of the drug on the QTc interval is compared to placebo, and the upper bound of the 95% confidence interval for the mean difference is a key metric for regulatory assessment.

Assessment of Orthostatic Hypotension

Orthostatic hypotension is a common potential side effect of SSRIs. Its assessment in clinical trials typically involves an orthostatic challenge.

  • Procedure:

    • The subject rests in a supine position for at least 5 minutes.

    • Baseline blood pressure and heart rate are measured.

    • The subject is then instructed to stand up.

    • Blood pressure and heart rate are measured again at predefined intervals after standing, typically at 1 and 3 minutes.

  • Definition of Orthostatic Hypotension: A sustained reduction in systolic blood pressure of ≥20 mmHg or in diastolic blood pressure of ≥10 mmHg within 3 minutes of standing.

  • Advanced Assessment (Head-Up Tilt Table Test): For a more controlled and detailed assessment, particularly in cases of syncope, a head-up tilt table test may be employed. The patient is strapped to a table that is tilted to a 60-70 degree angle while continuous beat-to-beat blood pressure and ECG are monitored.[7][8][9][10]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of SSRI-Associated Vasovagal Syncope

The exact mechanism by which SSRIs may contribute to vasovagal syncope is not fully elucidated but is thought to involve the modulation of serotonergic pathways that influence the autonomic nervous system.

G cluster_0 Central Nervous System cluster_1 Peripheral Effects cluster_2 Cardiovascular Response SSRI SSRI SERT_Inhibition Serotonin Transporter (SERT) Inhibition SSRI->SERT_Inhibition Increased_Serotonin Increased Synaptic Serotonin SERT_Inhibition->Increased_Serotonin Brainstem_Nuclei Activation of Brainstem Nuclei (e.g., Nucleus Tractus Solitarius) Increased_Serotonin->Brainstem_Nuclei Vagal_Afferents Sensitization of Vagal Afferents in the Heart and Lungs Increased_Serotonin->Vagal_Afferents Autonomic_Outflow Altered Autonomic Outflow Brainstem_Nuclei->Autonomic_Outflow Sympathetic_Withdrawal Sudden Sympathetic Withdrawal Autonomic_Outflow->Sympathetic_Withdrawal Parasympathetic_Activation Increased Parasympathetic (Vagal) Tone Autonomic_Outflow->Parasympathetic_Activation Bezold_Jarisch Triggering of Bezold-Jarisch Reflex Vagal_Afferents->Bezold_Jarisch Bezold_Jarisch->Autonomic_Outflow Vasodilation Peripheral Vasodilation Sympathetic_Withdrawal->Vasodilation Bradycardia Bradycardia Parasympathetic_Activation->Bradycardia Hypotension Hypotension Vasodilation->Hypotension Bradycardia->Hypotension Syncope Syncope Hypotension->Syncope

Caption: Proposed mechanism of SSRI-associated vasovagal syncope.

Experimental Workflow for Cardiovascular Safety Assessment in Clinical Trials

The following diagram illustrates a typical workflow for assessing the cardiovascular safety of a new drug during its clinical development program.

G cluster_preclinical Preclinical Phase cluster_phase1 Phase I cluster_phase2_3 Phase II & III cluster_postmarket Post-Marketing preclinical_studies In vitro hERG Assay In vivo Cardiovascular Studies in Animals sad_mad Single Ascending Dose (SAD) & Multiple Ascending Dose (MAD) Studies preclinical_studies->sad_mad Informs First-in-Human Dose tqt_study Thorough QT/QTc Study (ICH E14 Guideline) sad_mad->tqt_study Provides PK/PD Data ecg_monitoring_p1 Intensive ECG Monitoring sad_mad->ecg_monitoring_p1 pivotal_trials Pivotal Efficacy and Safety Trials sad_mad->pivotal_trials tqt_study->pivotal_trials Defines QT Liability routine_ecg Routine ECG Monitoring pivotal_trials->routine_ecg vitals_monitoring Blood Pressure and Heart Rate Monitoring (including orthostatic challenges) pivotal_trials->vitals_monitoring ae_reporting Adverse Event (AE) Reporting (focus on cardiovascular events) pivotal_trials->ae_reporting pms Post-Marketing Surveillance (Phase IV Studies, Real-World Data) pivotal_trials->pms NDA Submission & Approval

Caption: Cardiovascular safety assessment workflow in clinical development.

Conclusion

The cardiovascular safety profile of this compound is well-characterized and appears favorable, particularly concerning the absence of significant effects on cardiac repolarization. The primary cardiovascular concern is vasovagal-mediated syncope. In comparison, while other SSRIs are also generally considered safe from a cardiovascular standpoint, there are notable differences in their risk profiles. Paroxetine appears to have the lowest risk of QTc prolongation, whereas citalopram and escitalopram have a recognized dose-dependent risk. All SSRIs, as a class, may increase the risk of orthostatic hypotension. This comparative analysis underscores the importance of considering the specific cardiovascular safety profile of each SSRI when making therapeutic decisions and in the development of new chemical entities within this class. Further head-to-head clinical trials would be beneficial to provide a more direct and quantitative comparison of the cardiovascular safety of this compound with other SSRIs.

References

Safety Operating Guide

Safeguarding the Laboratory and Environment: Proper Disposal of Dapoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of dapoxetine in a laboratory setting. Adherence to these procedural steps is critical for ensuring personnel safety and minimizing environmental impact.

For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all chemical compounds, including investigational drugs like this compound. Proper disposal is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This document outlines the necessary procedures for the safe handling and disposal of this compound, ensuring that its journey from benchtop to final disposition is managed with the utmost care.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with any pharmaceutical compound, must be approached systematically and in accordance with institutional and regulatory guidelines. The following protocol provides a clear, step-by-step process for laboratory personnel.

  • Hazard Identification and Assessment : Before handling, personnel must be familiar with the hazards associated with this compound hydrochloride. According to its Safety Data Sheet (SDS), it is harmful if swallowed and causes serious eye irritation.[1][2][3] Some data also suggests it may cause long-lasting harmful effects to aquatic life.[1][3] Always consult the most current SDS for the specific formulation in use.

  • Personal Protective Equipment (PPE) : Standard laboratory PPE is required when handling this compound. This includes, but is not limited to:

    • Safety glasses or goggles to protect against eye contact.[1][2]

    • Chemical-resistant gloves.[4]

    • A lab coat or other protective clothing.[2]

  • Segregation of Waste : this compound waste must be segregated from general laboratory and municipal trash. It should be treated as chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

  • Containerization :

    • Place all solid this compound waste (e.g., unused compound, contaminated consumables such as weigh boats, wipes, and PPE) into a clearly labeled, sealed container.[4]

    • The container should be appropriate for chemical waste and compatible with the material.

    • Label the container clearly as "this compound Waste" or as otherwise required by your institution's EHS protocols.

  • Disposal Pathway Determination :

    • Do not dispose of this compound down the drain or in regular trash.[5] This is to prevent its release into the environment.

    • The primary and recommended method of disposal for this compound is through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[5]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the containerized this compound waste. They will have established procedures with approved waste management vendors.[1][2]

  • Documentation : Maintain accurate records of the amount of this compound designated for disposal, the date, and the names of the personnel involved. This documentation is crucial for regulatory compliance and internal tracking.

Environmental Fate and Ecotoxicity Data

A critical aspect of responsible chemical management is understanding a compound's environmental impact. However, for this compound, there is a notable lack of comprehensive data in this area. Researchers should be aware of these data gaps when handling the compound.

ParameterValue/InformationSource
Ecotoxicity No data available.[6]
Persistence and Degradability No data available.[6]
Bioaccumulative Potential No data available.[6]
Aquatic Hazard Statement May cause long lasting harmful effects to aquatic life.[1][3]

The absence of specific data on ecotoxicity, persistence, and bioaccumulation underscores the importance of adhering to a stringent disposal protocol that prevents environmental release.[6] The "precautionary principle" should be applied, treating the compound as potentially hazardous to the aquatic environment, as suggested by some SDSs.[1][3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_0 Initial Handling & Assessment cluster_1 Waste Segregation & Collection cluster_2 Disposal Pathway cluster_3 Final Disposition start This compound Waste Generated assess Assess Hazards (Consult SDS) start->assess ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) assess->ppe segregate Segregate from General Waste ppe->segregate containerize Place in Labeled, Sealed Chemical Waste Container segregate->containerize no_drain Do NOT Dispose Down Drain or in Regular Trash containerize->no_drain contact_ehs Contact Environmental Health & Safety (EHS) no_drain->contact_ehs Correct Path vendor_pickup Arrange for Pickup by Approved Waste Vendor contact_ehs->vendor_pickup incineration Disposal via Controlled Incineration or Chemical Destruction Plant vendor_pickup->incineration

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dapoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Dapoxetine, focusing on the correct use of personal protective equipment (PPE) and established safety protocols to minimize exposure and risk.

Personal Protective Equipment (PPE) for this compound

When handling this compound, particularly in its solid, powdered form, a comprehensive approach to personal protection is crucial to avoid contact, inhalation, and ingestion.[1] The recommended PPE is detailed below and summarized for quick reference.

Recommended PPE for Handling this compound

Activity Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Weighing/Handling Solid Tightly fitting safety goggles with side-shields or a face shield.[2][3][4] Chemical-impermeable gloves (e.g., Nitrile), double-gloving recommended.[2][4][5] Lab coat or impervious clothing.[2] NIOSH-approved respirator (e.g., N95) required when dusts are generated.[4][6]
Solution Preparation Tightly fitting safety goggles with side-shields or a face shield.[2][3] Chemical-impermeable gloves (e.g., Nitrile).[2] Lab coat or impervious clothing.[2] Not generally required if handled in a well-ventilated area or fume hood.[2]
Cleaning Spills Tightly fitting safety goggles and a face shield.[3][4] Two pairs of chemical-impermeable gloves.[5] Impervious gown or clothing.[2] NIOSH-approved respirator (e.g., N95 or higher).[4][6]

| Routine Handling of Intact Forms | Safety glasses with side shields. | Chemical-impermeable gloves.[5] | Lab coat. | Not required. |

Operational and Disposal Protocols

Adherence to structured protocols is vital for safety and regulatory compliance. The following sections provide step-by-step guidance for handling, emergency procedures, and disposal of this compound.

Safe Handling Protocol
  • Engineering Controls : Always handle this compound in a well-ventilated area.[2] For procedures that may generate dust, such as weighing or transferring powder, use a local exhaust ventilation system or a chemical fume hood.[7]

  • Donning PPE : Before handling, put on all required PPE as specified in the table above. Ensure gloves are inspected for integrity before use.[2]

  • Handling the Compound : Avoid the formation of dust and aerosols.[2] Do not eat, drink, or smoke in the handling area.[2][7] Wash hands thoroughly after handling the substance.[2][6]

  • Storage : Store this compound in a tightly closed, dry container, preferably with a desiccant.[6]

Emergency Procedures
  • Eye Contact : Immediately rinse cautiously with plenty of water for several minutes.[2][6] Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[6][8]

  • Skin Contact : Take off immediately all contaminated clothing.[6] Wash the affected area thoroughly with soap and water.[8]

  • Inhalation : Move the victim to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Ingestion : If swallowed, rinse mouth with water.[6] Immediately call a poison center or doctor for medical help.[2][6]

  • Accidental Spills : Evacuate personnel from the area.[2] Wear all appropriate PPE, including respiratory protection.[3] Cover the spill with an inert absorbent material.[3] Collect the material using non-sparking tools and place it in a suitable, labeled container for disposal.[2][3] Clean the affected area thoroughly.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential harm.

  • Waste Collection : All waste material, including unused this compound and contaminated PPE (gloves, gowns, etc.), must be collected in properly labeled, sealed containers.[3][6] Do not mix with other waste.[6]

  • Disposal Method : The primary and recommended method for disposing of unused medicines is through a drug take-back program or an authorized collection site.[9][10]

  • Household Trash Disposal (if take-back is unavailable) :

    • Do not flush down the toilet or sink unless specifically instructed.[10]

    • Remove the this compound from its original container.[11]

    • Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[11] This makes the drug less appealing to children and pets.[9]

    • Place the mixture in a sealed container like a resealable plastic bag or an empty can to prevent leakage.[9][11]

    • Throw the sealed container into the household trash.[9]

  • Container Disposal : Before disposing of the empty original container, scratch out all personal information to protect privacy.[9][10]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation through to final disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Post-Handling & Disposal cluster_emergency Emergency Protocol A Assess Risks & Review SDS B Select & Inspect PPE A->B C Prepare Ventilated Work Area B->C D Don PPE C->D E Weigh & Handle This compound D->E F Perform Experiment E->F K Spill or Exposure Occurs E->K G Doff PPE F->G F->K H Decontaminate Work Area G->H I Segregate & Label Chemical Waste H->I J Dispose of Waste via Approved Channels I->J L Follow First Aid & Spill Cleanup Procedures K->L M Report Incident L->M

Caption: Workflow for the safe laboratory handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dapoxetine
Reactant of Route 2
Reactant of Route 2
Dapoxetine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.